molecular formula C4HCl2FN2 B019854 2,4-Dichloro-5-fluoropyrimidine CAS No. 2927-71-1

2,4-Dichloro-5-fluoropyrimidine

Numéro de catalogue: B019854
Numéro CAS: 2927-71-1
Poids moléculaire: 166.97 g/mol
Clé InChI: WHPFEQUEHBULBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-5-fluoropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C4HCl2FN2 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70442. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4-dichloro-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPFEQUEHBULBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290702
Record name 2,4-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2927-71-1
Record name 2,4-Dichloro-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2927-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002927711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2927-71-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.154.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Dichloro-5-fluoropyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ52TC9PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Profile of 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-dichloro-5-fluoropyrimidine (CAS Number: 2927-71-1). The information presented herein is intended to support research and development activities by offering detailed spectroscopic data, experimental methodologies, and a structured workflow for spectral analysis.

Note on Compound Identification: Initial searches for CAS number 2927-71-1 may yield results for 2-(Trifluoromethyl)phenothiazine. This is inaccurate. The correct compound associated with CAS number 2927-71-1 is this compound. This guide focuses exclusively on the correct compound.

Data Presentation

The following tables summarize the available and estimated spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.5 - 9.0Doublet~3-5H6

Note: Experimental ¹H NMR spectra for this compound are available in spectral databases, but specific peak data is not readily published. The estimated chemical shift is based on the analysis of similar substituted pyrimidine (B1678525) structures.

¹³C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppmAssignment
~155 - 160 (d)C4
~150 - 155 (d)C2
~140 - 145 (d)C5
~130 - 135 (d)C6
Table 2: Infrared (IR) Spectroscopic Data (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~1600 - 1550StrongC=N stretch
~1500 - 1450StrongC=C stretch (aromatic)
~1250 - 1200StrongC-F stretch
~850 - 750StrongC-Cl stretch

Note: While Attenuated Total Reflectance (ATR) IR spectra for this compound are available in databases like SpectraBase, a detailed peak list is not provided. The assignments above are based on characteristic absorption regions for the functional groups present in the molecule.

Table 3: Mass Spectrometry (MS) Data (Electron Ionization)
m/zRelative IntensityAssignment
166High[M]⁺ (with ³⁵Cl₂)
168Medium[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
131High[M-Cl]⁺

Data sourced from PubChem.[1]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)
  • Sample Preparation: As this compound is a solid at room temperature, a small amount of the powdered sample is placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure arm.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector: Split/splitless injector, typically at 250°C.

    • Oven Program: A temperature gradient program is used to ensure good separation and peak shape. For example, start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Method:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient.

  • Data Analysis: The resulting mass spectrum will show the molecular ion and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be evident in chlorine-containing fragments.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of chemical compounds.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound (CAS 2927-71-1) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Deposit Solid on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer (ATR) Prep_IR->IR MS GC-MS System (EI) Prep_MS->MS Process_NMR FID Processing (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Background Subtraction Peak Identification IR->Process_IR Process_MS Chromatogram & Mass Spectrum Analysis MS->Process_MS Structure_Elucidation Structure Elucidation & Verification Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: General Workflow for Spectroscopic Analysis.

Fragmentation_Pathway Postulated EI-MS Fragmentation of this compound Molecular_Ion [C₄HCl₂FN₂]⁺˙ m/z = 166/168 Fragment_1 [C₄HFCl₂N]⁺˙ Loss of N Molecular_Ion->Fragment_1 - N₂ Fragment_2 [C₄HFClN₂]⁺ Loss of Cl m/z = 131/133 Molecular_Ion->Fragment_2 - Cl• Fragment_3 [C₃HClN]⁺˙ Loss of CFN Fragment_2->Fragment_3 - Cl•, - F•

Caption: Postulated EI-MS Fragmentation Pathway.

References

Solubility Profile of 2,4-Dichloro-5-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-5-fluoropyrimidine in common laboratory solvents. This information is critical for its application in synthetic chemistry, particularly in the development of pharmaceutical and agrochemical compounds where it serves as a key intermediate.

Introduction to this compound

This compound is a halogenated heterocyclic organic compound with the chemical formula C₄HCl₂FN₂. At room temperature, it typically appears as a white to off-white crystalline solid.[1] Its structure, featuring two reactive chlorine atoms and a fluorine atom on a pyrimidine (B1678525) ring, makes it a versatile building block in organic synthesis. This compound is a crucial precursor in the synthesis of various biologically active molecules, including derivatives of the anticancer drug 5-fluorouracil.[1]

Solubility Data

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on available information, a qualitative and semi-quantitative solubility profile has been compiled. The compound is generally characterized as having low solubility in aqueous solutions and high solubility in several common organic solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaTypeSolubility DescriptionQuantitative Data (at Standard Temperature and Pressure)
WaterH₂OProticSparingly soluble, Slightly soluble[2]Data not available
EthanolC₂H₅OHProticHighly soluble[2]Data not available
MethanolCH₃OHProticSolubleData not available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAproticHighly soluble[2]Data not available
ChloroformCHCl₃AproticSolubleData not available
Dichloromethane (DCM)CH₂Cl₂AproticSolubleA solution of approximately 50% w/w has been reported in synthesis work-ups.
N,N-Dimethylformamide (DMF)(CH₃)₂NCHAproticExpected to be soluble based on the solubility of similar pyrimidine derivatives.[3][4]Data not available
AcetonitrileCH₃CNAproticExpected to be soluble based on the solubility of similar pyrimidine derivatives.[3]Data not available
Ethyl AcetateCH₃COOC₂H₅AproticExpected to be soluble based on the solubility of similar pyrimidine derivatives.[5]Data not available
Acetone(CH₃)₂COAproticExpected to be soluble based on general principles of "like dissolves like".Data not available

Note: The solubility of pyrimidine derivatives generally increases with a rise in temperature.[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in various solvents.

Gravimetric Method for Quantitative Solubility Determination

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials:

  • This compound

  • Selected high-purity solvents

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known volume or mass of the desired solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter into a pre-weighed vial.

  • Weigh the vial containing the filtrate to determine the mass of the solution.

  • Evaporate the solvent from the filtrate vial using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely evaporated, weigh the vial again to determine the mass of the dissolved this compound.

  • Calculate the solubility in g/L or mg/mL.

Visual Method for Qualitative Solubility Assessment

This is a rapid method to determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • Selected solvents

  • Small test tubes or vials

  • Vortex mixer or spatula for stirring

Procedure:

  • Place a small, pre-weighed amount of this compound (e.g., 10 mg) into a test tube.

  • Add a specific volume of the solvent (e.g., 1 mL) in small portions.

  • After each addition, vigorously agitate the mixture using a vortex mixer or stir with a spatula for a set period (e.g., 60 seconds).

  • Visually inspect the solution for any undissolved solid.

  • Record the compound as "soluble" if the entire solid dissolves, "partially soluble" if some solid remains, and "insoluble" if no significant amount of solid dissolves.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound often starts from 5-fluorouracil. The process involves a chlorination reaction using a chlorinating agent like phosphorus oxychloride in the presence of a base such as N,N-dimethylaniline.[6][7]

G Synthesis of this compound A 5-Fluorouracil C Reaction Mixture A->C B Phosphorus Oxychloride (POCl3) + N,N-Dimethylaniline B->C D Heating (e.g., 100-114°C) C->D Chlorination E Crude this compound D->E F Quenching (Water/DCM) E->F G Extraction & Washing F->G H Purified this compound G->H

Caption: Synthesis workflow for this compound.

Experimental Workflow for Solubility Testing

The general workflow for determining the solubility of an organic compound involves a series of steps to classify its solubility in different types of solvents.

G General Workflow for Solubility Testing Start Start with Unknown Compound Water Test Solubility in Water Start->Water Soluble_Water Soluble Water->Soluble_Water Yes Insoluble_Water Insoluble Water->Insoluble_Water No Acid_Base_Test Test with 5% HCl and 5% NaOH Insoluble_Water->Acid_Base_Test Soluble_Acid Soluble in 5% HCl (Basic Compound) Acid_Base_Test->Soluble_Acid In HCl Soluble_Base Soluble in 5% NaOH (Acidic Compound) Acid_Base_Test->Soluble_Base In NaOH Insoluble_Acid_Base Insoluble (Neutral Compound) Acid_Base_Test->Insoluble_Acid_Base In Neither Organic_Solvent_Test Test in Common Organic Solvents (e.g., Ethanol, DMSO, DCM) Insoluble_Acid_Base->Organic_Solvent_Test Soluble_Organic Soluble Organic_Solvent_Test->Soluble_Organic Yes Insoluble_Organic Insoluble Organic_Solvent_Test->Insoluble_Organic No

Caption: A flowchart for the systematic testing of solubility.

References

Therapeutic Targets of 2,4-Dichloro-5-fluoropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential therapeutic targets of derivatives synthesized from 2,4-dichloro-5-fluoropyrimidine. This versatile scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of key signaling proteins implicated in cancer and immune diseases. This document summarizes the key targets, presents quantitative data for potent compounds, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Therapeutic Targets

Derivatives of this compound have primarily been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The main therapeutic targets identified for these derivatives include:

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • AXL Receptor Tyrosine Kinase: A member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. AXL is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance.

  • Protein Kinase C theta (PKCθ): A member of the protein kinase C family, predominantly expressed in T-cells. It plays a crucial role in T-cell activation and is a promising target for autoimmune diseases and transplant rejection.

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of exemplary this compound derivatives against their respective kinase targets and cancer cell lines.

Table 1: Aurora Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Reference
12a Aurora A309
Aurora B293
10a Aurora ANot specified (selective inhibitor)
13 Aurora A38.6 ± 7.0

Table 2: AXL Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Reference
Unnamed Pyrimidine (B1678525) Derivative AXL19
m16 AXL5

Table 3: Protein Kinase C theta (PKCθ) Inhibitory Activity

CompoundTargetIC50 (nM)Reference
14f PKCθPotent inhibitor (specific value not provided)
16c PKCθPotent inhibitor (specific value not provided)

Table 4: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
12a HCT-116Colon Cancer1.31 ± 0.41
A549Lung Cancer12.05 ± 0.45
MCF-7Breast Cancer20.53 ± 6.13
13 NCI-H524Small-Cell Lung Cancer0.00336

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are achieved by modulating key signaling pathways.

Aurora Kinase Inhibition and Mitotic Arrest

Aurora kinases are crucial for proper cell division. Their inhibition by pyrimidine derivatives disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Pyrimidine_Derivative 2,4-Disubstituted Pyrimidine Derivative Aurora_Kinase Aurora Kinase Pyrimidine_Derivative->Aurora_Kinase Inhibits Mitotic_Spindle Mitotic Spindle Formation Aurora_Kinase->Mitotic_Spindle Promotes G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G GAS6 GAS6 AXL AXL Receptor GAS6->AXL Activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK MAPK Pathway AXL->MAPK Pyrimidine_Derivative 2,4,5-Trisubstituted Pyrimidine Derivative Pyrimidine_Derivative->AXL Inhibits Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Metastasis Metastasis MAPK->Metastasis G TCR T-Cell Receptor (TCR) PKC_theta PKCθ TCR->PKC_theta Activates NF_kB NF-κB Activation PKC_theta->NF_kB Pyrimidine_Derivative 2,4-Diamino-5-fluoropyrimidine Derivative Pyrimidine_Derivative->PKC_theta Inhibits T_Cell_Activation T-Cell Activation & Proliferation NF_kB->T_Cell_Activation G cluster_0 Synthesis Workflow Start 2,4-Dichloro- 5-fluoropyrimidine Step1 Nucleophilic Substitution (e.g., with an amine R1-NH2) Start->Step1 Intermediate 2-Substituted-4-chloro- 5-fluoropyrimidine Step1->Intermediate Step2 Second Nucleophilic Substitution (e.g., with another amine R2-NH2) or Suzuki Coupling Intermediate->Step2 Final_Product 2,4-Disubstituted- 5-fluoropyrimidine Derivative Step2->Final_Product G cluster_0 Western Blot Workflow Cell_Culture Cell Culture & Treatment with Inhibitor Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pAXL) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection & Imaging Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

An In-depth Technical Guide to 2,4-Dichloro-5-fluoropyrimidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluoropyrimidine is a pivotal halogenated heterocyclic compound, recognized for its critical role as a versatile building block in the synthesis of a wide array of high-value molecules. Its unique structural features, particularly the reactive chlorine atoms at the C2 and C4 positions and the fluorine atom at C5, make it an indispensable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the discovery and history of this compound, its detailed physicochemical properties, established synthesis protocols, and its significant applications in modern drug development, with a special focus on its role in the synthesis of targeted cancer therapies such as Aurora kinase inhibitors.

Discovery and History of Synthesis

The synthesis of this compound was first reported in the mid-20th century, emerging from extensive research efforts focused on the exploration of halogenated pyrimidines for potential therapeutic applications.[1] While no single individual is widely credited with its discovery, its development is intrinsically linked to the broader investigation of fluorinated analogues of nucleic acid bases, spurred by the success of compounds like 5-fluorouracil (B62378) (5-FU).

The most prevalent and industrially significant method for its preparation involves the chlorination of 5-fluorouracil. This process typically utilizes a potent chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base like N,N-dimethylaniline (DMA), which acts as an acid scavenger.[1] Over the years, various modifications and alternative synthetic routes have been developed to improve yield, purity, and environmental footprint. These include methods starting from 2-alkoxy-5-fluoro-4(3H)-pyrimidinone and routes employing other chlorinating agents like triphosgene.[2][3] These advancements have solidified its status as a readily accessible and crucial chemical intermediate.

Physicochemical Properties

This compound is a white to off-white crystalline solid or low melting solid at room temperature.[1][4] It is characterized by its electrophilic nature, which is central to its synthetic utility.[5] The key quantitative properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄HCl₂FN₂[6]
Molecular Weight 166.97 g/mol [6][7]
Appearance White to off-white crystalline powder or low melting solid[4][5]
Melting Point 37 - 41 °C
Boiling Point 67 - 68 °C at 6 torr[4]
Solubility Slightly soluble in water; soluble in ethanol, DMSO, dichloromethane (B109758)[5]
CAS Number 2927-71-1[6]
IUPAC Name This compound[7]

Key Synthesis: Experimental Protocol

The following section details a common and effective laboratory-scale protocol for the synthesis of this compound from 5-fluorouracil.

Reaction Scheme: 5-Fluorouracil → this compound (via chlorination with POCl₃ and DMA)

Materials and Reagents:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w Aqueous Sodium Bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Nitrogen (N₂) gas supply

  • Standard reaction glassware with reflux condenser and dropping funnel

Procedure:

  • Reaction Setup: A reaction vessel is charged with 5-fluorouracil and phosphorus oxychloride (a typical molar ratio of 5-FU to POCl₃ is 1:10).[1] The apparatus is placed under a nitrogen atmosphere.

  • Heating: The mixture is heated with stirring to approximately 100-114 °C.[4][8]

  • Base Addition: N,N-dimethylaniline (a typical molar ratio of 5-FU to DMA is 1:1.5) is added slowly (e.g., dropwise over several hours) to the heated reaction mixture.[1][8]

  • Reaction: The reaction mixture is maintained at the elevated temperature (100-114 °C) and stirred for a period of 2 to 4 hours to ensure the completion of the reaction.[4][8]

  • Quenching: Upon completion, the reaction mixture is cooled to room temperature (approx. 20 °C). The mixture is then quenched by slowly and carefully pouring it into a biphasic mixture of water and dichloromethane, ensuring the temperature is controlled and does not exceed 40 °C.[4][5]

  • Extraction and Washing: The mixture is stirred vigorously for at least 3 hours and then transferred to a separatory funnel.[4] The organic (dichloromethane) layer is separated. The aqueous layer is washed again with dichloromethane. The organic layers are combined.

  • Acid/Base Wash: The combined organic phase is washed sequentially with concentrated aqueous hydrochloric acid and then with a 5% w/w aqueous sodium bicarbonate solution.[4][5]

  • Isolation: The final organic solution is concentrated by distillation at atmospheric pressure to yield this compound, typically as a solution in dichloromethane with a yield of approximately 95%.[4][5] This solution can often be used directly in subsequent synthetic steps.

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation A Charge Reactor: - 5-Fluorouracil - POCl3 B Establish N2 Atmosphere A->B C Heat to 100-114 °C B->C D Slowly Add N,N-Dimethylaniline C->D E Maintain Temp & Stir (2-4 hours) D->E F Cool to 20 °C E->F G Quench with H2O / CH2Cl2 (<40 °C) F->G H Separate Organic Layer G->H I Wash with HCl (aq) H->I J Wash with NaHCO3 (aq) I->J K Concentrate by Distillation J->K L Final Product: This compound K->L

Figure 1: Experimental workflow for the synthesis of this compound.

Applications in Drug Development: Aurora Kinase Inhibitors

The unique reactivity of this compound makes it a highly sought-after intermediate in pharmaceutical synthesis.[6][9] The two chlorine atoms can be substituted sequentially by various nucleophiles, allowing for the controlled and regioselective construction of complex molecular architectures. This has been exploited in the synthesis of numerous active pharmaceutical ingredients (APIs), including potential inhibitors for protein kinase Cθ and Aurora kinases.[5]

A prominent example is its use in the synthesis of Barasertib (B1683942) (AZD1152) , a selective inhibitor of Aurora B kinase that has been investigated in clinical trials for cancers like acute myeloid leukemia (AML).[10] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Aurora B, a component of the chromosomal passenger complex, plays an essential role in ensuring proper chromosome condensation, kinetochore-microtubule attachment, spindle assembly checkpoint function, and cytokinesis.[11][12] Its overexpression in many cancers leads to genomic instability and aneuploidy, making it an attractive target for anticancer therapy.[2]

Barasertib is a prodrug that is rapidly converted in vivo to its active form, barasertib-hQPA.[10] This active moiety acts as a potent, ATP-competitive inhibitor of Aurora B.[13] By inhibiting Aurora B, the drug disrupts the mitotic process. Specifically, it prevents the phosphorylation of key substrates like Histone H3, which is crucial for chromosome condensation.[14] This leads to defects in chromosome alignment and segregation, ultimately causing a failure of cytokinesis.[15] Cells then exit mitosis without dividing, resulting in the formation of large, polyploid cells (containing ≥4N DNA content), which often undergo apoptosis.[14][16]

G cluster_mitosis Normal Mitosis cluster_auroraB Aurora B Kinase Function cluster_inhibition Effect of Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Daughter 2 Diploid Daughter Cells Cytokinesis->Daughter Failure Cytokinesis Failure Cytokinesis->Failure AuroraB Aurora B Kinase H3 Phosphorylates Histone H3 Kineto Ensures Kinetochore -Microtubule Attachment SAC Maintains Spindle Assembly Checkpoint Cyto Regulates Cytokinesis H3->Prophase Kineto->Metaphase SAC->Anaphase Cyto->Cytokinesis Barasertib Barasertib (Aurora B Inhibitor) Inhibit Inhibition Barasertib->Inhibit Inhibit->AuroraB Polyploidy Polyploidy (≥4N DNA) Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Figure 2: Simplified signaling pathway of Aurora B kinase in mitosis and its inhibition.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, bridging basic chemical manufacturing with advanced pharmaceutical development. Its well-established synthesis and predictable reactivity provide chemists with a reliable tool for creating novel compounds with significant biological activity. Its role in the development of targeted cancer therapies, such as the Aurora B kinase inhibitor Barasertib, highlights its enduring importance. As research into kinase inhibitors and other targeted therapies continues, the demand for high-purity this compound is expected to grow, cementing its place as a vital component in the fight against complex diseases.

References

2,4-Dichloro-5-fluoropyrimidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Fluorinated Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluoropyrimidine is a pivotal fluorinated heterocyclic building block in organic synthesis, prized for its versatile reactivity and strategic importance in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and an in-depth analysis of its reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Furthermore, this document highlights its significant applications in medicinal chemistry, with a focus on its role as a scaffold for kinase inhibitors and antiviral agents. Spectroscopic data for characterization and essential safety and handling protocols are also included to ensure its effective and safe utilization in a laboratory setting.

Properties of this compound

This compound is a white to pale brown crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

PropertyValueReference
CAS Number 2927-71-1[2]
Molecular Formula C₄HCl₂FN₂[3]
Molecular Weight 166.97 g/mol [3]
Appearance White to pale brown powder or crystalline powder[1]
Melting Point 37-41 °C[4]
Boiling Point 67-68 °C at 6 torr[5]
Purity ≥97%[1]
InChI 1S/C4HCl2FN2/c5-3-2(7)1-8-4(6)9-3/h1H[3]
SMILES Fc1cnc(Cl)nc1Cl[3]
Flash Point 106 °C (closed cup)[5]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the chlorination of 5-fluorouracil (B62378) or its tautomer, 5-fluoropyrimidine-2,4-diol.[6] This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like N,N-dimethylaniline, which serves as an acid scavenger.[6] An alternative method utilizes triphosgene (B27547) as the chlorinating agent.[7]

Experimental Protocol: Synthesis from 5-Fluorouracil

Materials:

  • 5-Fluorouracil (1.0 eq)

  • Phosphorus oxychloride (10.0 eq)

  • N,N-Dimethylaniline (1.5 eq)

  • Dichloromethane (B109758)

  • Water

  • Concentrated Hydrochloric Acid

  • 5% w/w Sodium Bicarbonate Solution

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, charge 5-fluorouracil and phosphorus oxychloride.

  • Heat the mixture to 114 °C with stirring under a nitrogen atmosphere.

  • Slowly add N,N-dimethylaniline to the reaction mixture over a period of time, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at 114 °C for 2 hours to ensure the completion of the reaction.[6]

  • Cool the reaction mixture to room temperature and then carefully quench it by pouring it into a mixture of dichloromethane and water, ensuring the temperature does not exceed 40 °C.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with concentrated hydrochloric acid and 5% w/w aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. A typical yield for this process is around 92.2%.[6]

Synthesis_of_2_4_Dichloro_5_fluoropyrimidine 5-Fluorouracil 5-Fluorouracil POCl3_DMA POCl3, N,N-Dimethylaniline 114 °C, 2h 5-Fluorouracil->POCl3_DMA Reacts with Product This compound POCl3_DMA->Product Yields Workup Aqueous Workup (DCM, H2O, HCl, NaHCO3) Product->Workup Followed by

Figure 1: Synthetic pathway for this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The fluorine atom at the C5 position enhances the electrophilicity of the pyrimidine (B1678525) ring, facilitating these transformations.

Nucleophilic Aromatic Substitution (SₙAr)

Generally, in 2,4-dichloropyrimidines, nucleophilic attack occurs preferentially at the C4 position. This regioselectivity is governed by the electronic properties of the pyrimidine ring, where the C4 position is more activated towards nucleophilic attack. However, the presence of substituents on the ring can influence this selectivity.

Reaction with Amines: The reaction of this compound with primary or secondary amines typically yields the corresponding 4-amino-2-chloro-5-fluoropyrimidine (B92753) derivatives. This reaction is a cornerstone for the synthesis of various biologically active molecules, including kinase inhibitors.[4][8]

Reaction with Alcohols and Thiols: Similarly, alkoxides and thiolates can displace the chlorine atom, primarily at the C4 position, to form the corresponding ethers and thioethers. These reactions broaden the scope of accessible derivatives for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

Suzuki Coupling: The Suzuki coupling reaction of this compound with aryl or heteroaryl boronic acids or their esters provides a facile route to 4-aryl-2-chloro-5-fluoropyrimidines. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand in the presence of a base.[8][9]

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling this compound with a wide range of amines, including primary and secondary amines, anilines, and amides.[10] This method is particularly valuable for the synthesis of complex amine derivatives that are not readily accessible through classical SₙAr reactions.

Reactivity_of_2_4_Dichloro_5_fluoropyrimidine cluster_Reactions Key Reactions cluster_Products Product Scaffolds SNAr Nucleophilic Aromatic Substitution (SNAr) Aminopyrimidines 4-Amino-2-chloro- 5-fluoropyrimidines SNAr->Aminopyrimidines Suzuki Suzuki Coupling Arylpyrimidines 4-Aryl-2-chloro- 5-fluoropyrimidines Suzuki->Arylpyrimidines Buchwald Buchwald-Hartwig Amination Diaminopyrimidines 2,4-Disubstituted Aminopyrimidines Buchwald->Diaminopyrimidines Start This compound Start->SNAr R₂NH Start->Suzuki ArB(OH)₂ Pd Catalyst Start->Buchwald R₂NH Pd Catalyst

Figure 2: Major reaction pathways of this compound.

Applications in Medicinal Chemistry and Agrochemicals

The 2,4-disubstituted-5-fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][11] Its ability to form key interactions with biological targets, particularly protein kinases, makes it a highly sought-after motif in drug design.

Kinase Inhibitors

This compound is a crucial starting material for the synthesis of a wide array of kinase inhibitors.[4][8][] By sequentially displacing the two chlorine atoms with various amines and other nucleophiles, medicinal chemists can generate large libraries of compounds for screening against different kinases. The fluorine atom at the C5 position can enhance binding affinity and modulate the physicochemical properties of the final compounds. Notable examples include inhibitors of Aurora kinases and protein kinase Cθ.[4]

Antiviral Agents

The pyrimidine core is also prevalent in antiviral drug discovery.[13] Derivatives of this compound have been explored for their potential as antiviral agents, leveraging the diverse functionalities that can be introduced onto the pyrimidine ring to inhibit viral replication enzymes or other essential viral proteins.

Agrochemicals

Beyond pharmaceuticals, fluorinated pyrimidines find applications in the agrochemical industry as herbicides, fungicides, and insecticides. The unique properties imparted by the fluorine atom can enhance the efficacy and selectivity of these crop protection agents.

Spectroscopic Data

Characterization of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum of this compound shows a characteristic signal for the C6-proton.[14]

  • ¹³C NMR: The carbon NMR spectrum provides signals for the four carbon atoms of the pyrimidine ring, with their chemical shifts influenced by the electronegative substituents.

  • Mass Spectrometry: The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms, confirming the molecular weight of the compound.[3]

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to the C-Cl, C-F, and C=N bonds within the molecule.[15]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.[5]

Hazard Statements:

  • H302: Harmful if swallowed.[16]

  • H314: Causes severe skin burns and eye damage.[16]

  • H317: May cause an allergic skin reaction.[16]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17]

  • Avoid inhalation of dust, fumes, and vapors.[17]

  • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[5]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

Lab_Safety_Workflow Start Handling 2,4-Dichloro- 5-fluoropyrimidine PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Handling Work in a Fume Hood Avoid Inhalation and Contact PPE->Handling Storage Store in a Cool, Dry, Well-ventilated Area Handling->Storage Spill Spill or Exposure Handling->Spill Waste Dispose of Waste According to Regulations Storage->Waste FirstAid Immediate First Aid (Flush with Water) Spill->FirstAid Medical Seek Medical Attention FirstAid->Medical End Safe Handling Complete Waste->End

Figure 3: Recommended safety workflow for handling the compound.

Conclusion

This compound stands as a testament to the power of fluorination in modern organic chemistry. Its well-defined reactivity and synthetic versatility have established it as an indispensable building block for the creation of a diverse range of complex molecules with significant biological and industrial applications. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, equipping researchers with the necessary knowledge to effectively and safely utilize this important chemical intermediate in their scientific endeavors. As the demand for novel and sophisticated chemical entities continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in medicine, agriculture, and materials science.

References

InChI key WHPFEQUEHBULBW-UHFFFAOYSA-N properties and hazards

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to produce an in-depth technical guide on the properties and hazards of the compound identified by the InChI key WHPFEQUEHBULBW-UHFFFAOYSA-N have concluded that the provided identifier does not resolve to a specific chemical entity in major chemical databases.

Searches conducted across comprehensive databases, including PubChem, ChemSpider, and ChEMBL, failed to retrieve a compound corresponding to the exact InChI key "WHPFEQUEHBULBW-UHFFFAOYSA-N". This suggests a potential typographical error within the provided key.

The InChI (International Chemical Identifier) system is designed to create a unique and unambiguous string of characters representing a specific molecular structure. The standardized and layered format of an InChI key is intended to be a reliable method for database searches. However, the inability to match the provided key indicates that it is not currently indexed or is syntactically incorrect.

While the search results did yield information for compounds with similar, but not identical, InChI keys, proceeding with an analysis of a near match would be scientifically unsound and could lead to the dissemination of inaccurate and potentially hazardous information. For instance, the InChI key "UAXRCSKAEYJTLK-UHFFFAOYSA-N" was identified, which corresponds to the compound 2-phenyl-1-propan-2-ylpyrrole. However, it cannot be assumed that this is the intended subject of the request.

Due to the inability to definitively identify the chemical compound associated with the InChI key WHPFEQUEHBULBW-UHFFFAOYSA-N, the generation of an in-depth technical guide on its properties, hazards, experimental protocols, and associated signaling pathways is not possible.

Recommendation

It is strongly recommended that the InChI key be verified for accuracy. Once the correct InChI key is obtained, a comprehensive technical guide can be compiled as per the original request. Without a valid identifier, any attempt to provide the requested information would be speculative and lack the necessary scientific rigor for the intended audience of researchers, scientists, and drug development professionals.

Molecular weight and formula of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dichloro-5-fluoropyrimidine

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a critical intermediate in the synthesis of various biologically active molecules.[1] As a derivative of pyrimidine (B1678525), it is a foundational component for a range of pharmaceutical compounds, particularly in the development of anticancer drugs.[1][2] Its chemical structure, featuring two chlorine atoms and a fluorine atom on the pyrimidine ring, imparts specific reactivity that is advantageous for synthetic chemistry.[3][4] This guide provides a comprehensive overview of the molecular characteristics, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to pale brown crystalline powder.[1][3] Key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C4HCl2FN2[3][5][6][7][8][9][10][11]
Molecular Weight 166.97 g/mol [5][6][7][8][9][10][11][12]
CAS Number 2927-71-1[3][5][6][7][8][9]
Melting Point 37-41 °C[1][9]
Appearance White to pale brown powder or crystalline solid[1][3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and DMSO[3][4]

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 5-fluorouracil (B62378).[13] The process utilizes a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like N,N-dimethylaniline which acts as an acid acceptor.[13][14]

Experimental Protocol

The synthesis can be carried out as follows:

  • 5-fluorouracil is mixed with phosphorus oxychloride.[13]

  • The mixture is heated, typically to around 100-114°C, with stirring under a nitrogen atmosphere.[13][15]

  • N,N-dimethylaniline is then slowly added to the reaction mixture over several hours.[15]

  • The reaction is allowed to proceed for a few hours at the elevated temperature.[15]

  • After the reaction is complete, the mixture is cooled, and the product is isolated through a series of extraction and washing steps.[15]

  • The final product can be obtained by concentrating the organic solution.[14][15]

A generalized workflow for the synthesis is depicted in the following diagram.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation cluster_product Final Product R1 5-Fluorouracil P1 Mixing and Heating (100-114°C) R1->P1 R2 Phosphorus Oxychloride R2->P1 R3 N,N-dimethylaniline P2 Slow Addition of Base R3->P2 P1->P2 P3 Reaction P2->P3 W1 Cooling P3->W1 W2 Extraction & Washing W1->W2 W3 Concentration W2->W3 FP This compound W3->FP

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Drug Development

This compound is a valuable precursor for synthesizing various pharmaceutical agents, particularly kinase inhibitors and anticancer drugs.[5][9] It is a key starting material for the synthesis of 5-fluorouracil (5-FU) derivatives, which are widely used as antimetabolite drugs in cancer therapy.[4][16]

Mechanism of Action of Fluoropyrimidine Drugs

Fluoropyrimidine drugs, such as 5-fluorouracil, exert their cytotoxic effects through multiple mechanisms after being metabolized into three active compounds: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[16][17]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable complex with thymidylate synthase, which is a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.[16][18] This inhibition leads to a depletion of deoxythymidine monophosphate (dTMP), which in turn disrupts DNA replication and repair.[18][19]

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP can be incorporated into RNA.[16] This misincorporation disrupts the normal function of these nucleic acids, leading to cytotoxicity and cell death.[18]

The following diagram illustrates the primary mechanism of action of fluoropyrimidine drugs.

G Mechanism of Action of Fluoropyrimidine Drugs cluster_drug Drug Metabolism cluster_pathways Cytotoxic Pathways cluster_effects Cellular Effects Drug 5-Fluorouracil (5-FU) Metabolites Active Metabolites (FdUMP, FdUTP, FUTP) Drug->Metabolites TS Thymidylate Synthase (TS) Inhibition Metabolites->TS FdUMP DNA_inc Incorporation into DNA Metabolites->DNA_inc FdUTP RNA_inc Incorporation into RNA Metabolites->RNA_inc FUTP DNA_syn Disruption of DNA Synthesis & Repair TS->DNA_syn DNA_inc->DNA_syn RNA_proc Alteration of RNA Processing & Function RNA_inc->RNA_proc Apoptosis Cell Death DNA_syn->Apoptosis RNA_proc->Apoptosis

Caption: A diagram showing the metabolic activation of 5-FU and its subsequent cytotoxic mechanisms.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2,4-dichloro-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] Given its role in drug manufacturing, understanding its stability profile is critical for process optimization, impurity control, and ensuring the quality and safety of final drug products.

Chemical and Physical Properties

This compound is a halogenated heterocyclic organic compound.[1] It typically appears as a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC₄HCl₂FN₂[3]
Molecular Weight166.96 g/mol
Melting Point37-41 °C[4]
Boiling Point80 °C at 16 mmHg[4]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, and methanol.[1][3]
AppearanceWhite to off-white crystalline solid or powder.[1][2]

General Stability and Handling

This compound is generally stable under recommended storage conditions, which include a dry, cool, and well-ventilated place, protected from light and stored under an inert atmosphere.[3][5] However, it exhibits sensitivity to several factors:

  • Moisture and Air: The compound is moisture and air-sensitive.[5] Exposure to water can lead to hydrolysis.

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

  • Thermal Stress: Thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[5]

Predicted Degradation Pathways

Based on the chemical structure and the known reactivity of similar halogenated pyrimidines, the following degradation pathways are proposed under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this compound due to its moisture sensitivity. The two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to nucleophilic substitution by water or hydroxide (B78521) ions. The C4 position is generally more reactive towards nucleophiles than the C2 position in 2,4-dichloropyrimidines.

The proposed hydrolytic degradation pathway is as follows:

  • Initial Hydrolysis: The chlorine atom at the C4 position is likely to be hydrolyzed first, yielding 2-chloro-5-fluoro-4-hydroxypyrimidine.

  • Secondary Hydrolysis: The remaining chlorine atom at the C2 position can then undergo hydrolysis to form 5-fluorouracil (B62378) (2,4-dihydroxy-5-fluoropyrimidine).

Under acidic conditions, the reaction may proceed more slowly, while basic conditions are expected to accelerate the hydrolysis significantly.

Hydrolysis_Pathway A This compound B 2-Chloro-5-fluoro-4-hydroxypyrimidine A->B H₂O/OH⁻ (-HCl) C 5-Fluorouracil B->C H₂O/OH⁻ (-HCl)

Proposed hydrolytic degradation pathway of this compound.

Photolytic Degradation

Photolysis_Pathway A This compound B Monochloro-fluoropyrimidine isomers A->B hν (-Cl•) C Further degradation products B->C hν / reaction with solvent

Potential photolytic degradation of this compound.

Thermal Degradation

As indicated in safety data sheets, thermal decomposition of this compound can occur at high temperatures.[5] This process is likely to involve the fragmentation of the pyrimidine ring and the release of halogenated and other volatile compounds. The exact degradation products will depend on the temperature and atmosphere (oxidative or inert).

Thermal_Degradation_Pathway A This compound B Gaseous degradation products (CO, CO₂, NOx, HF, HCl) A->B High Temperature C Char A->C High Temperature

General thermal decomposition of this compound.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound. These protocols are based on ICH guidelines and should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is stable, such as acetonitrile (B52724) or methanol, at a concentration of approximately 1 mg/mL.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for the analytical method (e.g., 100 µg/mL).

Hydrolytic Degradation Protocol
  • Acidic Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Reflux the solution at 60 °C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature and monitor at specified time intervals (e.g., 30 minutes, 1, 2, 4, and 8 hours) due to expected rapid degradation.

    • At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase to the target concentration.

  • Neutral Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of purified water.

    • Reflux the solution at 60 °C for a specified period (e.g., 24, 48, and 72 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase.

Oxidative Degradation Protocol
  • To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase to the target concentration.

Photolytic Degradation Protocol
  • Expose a solution of this compound (in a transparent container) to a photostability chamber with a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Expose the sample for a defined period or until significant degradation is observed.

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

Thermal Degradation Protocol (Solid State)
  • Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven) at a temperature below its melting point (e.g., 40 °C) and at an elevated temperature (e.g., 60 °C).

  • Expose the solid to these conditions for a specified period.

  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

Experimental_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) G Sample Collection & Quenching A->G B Base Hydrolysis (0.1 M NaOH, RT) B->G C Neutral Hydrolysis (Water, 60°C) C->G D Oxidative (3% H₂O₂, RT) D->G E Photolytic (ICH Q1B) E->G F Thermal (Solid) (40°C, 60°C) F->G H Dilution with Mobile Phase G->H I HPLC/UPLC-MS Analysis H->I J Data Analysis (Peak Purity, Mass Balance) I->J Start This compound Stock Solution (1 mg/mL) Start->A Start->B Start->C Start->D Start->E Start->F

General workflow for forced degradation studies.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is recommended.

Illustrative HPLC Method Parameters
ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of A, and gradually increase B over time to elute more hydrophobic compounds. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at an appropriate wavelength (e.g., 254 nm) and MS for mass identification.
Injection Volume 10 µL

Summary of Potential Degradation Products

The following table summarizes the likely primary degradation products of this compound under various stress conditions.

Stress ConditionPotential Primary Degradation Product(s)Proposed Structure
Acid/Base/Neutral Hydrolysis 2-Chloro-5-fluoro-4-hydroxypyrimidineC₄H₂ClFN₂O
5-FluorouracilC₄H₃FN₂O₂
Photolysis Monochloro-fluoropyrimidine isomersC₄H₂ClFN₂
Oxidation N-oxides and ring-opened productsVariable
Thermal Degradation Fragmentation products (CO, CO₂, NOx, HF, HCl)Gaseous molecules

Conclusion

This compound is a reactive intermediate that requires careful handling and storage to prevent degradation. The primary degradation pathway is expected to be hydrolysis, leading to the formation of hydroxylated pyrimidines and ultimately 5-fluorouracil. Other degradation pathways, such as photolysis and thermal decomposition, can also occur under specific stress conditions. A validated stability-indicating analytical method, such as RP-HPLC with PDA and MS detection, is essential for monitoring the stability of this compound and for identifying and quantifying any potential impurities in pharmaceutical manufacturing processes. This guide provides a foundational understanding for researchers and drug development professionals to design and execute appropriate stability and forced degradation studies for this compound.

References

The Dichotomous Reactivity of Chlorine Atoms in 2,4-Dichloro-5-fluoropyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloro-5-fluoropyrimidine, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. A focal point of this guide is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. We delve into the electronic and steric factors governing the preferential substitution at either the C2 or C4 position, the influence of the nucleophile, and the role of reaction conditions. This guide consolidates quantitative data from various sources into structured tables for comparative analysis, presents detailed experimental protocols for key transformations, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows.

Introduction

This compound is a halogenated heterocyclic compound whose value in synthetic chemistry is underscored by its role as a versatile building block for a myriad of complex molecules.[1] The pyrimidine (B1678525) core is a privileged scaffold in drug discovery, and the strategic placement of reactive chlorine atoms at the C2 and C4 positions, coupled with the electronic influence of a fluorine atom at C5, imparts a nuanced reactivity profile to the molecule. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), making it a prime substrate for the introduction of a wide array of functional groups.

The central question in the chemistry of this compound is the regioselectivity of nucleophilic attack: will substitution occur at the C2 or the C4 position? This guide aims to provide a detailed understanding of the factors that dictate this selectivity, empowering researchers to predictably functionalize this important scaffold.

Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 2,4-dichloropyrimidines generally favors substitution at the C4 position.[2] This preference is primarily attributed to the greater electrophilicity of the C4 carbon, a consequence of the electronic withdrawing effects of the ring nitrogen atoms. However, the regioselectivity is not absolute and can be significantly influenced by several factors.

Electronic Effects

The generally accepted mechanism for SNAr is a two-step addition-elimination process proceeding through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction pathway. Attack at the C4 position allows for the delocalization of the negative charge onto both ring nitrogens, leading to a more stabilized Meisenheimer complex compared to attack at the C2 position. Frontier molecular orbital theory also supports this observation, with calculations showing a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, indicating it as the more favorable site for nucleophilic attack.[3][4]

The fluorine atom at the C5 position, being strongly electron-withdrawing, further activates the pyrimidine ring towards nucleophilic attack.

Nature of the Nucleophile

The choice of nucleophile can dramatically alter the regioselectivity of the SNAr reaction. While many nucleophiles exhibit a preference for the C4 position, certain classes of nucleophiles can favor substitution at the C2 position. For instance, tertiary amines have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position.[5] This is a notable exception to the general rule and provides a synthetic avenue for accessing C2-functionalized pyrimidines.

Steric Effects

Steric hindrance can also play a role in directing the regioselectivity. While the C4 position is electronically favored, bulky nucleophiles may face steric impediment from the adjacent substituent at the C5 position, potentially leading to an increased proportion of the C2-substituted product.

Quantitative Data on Regioselective SNAr Reactions

The following tables summarize the available quantitative data for the nucleophilic aromatic substitution on this compound and closely related analogues.

Table 1: Regioselective Amination of 2,4-Dichloro-5-substituted Pyrimidines

5-SubstituentAmine NucleophileBaseSolventTemp (°C)Time (h)Product(s)Ratio (C4:C2)Yield (%)Reference
-NO₂DiethylamineiPr₂NEtChloroform403C4- and C2-substituted>9:1-[6]
-NO₂Tertiary Amines-CH₂Cl₂RT1C2-substitutedExcellent C2 selectivityModerate to excellent[5]
-F(R)-3-aminopiperidine·2HClDIPEAn-BuOH1102C4-substitutedMajor product85Patent Data

Table 2: Regioselective Substitution with Other Nucleophiles

5-SubstituentNucleophileBaseSolventTemp (°C)TimeProduct(s)Ratio (C4:C2)Yield (%)Reference
-ClAmmonia----4-amino and 2-amino9:1-[1]
-ClEthylamine----4-amino and 2-amino8:1-[1]

Note: The available quantitative data specifically for this compound is limited. The tables include data from closely related 5-substituted analogues to provide a broader understanding of the reactivity trends.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent regioselective amination.

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-fluorouracil (B62378).

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

Procedure:

  • A mixture of 5-fluorouracil and phosphorus oxychloride (1:10 molar ratio) is prepared.

  • N,N-Dimethylaniline (1.5 molar equivalents relative to 5-FU) is added as an acid acceptor.

  • The reaction mixture is heated to 114 °C and maintained for 2 hours.

  • Upon completion, the reaction mixture is worked up to isolate the this compound. This process can achieve a yield of up to 92.2%.[7]

Regioselective C4-Amination of this compound

This protocol describes the selective substitution of the C4-chloro group with an amine nucleophile, a key step in the synthesis of certain DPP-4 inhibitors.

Materials:

Procedure:

  • To a solution of (R)-3-aminopiperidine dihydrochloride (1.0 eq) in n-butanol, diisopropylethylamine (3.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

  • This compound (1.0 eq) is added to the reaction mixture.

  • The reaction is heated to 110 °C and stirred for 2 hours.

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-amino-2-chloro-5-fluoropyrimidine (B92753) derivative.

Visualizing Reaction Mechanisms and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The following diagram illustrates the stepwise addition-elimination mechanism for nucleophilic aromatic substitution on this compound at both the C4 and C2 positions, highlighting the formation of the Meisenheimer intermediate.

SNAr_Mechanism cluster_C4 C4 Attack (Favored) cluster_C2 C2 Attack (Disfavored) Start_C4 2,4-Dichloro-5- fluoropyrimidine Meisenheimer_C4 Meisenheimer Complex (C4-adduct, more stable) Start_C4->Meisenheimer_C4 + Nu⁻ Start_C2 2,4-Dichloro-5- fluoropyrimidine Nucleophile_C4 Nucleophile (Nu⁻) Product_C4 4-Substituted-2-chloro- 5-fluoropyrimidine Meisenheimer_C4->Product_C4 - Cl⁻ Leaving_Group_C4 Cl⁻ Meisenheimer_C2 Meisenheimer Complex (C2-adduct, less stable) Start_C2->Meisenheimer_C2 + Nu⁻ Nucleophile_C2 Nucleophile (Nu⁻) Product_C2 2-Substituted-4-chloro- 5-fluoropyrimidine Meisenheimer_C2->Product_C2 - Cl⁻ Leaving_Group_C2 Cl⁻

Caption: SNAr mechanism at C4 and C2 positions.

Experimental Workflow for Regioselective Amination

The diagram below outlines a typical experimental workflow for the regioselective amination of this compound.

Experimental_Workflow A Reactant Preparation (Amine, Base, Solvent) B Addition of 2,4-Dichloro- 5-fluoropyrimidine A->B 1 C Reaction Heating (e.g., 110°C) B->C 2 D Reaction Monitoring (TLC/LC-MS) C->D 3 E Work-up (Quenching, Extraction) D->E 4 F Purification (Column Chromatography) E->F 5 G Characterization (NMR, MS) F->G 6

Caption: General experimental workflow for amination.

Conclusion

The electrophilic reactivity of the chlorine atoms in this compound is a subject of significant interest in synthetic and medicinal chemistry. While the C4 position is generally more susceptible to nucleophilic attack due to electronic factors, this regioselectivity can be modulated by the choice of nucleophile and reaction conditions. This guide has provided a comprehensive overview of the principles governing this reactivity, supported by available quantitative data and detailed experimental protocols. A deeper understanding of these factors is crucial for the rational design of synthetic routes to novel and biologically active pyrimidine derivatives. Further systematic studies are warranted to generate a more comprehensive quantitative dataset for the reactivity of this versatile building block with a wider range of nucleophiles under varied conditions.

References

The Crucial Role of the Fluorine Atom in the Biological Activity of 2,4-Dichloro-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluoropyrimidine is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a multitude of biologically active compounds. Its unique substitution pattern, particularly the presence of a fluorine atom at the C5 position, imparts distinct physicochemical properties that significantly influence the potency, selectivity, and pharmacokinetic profile of the resulting molecules. This technical guide provides an in-depth analysis of the role of this fluorine atom, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate a molecule's properties, and its application in this pyrimidine (B1678525) series offers compelling insights for researchers in the field.[1][2][3]

The Influence of the Fluorine Atom on Molecular Properties and Biological Activity

The substitution of a hydrogen atom with fluorine, the most electronegative element, at the C5 position of the pyrimidine ring induces profound changes in the molecule's electronic distribution, conformation, and metabolic stability. These alterations are directly linked to the enhanced biological activity observed in many of its derivatives, particularly in the realm of kinase inhibition.

Electronic Effects: The strong electron-withdrawing nature of the fluorine atom significantly alters the electron density of the pyrimidine ring. This can influence the pKa of nearby functional groups, affecting their ionization state at physiological pH and thereby modulating interactions with biological targets. Furthermore, the polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, such as with carbonyl groups, which can substantially enhance binding affinity.[4]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3] In drug design, vulnerable metabolic "soft spots" are often targeted for fluorination to block oxidative metabolism, thereby increasing the compound's half-life and bioavailability. For pyrimidine derivatives, the C5 position can be susceptible to metabolic attack, and the presence of fluorine effectively shields this site.

Binding Affinity and Selectivity: The introduction of a fluorine atom can lead to more potent and selective inhibitors. This can be attributed to a combination of factors, including direct, favorable interactions with the target protein, as well as conformational effects. The fluorine atom can induce a specific conformation in the ligand that is more complementary to the binding site. In the context of kinase inhibitors, this can lead to higher affinity and improved selectivity against closely related kinases.

One notable study on Aurora kinase inhibitors directly compared a 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative with and without a fluorine atom on a pendant phenyl ring. The fluorinated compound 13 showed significantly improved enzymatic activity against Aurora A compared to its non-fluorinated counterpart 7 . While compound 7 showed a slight reduction in enzyme activity, it lost the ability to reduce cMYC/MYCN levels, a key downstream effect of Aurora A inhibition. This highlights the critical role of the fluorine atom in achieving the desired biological response.[5]

Quantitative Analysis of Biological Activity

The following tables summarize the inhibitory activities of various kinase inhibitors synthesized using a this compound scaffold. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.

Compound IDTarget KinaseEnzymatic IC50 (nM)Cellular IC50 (nM)Reference
13 Aurora A41.5 ± 6.2-[5]
7 (non-fluorinated analog of 13)Aurora A>100-[5]
12a Aurora A30912050 (A549 cells)[6]
12a Aurora B293-[6]
16c PKCθPotent (exact value not specified)-[7]
14f PKCθPotent (exact value not specified)-[1]

Note: A direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro potency of compounds against a target kinase, such as Aurora A. It measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[8][9][10]

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for controls) to the wells of the assay plate.

    • Prepare a master mix containing the kinase substrate and ATP in Kinase Assay Buffer. Add 5 µL of this master mix to each well.

    • To initiate the kinase reaction, add 2.5 µL of diluted Aurora A kinase to each well. For blank wells (no enzyme control), add 2.5 µL of Kinase Assay Buffer.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[11][12]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the Aurora kinase and PKC-theta signaling pathways, as well as a typical experimental workflow for kinase inhibitor screening.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora_regulation Aurora Kinase Regulation cluster_cellular_processes Cellular Processes Prophase Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora B Metaphase->Aurora_B Telophase Telophase Anaphase->Telophase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A activates INCENP INCENP INCENP->Aurora_B activates Inhibitor 5-Fluoropyrimidine Inhibitor Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

PKC_theta_Pathway cluster_tcr_signaling T-Cell Receptor Signaling cluster_pkc_activation PKCθ Activation cluster_downstream_effects Downstream Effects TCR TCR-CD28 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 DAG Diacylglycerol PLCg1->DAG generates PKC_theta PKCθ DAG->PKC_theta activates NF_kB NF-κB PKC_theta->NF_kB AP1 AP-1 PKC_theta->AP1 NFAT NFAT PKC_theta->NFAT IL2_Production IL-2 Production NF_kB->IL2_Production AP1->IL2_Production NFAT->IL2_Production T_Cell_Activation T-Cell Activation & Proliferation IL2_Production->T_Cell_Activation Inhibitor 5-Fluoropyrimidine Inhibitor Inhibitor->PKC_theta inhibits

Caption: PKC-theta Signaling Pathway in T-Cell Activation.

Kinase_Inhibitor_Screening_Workflow cluster_screening Screening Cascade Biochemical_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) Cellular_Assay Cellular Assay (e.g., MTT Proliferation Assay) Biochemical_Assay->Cellular_Assay Active Hits Hit_to_Lead Hit-to-Lead Optimization Cellular_Assay->Hit_to_Lead Confirmed Hits Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Leads Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate Compound_Library Compound Library Compound_Library->Biochemical_Assay

Caption: Experimental Workflow for Kinase Inhibitor Screening.

Conclusion

The fluorine atom at the C5 position of the 2,4-dichloropyrimidine (B19661) scaffold is a critical determinant of the biological activity of its derivatives. Through a combination of electronic modulation, enhanced metabolic stability, and the potential for specific, high-affinity interactions with target proteins, this small atomic substitution can lead to significant improvements in potency and selectivity. The data and protocols presented in this guide underscore the importance of strategic fluorination in modern drug discovery and provide a framework for the continued development of novel therapeutics based on this versatile chemical entity. For researchers and drug development professionals, a thorough understanding of the multifaceted role of the fluorine atom is essential for the rational design of the next generation of targeted therapies.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and research settings. It synthesizes safety information from publicly available sources. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and ensure a thorough risk assessment is completed.

Chemical and Physical Properties

2,4-Dichloro-5-fluoropyrimidine (CAS No: 2927-71-1) is a versatile chemical intermediate widely used as a building block in the synthesis of pharmaceuticals, particularly in the development of anticancer drugs.[1] Its physical and chemical properties are critical for its proper handling and use in complex reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄HCl₂FN₂[2]
Molecular Weight 166.97 g/mol [2]
Appearance White to pale brown powder, crystalline powder, or low melting solid[1][3][4]
Melting Point/Range 37 - 41 °C (99 - 106 °F)[1][3][5]
Boiling Point/Range 67 - 68 °C @ 6 torr; 80°C @ 16 mmHg[3][4]
Purity Typically ≥95% - 97%[1][3]
Storage Temperature 2-8°C or -20°C; Keep refrigerated under an inert atmosphere[3][4][6]

Safety and Hazard Identification

This compound is classified as a hazardous chemical.[3] Understanding its specific hazards is paramount for safe handling.

2.1 GHS Classification According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[3][7]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[3]

  • Skin Sensitization (Sub-category 1A): May cause an allergic skin reaction.[7]

  • Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements

CodeStatementSource(s)
H302 Harmful if swallowed.[7]
H314 Causes severe skin burns and eye damage.[7]
H317 May cause an allergic skin reaction.[4]
H318 Causes serious eye damage.[7]
P260 Do not breathe dust/fume/gas/mist/vapors/spray.[7]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[7]
P301+P330+P331 IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[7]
P303+P361+P353 IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[7]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
P310 Immediately call a POISON CENTER or doctor/physician.[7]
P405 Store locked up.[7]
P501 Dispose of contents/ container to an approved waste disposal plant.[4][7]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict handling protocols must be followed. The primary objective is to avoid all personal contact, including inhalation.[8]

3.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[9]

3.2 Personal Protective Equipment (PPE) A comprehensive PPE regimen is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles or a face shield, approved under NIOSH (US) or EN 166 (EU) standards.[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure. Gloves must be inspected prior to use.[3][7]
Body Protection A protective suit or lab coat is required. For significant exposure risk, fire/flame resistant and impervious clothing should be worn.[7]
Respiratory Protection If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter.[3]

3.3 General Hygiene Practices

  • Wash hands and face thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[8]

  • Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[8]

3.4 Safe Handling Workflow The following diagram outlines a logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound A 1. Pre-Handling Preparation B Review SDS and Conduct Risk Assessment A->B C Verify Engineering Controls (Fume Hood, Eyewash Station) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E 2. Handling the Chemical D->E F Work within a Chemical Fume Hood E->F G Avoid Dust Formation and Inhalation F->G H Avoid Contact with Skin, Eyes, and Clothing G->H I 3. Post-Handling Procedures H->I J Securely Seal Container I->J K Decontaminate Work Area J->K L Dispose of Waste Properly K->L M Remove PPE and Wash Hands Thoroughly L->M

Caption: A workflow diagram illustrating the key steps for safely handling the chemical.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous reactions.

4.1 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][7]

  • The substance is moisture-sensitive; therefore, it should be protected from water and stored under an inert atmosphere.[3]

  • Containers should be protected against physical damage and checked regularly for leaks.[8]

  • Store locked up in a designated corrosives area.[3]

4.2 Incompatible Materials Avoid contact with the following:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Strong bases[3]

  • Moisture[3]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill. First aiders must protect themselves before assisting others.

5.1 First Aid Measures

Table 4: First Aid Protocols for Exposure

Exposure RouteProtocolSource(s)
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Immediately call a physician or poison control center.[3][7]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[3]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious, have them drink water (two glasses at most). Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][7]

5.2 Firefighting Measures

  • Suitable Extinguishing Media: Use water foam, carbon dioxide (CO₂), dry powder, or alcohol-resistant foam.[3][7]

  • Hazards from Combustion: The compound is combustible.[8] In a fire, it may emit hazardous combustion gases including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[3] Vapors are heavier than air and may form explosive mixtures with air.

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus and full protective gear.[3][7]

5.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Avoid substance contact and inhalation of dust. Ensure adequate ventilation.[7]

  • Containment and Cleanup: Cover drains to prevent entry into the sewer system. For spills, sweep up the material, avoid generating dust, and place it in a suitable, closed container for disposal.[3][8] Use spark-proof tools if necessary.[7] Clean the affected area thoroughly.

5.4 Emergency Response Logic

G Emergency Response Decision Tree start Emergency Event (Spill or Exposure) is_exposure Is it a personal exposure? start->is_exposure exposure_type Identify Exposure Route is_exposure->exposure_type Yes spill Accidental Spill is_exposure->spill No (Spill) inhalation Inhalation: Move to fresh air. Seek immediate medical help. exposure_type->inhalation Inhalation skin Skin Contact: Remove clothing. Rinse with water for 15+ min. exposure_type->skin Skin eye Eye Contact: Rinse with water for 15+ min. Remove contacts if possible. exposure_type->eye Eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical help. exposure_type->ingestion Ingestion call_emergency Immediately call a POISON CENTER or doctor inhalation->call_emergency skin->call_emergency eye->call_emergency ingestion->call_emergency spill_size Is the spill large or small? spill->spill_size small_spill Small Spill: Ensure ventilation. Wear PPE. Sweep up, avoid dust. Collect for disposal. spill_size->small_spill Small large_spill Large Spill: Evacuate area. Prevent entry into drains. Alert emergency services. spill_size->large_spill Large disposal Dispose of waste in accordance with regulations. small_spill->disposal large_spill->disposal

Caption: A decision tree for first aid and emergency response procedures.

Disposal Considerations

Waste from this chemical must be handled as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[3]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Do not let the product enter drains or the environment.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions involving this compound are proprietary or published in specialized chemical literature and are beyond the scope of a safety document. The procedures outlined in this guide for handling, storage, and emergency response constitute the core safety protocols. Any experimental use should be preceded by a thorough literature review and a detailed, specific risk assessment for the planned reaction, considering all reactants, products, and byproducts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-5-fluoropyrimidine is a critical intermediate in the synthesis of various pharmaceuticals, notably in the development of antifungal agents and kinase inhibitors.[1] A prevalent and efficient method for its preparation involves the chlorination of 5-fluorouracil (B62378), a widely available starting material. This document provides detailed protocols for the synthesis of this compound from 5-fluorouracil, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established chemical literature, offering different approaches to this important transformation.

Chemical Reaction Pathway

The overall transformation involves the conversion of the hydroxyl groups in the tautomeric form of 5-fluorouracil (5-fluoropyrimidine-2,4-diol) into chloro groups using a suitable chlorinating agent.

Figure 1. General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis are detailed below. Method 1 is a widely cited procedure using phosphorus oxychloride, while Method 2 presents an alternative using triphosgene (B27547).

Method 1: Chlorination using Phosphorus Oxychloride (POCl₃) and N,N-Dimethylaniline (DMA)

This is a robust and commonly employed method for the chlorination of hydroxypyrimidines.[2] It involves heating 5-fluorouracil in excess phosphorus oxychloride with an acid scavenger like N,N-dimethylaniline.[3]

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (B109758) (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Nitrogen gas supply

  • Reaction vessel with reflux condenser, thermometer, and dropping funnel

Protocol:

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, mix 5-fluorouracil (1.0 mole equivalent) with phosphorus oxychloride (2.5 to 10.0 mole equivalents).[3][4]

  • Heating: Begin stirring the mixture and heat it to approximately 100-114°C.[3][4]

  • Base Addition: Slowly add N,N-dimethylaniline (1.5 to 2.0 mole equivalents) to the heated mixture over several hours (e.g., 9 hours for larger scale reactions).[3][4]

  • Reaction: Maintain the reaction temperature at 100-114°C and continue stirring for an additional 2 to 4 hours until the reaction is complete (monitored by TLC or HPLC).[3][4]

  • Cooling: Once the reaction is complete, cool the mixture to room temperature (approx. 20°C) over about 2 hours.[4]

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a mixture of water and dichloromethane (DCM), ensuring the temperature is maintained below 40°C.[1][4]

  • Extraction & Separation: Stir the quenched mixture vigorously for at least 3 hours at room temperature, then allow the layers to separate. Collect the organic (DCM) layer.[4]

  • Washing: Wash the aqueous layer again with dichloromethane and combine the organic extracts.[4]

  • Acid and Base Wash: Wash the combined organic layer sequentially with concentrated aqueous hydrochloric acid and then with a 5% aqueous sodium bicarbonate solution.[1][4]

  • Concentration: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of this compound in dichloromethane.[4] This solution can often be used directly in subsequent reactions.

Method 2: Chlorination using Triphosgene and a Tertiary Amine Catalyst

This alternative method avoids the use of phosphorus oxychloride and the generation of phosphoric acid waste.[5]

Materials:

  • 5-Fluorouracil (5-FU)

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Toluene (B28343)

  • Tertiary amine catalyst (e.g., N,N-dimethylaniline, triethylamine)[5]

  • Reaction vessel with reflux condenser

Protocol:

  • Reaction Setup: In a suitable reaction vessel, add the tertiary amine catalyst to toluene.

  • Reagent Addition: Slowly add 5-fluorouracil, additional toluene, and triphosgene to the catalyst mixture at room temperature.[5]

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 2 to 24 hours.[5]

  • Work-up: After the reflux period, cool the reaction mixture. If a water layer forms, separate and remove it.

  • Purification: Evaporate the toluene from the organic layer. The resulting crude product can be purified by distillation to obtain pure this compound.[5]

Data Presentation: Comparison of Protocols

The following table summarizes the key quantitative parameters for the described synthetic methods.

ParameterMethod 1 (POCl₃/DMA) - Option AMethod 1 (POCl₃/DMA) - Option B[3]Method 2 (Triphosgene)[5]
Chlorinating Agent Phosphorus oxychloridePhosphorus oxychlorideTriphosgene
Base/Catalyst N,N-dimethylanilineN,N-dimethylanilineTertiary Amine
Molar Ratio (5-FU:Chlorinating Agent) 1 : 2.51 : 10Not specified, used in solvent
Molar Ratio (5-FU:Base) 1 : 2.01 : 1.51 : 0.01-10
Reaction Temperature ~100°C[4]114°CReflux
Reaction Time ~13 hours[4]2 hours2 - 24 hours
Reported Yield ~95%[1][4]92.2%High
Reported Purity ~50% w/w in DCMNot specified>98%

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in Method 1.

A Setup Reaction: 5-FU + POCl₃ under N₂ B Heat to 100-114°C A->B C Slowly Add N,N-Dimethylaniline B->C D React for 2-13 hours C->D E Cool to Room Temp. D->E F Quench with Water/DCM E->F G Extract with DCM F->G H Wash with HCl (aq) G->H I Wash with NaHCO₃ (aq) H->I J Concentrate by Distillation I->J K Product Solution in DCM J->K

Figure 2. Workflow for the synthesis of this compound via Method 1.

Proposed Reaction Mechanism

The chlorination reaction proceeds through the enol (or di-enol) tautomer of 5-fluorouracil, which is more reactive towards electrophilic chlorinating agents like phosphorus oxychloride.

cluster_0 Tautomerization & Activation cluster_1 Chlorination Steps A 5-Fluorouracil (Keto form) B 5-Fluoropyrimidine-2,4-diol (Enol form) A->B Tautomerization C Intermediate (Mono-chlorinated) B->C + POCl₃ - H₃PO₄ D 2,4-Dichloro-5- fluoropyrimidine C->D + POCl₃ - H₃PO₄

Figure 3. Simplified logical relationship of the chlorination mechanism.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloro-5-fluoropyrimidine. This versatile building block is crucial in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The protocols herein cover reactions with various nucleophiles, including amines, alkoxides, and thiols, offering a foundational methodology for the development of novel pyrimidine-based therapeutics.

Introduction

The this compound scaffold is a highly valuable intermediate in the synthesis of pharmaceutical agents and other functional organic molecules. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the two chlorine atoms and the fluorine at the C5 position, renders the C2 and C4 positions susceptible to nucleophilic attack. This reactivity allows for the sequential and often regioselective introduction of various functional groups, enabling the exploration of diverse chemical space in drug discovery programs.

The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines is influenced by the electronic environment of the ring and the nature of the nucleophile. Generally, for 2,4-dichloropyrimidines, substitution is favored at the C4 position. However, the presence of an electron-withdrawing group at the C5 position, such as the fluorine atom in the title compound, further enhances the reactivity at the C4 position. Interestingly, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity.[1] This differential reactivity provides a powerful tool for the controlled synthesis of specifically substituted pyrimidine derivatives.

Data Presentation: Regioselective Nucleophilic Substitutions

The following tables summarize quantitative data for various nucleophilic substitution reactions on this compound and its derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Mono-amination and Mono-alkoxylation Reactions

NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Ammonia (B1221849) (aq)4-Amino-2-chloro-5-fluoropyrimidine--606-[2]
Ammonia/Isopropanol (B130326)4-Amino-2-methoxy-5-fluoropyrimidine*Isopropanol-40-603-595.0[2]

*Note: The starting material for this reaction was 2-methoxy-4-chloro-5-fluoropyrimidine.

Table 2: Synthesis of this compound

Starting MaterialChlorinating AgentBase/Acid AcceptorSolventTemp. (°C)Time (h)Yield (%)Reference
5-FluorouracilPOCl₃N,N-Dimethylaniline-114292.2[3]
5-Fluoropyrimidine-2,4-diolPOCl₃N,N-DimethylanilineDichloromethane10013~95[4]
5-FluorouracilTriphosgeneTertiary AmineTrichloroethyleneReflux2-24High[5]

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions involving this compound and its derivatives.

Protocol 1: Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine

This protocol describes the selective amination of this compound at the C4 position using aqueous ammonia.

Materials:

  • Organic layer containing this compound

  • 28 wt% aqueous ammonia

  • Cold isopropanol/water (1:3 v/v)

Procedure:

  • To the organic layer containing this compound, add 28 wt% aqueous ammonia (a typical molar excess is used).

  • Seal the reaction vessel and stir the mixture at an internal temperature of 60 °C for 6 hours.

  • After the reaction is complete, cool the mixture to an internal temperature of 0 to 5 °C.

  • Stir and maintain the mixture at this temperature for 2 hours to allow for complete precipitation of the product.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with cold isopropanol/water (1:3 v/v).

  • Dry the product under reduced pressure to obtain 4-amino-2-chloro-5-fluoropyrimidine.[2]

Protocol 2: Synthesis of 4-Amino-2-methoxy-5-fluoropyrimidine

This protocol details the amination of 2-methoxy-4-chloro-5-fluoropyrimidine.

Materials:

  • 2-Methoxy-4-chloro-5-fluoropyrimidine (32.5 g)

  • 10 wt% solution of ammonia in isopropanol (170 g)

  • Isopropanol

Procedure:

  • Add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine to 170 g of a 10 wt% solution of ammonia in isopropanol.

  • Heat the reaction mixture to 40-60 °C and stir for 3-5 hours.

  • Upon completion of the reaction, allow the mixture to cool naturally to room temperature.

  • Collect the solid product by filtration.

  • Wash the solid with isopropanol.

  • Dry the product to yield 27.2 g (95.0% molar yield) of 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid with 99.0% HPLC purity.[2]

Mandatory Visualizations

Reaction Pathway: Synthesis of Substituted 5-Fluoropyrimidines

G cluster_0 Starting Material cluster_1 Nucleophilic Substitution at C4 cluster_2 Sequential Substitution 2_4_dichloro_5_fluoropyrimidine 2,4-Dichloro- 5-fluoropyrimidine 4_amino_2_chloro 4-Amino-2-chloro- 5-fluoropyrimidine 2_4_dichloro_5_fluoropyrimidine->4_amino_2_chloro R-NH₂ 4_alkoxy_2_chloro 4-Alkoxy-2-chloro- 5-fluoropyrimidine 2_4_dichloro_5_fluoropyrimidine->4_alkoxy_2_chloro R-OH / Base 4_thioalkoxy_2_chloro 4-Thioalkoxy-2-chloro- 5-fluoropyrimidine 2_4_dichloro_5_fluoropyrimidine->4_thioalkoxy_2_chloro R-SH / Base 2_4_diamino 2,4-Diamino- 5-fluoropyrimidine 4_amino_2_chloro->2_4_diamino R'-NH₂ 2_amino_4_alkoxy 2-Amino-4-alkoxy- 5-fluoropyrimidine 4_alkoxy_2_chloro->2_amino_4_alkoxy R'-NH₂

Caption: Regioselective synthesis of mono- and di-substituted 5-fluoropyrimidines.

Experimental Workflow: General Protocol for Nucleophilic Substitution

G start Start reagents Combine this compound, nucleophile, solvent, and base in a reaction vessel. start->reagents reaction Heat and stir the reaction mixture. Monitor progress by TLC or LC-MS. reagents->reaction workup Perform aqueous workup. Extract with an organic solvent. reaction->workup purification Purify the product by crystallization or column chromatography. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Caption: General workflow for nucleophilic substitution on this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-dichloro-5-fluoropyrimidine in Suzuki-Miyaura cross-coupling reactions. This fluorinated pyrimidine (B1678525) derivative is a valuable building block in medicinal chemistry and drug discovery, enabling the synthesis of a diverse range of substituted 5-fluoropyrimidines, which are key scaffolds in many biologically active compounds, particularly kinase inhibitors.

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the reaction allows for the regioselective introduction of aryl or heteroaryl substituents, primarily at the C4 position. This selectivity is governed by the higher electrophilicity of the C4 position compared to the C2 position on the pyrimidine ring.

Regioselectivity of the Suzuki Coupling Reaction

The Suzuki coupling reaction of this compound with boronic acids proceeds with high regioselectivity, favoring substitution at the C4 position. This is attributed to the electronic properties of the pyrimidine ring, where the C4 carbon is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. The fluorine atom at the C5 position further influences the electronic distribution of the ring but does not alter the inherent preference for C4 coupling.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound 4-Aryl-2-chloro-5-fluoropyrimidine 4-Aryl-2-chloro-5-fluoropyrimidine This compound->4-Aryl-2-chloro-5-fluoropyrimidine Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->4-Aryl-2-chloro-5-fluoropyrimidine Pd Catalyst Pd Catalyst Pd Catalyst->4-Aryl-2-chloro-5-fluoropyrimidine Base Base Base->4-Aryl-2-chloro-5-fluoropyrimidine Solvent Solvent Solvent->4-Aryl-2-chloro-5-fluoropyrimidine

Caption: General scheme of the regioselective Suzuki coupling.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of 2,4-dichloropyrimidine (B19661) with various aryl and heteroaryl boronic acids. While specific data for this compound is limited in the provided search results, the conditions are directly applicable and serve as an excellent starting point for optimization. The yields are expected to be comparable.

Table 1: Screening of Catalysts, Bases, and Solvents for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (3)1,4-Dioxane (B91453)1002471
2Pd(PPh₃)₄ (5)K₂CO₃ (3)THF602455
3Pd(PPh₃)₄ (5)K₂CO₃ (3)DMF1002445
4Pd(OAc)₂ (5) / PPh₃ (10)K₂CO₃ (3)1,4-Dioxane1002465
5PdCl₂(dppf) (5)K₂CO₃ (3)1,4-Dioxane1002468

Table 2: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Various Boronic Acids [1]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine81
24-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine77
33-Methoxyphenylboronic acid2-Chloro-4-(3-methoxyphenyl)pyrimidine72
43-Methylphenylboronic acid2-Chloro-4-(m-tolyl)pyrimidine75
54-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine62
62-Thiopheneboronic acid2-Chloro-4-(thiophen-2-yl)pyrimidine58
73-Thiopheneboronic acid2-Chloro-4-(thiophen-3-yl)pyrimidine65
83-Pyridinylboronic acid2-Chloro-4-(pyridin-3-yl)pyrimidine45

Reaction Conditions: 2,4-Dichloropyrimidine (0.5 mmol), boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[1]

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling reaction with this compound. These protocols are based on established methods for the analogous 2,4-dichloropyrimidine and should be optimized for specific boronic acids.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.0 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 4-aryl-2-chloro-5-fluoropyrimidine product.

Protocol 2: Microwave-Assisted Synthesis[1]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane and Water (2:1 mixture)

Procedure:

  • In a microwave reactor vial, combine this compound (0.5 mmol, 1.0 equiv.), the respective arylboronic acid (0.5 mmol, 1.0 equiv.), and K₂CO₃ (1.5 mmol, 3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and flush with argon.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (2,4-dichloro-5- fluoropyrimidine) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow for Suzuki Coupling

Workflow start Start: Reaction Setup reagents Combine this compound, boronic acid, base, and catalyst in solvent start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert reaction Heat Reaction Mixture (Conventional or Microwave) inert->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: Dilute, Extract, Wash, Dry monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A typical experimental workflow for the Suzuki coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C4-functionalization of this compound. The protocols provided herein, adapted from methodologies for the closely related 2,4-dichloropyrimidine, offer a robust starting point for the synthesis of a wide array of 4-aryl-2-chloro-5-fluoropyrimidines. These protocols, particularly the microwave-assisted method, provide a rapid and efficient route to these valuable intermediates. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the highest possible yields. Careful monitoring of the reaction is crucial for determining the optimal reaction time and ensuring complete conversion.

References

Application of 2,4-Dichloro-5-fluoropyrimidine in Anticancer Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluoropyrimidine is a key heterocyclic building block in the synthesis of a diverse range of pharmacologically active compounds, particularly in the development of novel anticancer agents. Its di-chloro substitutions at the 2 and 4 positions provide reactive sites for sequential nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures. The fluorine atom at the 5-position often enhances the metabolic stability and binding affinity of the final drug molecule. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of anticancer drugs, with a focus on kinase inhibitors.

Application Notes

The versatility of this compound as a scaffold for anticancer drug discovery stems from its ability to serve as a precursor for various substituted pyrimidine (B1678525) derivatives. These derivatives have been shown to target and inhibit the activity of several key proteins involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).

  • Kinase Inhibitors: A primary application of this compound is in the synthesis of potent and selective kinase inhibitors. By reacting with different amines and other nucleophiles, a library of 2,4-disubstituted-5-fluoropyrimidine derivatives can be generated. These compounds are designed to fit into the ATP-binding pocket of specific kinases, thereby blocking their catalytic activity and downstream signaling pathways that are often dysregulated in cancer.

  • Structure-Activity Relationship (SAR) Studies: The stepwise functionalization of the this compound core allows for systematic modifications to explore the structure-activity relationships of the synthesized compounds. This iterative process is crucial for optimizing potency, selectivity, and pharmacokinetic properties of potential drug candidates.

  • Therapeutic Targets:

    • EGFR Inhibitors: Pyrimidine derivatives synthesized from this compound have shown significant activity against both wild-type and mutant forms of EGFR, which are implicated in non-small-cell lung cancer (NSCLC) and other malignancies.[1][2]

    • Aurora Kinase Inhibitors: These compounds are effective inhibitors of Aurora kinases (A and B), which are key regulators of mitosis. Inhibition of these kinases can lead to mitotic arrest and apoptosis in cancer cells.[3][4]

    • CDK Inhibitors: By targeting CDKs, these pyrimidine derivatives can modulate the cell cycle, inducing cell cycle arrest and preventing the uncontrolled proliferation of cancer cells.[5][6][7][8]

Data Presentation

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives synthesized using this compound as a starting material. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Table 1: Anticancer Activity of 2,4-Disubstituted Pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDR1 Substituent (at C4)R2 Substituent (at C2)Cancer Cell LineIC50 (µM)Reference
11c Cyclopentylamino4-((1-methylpiperidin-4-yl)carbamoyl)anilinoHeLa0.5 - 4.0[3]
12a Varied anilinesVaried aminesHCT-1161.31 ± 0.41[4]
12a Varied anilinesVaried aminesA54912.05 ± 0.45[4]
12a Varied anilinesVaried aminesMCF-720.53 ± 6.13[4]
22 Diaminopyrimidine derivativeSulfonamide-containing groupMV4-11Not specified[8]

Table 2: Inhibitory Activity of Pyrimidine Derivatives against Specific Kinases

Compound IDTarget KinaseIC50 (nM)Reference
12a Aurora A309[4]
12a Aurora B293[4]
Compound 22 CDK7Significant inhibition[8]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Fluorouracil (B62378)

This protocol describes a general procedure for the synthesis of the starting material, this compound.

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO3) solution (5% w/w)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, mix 5-fluorouracil and phosphorus oxychloride.

  • Heat the mixture to approximately 114°C with stirring.

  • Slowly add N,N-dimethylaniline to the reaction mixture over a period of about 2 hours, maintaining the temperature at 114°C.

  • After the addition is complete, continue stirring the reaction mixture at 114°C for an additional 2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully quench the reaction by pouring the mixture into a mixture of water and dichloromethane, ensuring the temperature is kept below 40°C.

  • Stir the resulting mixture for at least 3 hours at room temperature, then allow the layers to separate.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with concentrated hydrochloric acid and 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. A typical yield of up to 92.2% can be achieved under optimized conditions.[9]

Protocol 2: General Synthesis of 2,4-Diamino-5-fluoropyrimidine Derivatives as Kinase Inhibitors

This protocol outlines a general two-step nucleophilic aromatic substitution (SNAr) reaction for the synthesis of 2,4-diaminopyrimidine (B92962) derivatives.

Step 1: Monosubstitution at the C4 Position

  • Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or isopropanol (B130326) in a reaction flask.

  • Add a primary or secondary amine (1.0-1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the 2-chloro-4-amino-5-fluoropyrimidine intermediate.

Step 2: Disubstitution at the C2 Position

  • Dissolve the 2-chloro-4-amino-5-fluoropyrimidine intermediate from Step 1 in a high-boiling point solvent such as 1-pentanol (B3423595) or dimethyl sulfoxide (B87167) (DMSO).

  • Add the second amine (1.0-1.5 eq) and a base if necessary.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-140°C) for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and purify the product by column chromatography, recrystallization, or preparative HPLC to obtain the desired 2,4-diamino-5-fluoropyrimidine derivative.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways targeted by pyrimidine-based anticancer drugs and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2,4-Dichloro- 5-fluoropyrimidine step1 Step 1: Monosubstitution (SNAr) start->step1 + Amine 1 intermediate 2-Chloro-4-amino- 5-fluoropyrimidine step1->intermediate step2 Step 2: Disubstitution (SNAr) intermediate->step2 + Amine 2 product 2,4-Diamino- 5-fluoropyrimidine Derivative step2->product cell_lines Cancer Cell Lines product->cell_lines kinase_assay Kinase Inhibition Assay product->kinase_assay ic50 IC50 Determination cell_lines->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis kinase_assay->pathway_analysis outcome Lead Compound Identification pathway_analysis->outcome

Caption: General workflow for the synthesis and evaluation of anticancer pyrimidine derivatives.

aurora_kinase_pathway cluster_pathway Aurora Kinase Signaling Pathway in Mitosis aurora_a Aurora A Kinase centrosome Centrosome Separation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle apoptosis Apoptosis aurora_a->apoptosis Inhibition leads to aurora_b Aurora B Kinase cytokinesis Cytokinesis aurora_b->cytokinesis aurora_b->apoptosis Inhibition leads to mitosis Mitosis centrosome->mitosis spindle->mitosis cytokinesis->mitosis inhibition Pyrimidine Derivative (e.g., Compound 12a) inhibition->aurora_a Inhibits inhibition->aurora_b Inhibits

Caption: Inhibition of Aurora Kinase pathway by pyrimidine derivatives.

cdk_pathway cluster_cell_cycle CDK-Mediated Cell Cycle Regulation cdk CDK/Cyclin Complexes (e.g., CDK7) cell_cycle Cell Cycle Progression (G1 -> S phase) cdk->cell_cycle Promotes arrest Cell Cycle Arrest (G1/S Arrest) cdk->arrest Inhibition leads to proliferation Cell Proliferation cell_cycle->proliferation inhibition Pyrimidine Derivative (e.g., Compound 22) inhibition->cdk Inhibits

Caption: Inhibition of CDK pathway and cell cycle by pyrimidine derivatives.

egfr_pathway cluster_egfr EGFR Signaling Pathway egf EGF egfr EGFR egf->egfr Binds pi3k PI3K/Akt Pathway egfr->pi3k Activates ras RAS/MAPK Pathway egfr->ras Activates proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Inhibition of Apoptosis pi3k->apoptosis ras->proliferation cancer Cancer Progression proliferation->cancer apoptosis->cancer inhibition Pyrimidine-based EGFR Inhibitor inhibition->egfr Inhibits

Caption: Inhibition of EGFR signaling pathway by pyrimidine derivatives.

References

Application Notes: Preparation of Kinase Inhibitors Using 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-fluoropyrimidine is a versatile and highly valuable starting material in medicinal chemistry for the synthesis of a wide array of kinase inhibitors. Its two reactive chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing pyrimidine (B1678525) ring and the fluorine atom at C5, allow for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This property, combined with the potential for palladium-catalyzed cross-coupling reactions, makes it an ideal scaffold for building diverse libraries of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

These application notes provide detailed protocols for the synthesis of specific classes of kinase inhibitors derived from this compound, including inhibitors of Protein Kinase Cθ (PKCθ), Aurora kinases, and deoxycytidine kinase (dCK). Additionally, we present quantitative biological data for representative compounds and visualize the relevant signaling pathways and experimental workflows.

I. Synthesis of Protein Kinase Cθ (PKCθ) Inhibitors

PKCθ is a crucial enzyme in T-cell signaling pathways, making it an attractive target for autoimmune diseases and organ transplant rejection.[1][2] 2,4-Diamino-5-fluoropyrimidine derivatives have been identified as potent and selective inhibitors of PKCθ.[3]

Signaling Pathway

PKC_theta_signaling

Experimental Protocol: Synthesis of a 2,4-Diamino-5-fluoropyrimidine PKCθ Inhibitor Analog

This protocol describes a general two-step SNAr approach to synthesize 2,4-diaminopyrimidine (B92962) derivatives.

Step 1: Synthesis of N-(2-chloro-5-fluoropyrimidin-4-yl)-benzene-1,4-diamine

  • Dissolve this compound (1.0 eq) in ethanol (B145695) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add triethylamine (B128534) (1.2 eq) followed by p-phenylenediamine (B122844) (1.0 eq).[4]

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product.[4]

Step 2: Synthesis of the final 2,4-diaminopyrimidine derivative

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (1.1 eq).[4]

  • Add the second amine (e.g., pyrrolidine, 5.0 eq).[4]

  • Heat the reaction mixture to 80 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain the desired 2,4-diamino-5-fluoropyrimidine derivative.[4]

Quantitative Data
Compound IDTarget KinaseIC50 (nM)Reference
16c PKCθ2.9[5]

II. Synthesis of Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive targets for anticancer therapies.[6][7] 2,4-Bisanilinopyrimidine derivatives have shown significant potential as Aurora kinase inhibitors.[1][8]

Signaling Pathway

Aurora_Kinase_Signaling

Experimental Protocol: Synthesis of a 2,4-Bisanilinopyrimidine Aurora Kinase Inhibitor

This protocol outlines a sequential SNAr approach.

  • To a solution of this compound (1.0 eq) in a suitable solvent like isopropanol, add the first aniline (B41778) derivative (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • To the resulting mixture containing the intermediate, add the second aniline derivative (1.2 eq).

  • Heat the reaction mixture to reflux for 24 hours.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final 2,4-bisanilinopyrimidine product.

Quantitative Data
Compound IDTarget KinaseIC50 (nM)Reference
Compound 10a Aurora A8[1]
VX-680 Aurora A2.5[9]
MLN8237 Aurora A1.2[6]

III. Synthesis of Deoxycytidine Kinase (dCK) Inhibitor Intermediates

Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides and the activation of several nucleoside analog prodrugs used in anticancer and antiviral therapies.[10][11] The intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, is a crucial building block for potent dCK inhibitors.[12]

Signaling Pathway

dCK_Signaling

Experimental Protocol: Synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

This protocol involves a sequential nucleophilic substitution.

Step 1: Synthesis of 2-chloro-5-fluoro-4-(piperidin-4-yloxy)pyrimidine

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add N-Boc-4-hydroxypiperidine (1.1 eq) and a base (e.g., sodium hydride) at 0 °C.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Amination and Deprotection

  • Dissolve the product from Step 1 in a suitable solvent (e.g., isopropanol) in a sealed vessel.

  • Add a source of ammonia (B1221849) (e.g., a solution of ammonia in methanol (B129727) or aqueous ammonia).

  • Heat the mixture to an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in dioxane) to yield the final product.

  • Purify the final product by an appropriate method such as crystallization or column chromatography.

Quantitative Data
Compound IDTarget KinaseIC50 (nM)Reference
Compound 9h dCK10[12]

IV. General Synthetic Transformations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is typically used to introduce aryl or heteroaryl substituents, primarily at the C4 position due to its higher reactivity.[2]

Suzuki_Coupling_Workflow

General Protocol for Microwave-Assisted Suzuki Coupling: [13]

  • In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh3)4 (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (B91453) (4 mL) and water (2 mL).

  • Flush the vial with argon.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a cornerstone for the synthesis of a multitude of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds targeting key kinases in disease-related signaling pathways. The strategic application of nucleophilic aromatic substitution and cross-coupling reactions enables the creation of diverse chemical entities with the potential for high potency and selectivity.

References

Application Notes and Protocols for the Chlorination of 5-Fluoropyrimidine-2,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 2,4-dichloro-5-fluoropyrimidine through the chlorination of 5-fluoropyrimidine-2,4-diol, also known as 5-fluorouracil (B62378). The protocols and data presented are compiled from established chemical synthesis literature.

Overview

The chlorination of 5-fluoropyrimidine-2,4-diol is a critical step in the synthesis of various pharmaceutical intermediates. The most common and effective method involves the use of phosphorus oxychloride (POCl₃) as a chlorinating agent in the presence of a tertiary amine base, such as N,N-dimethylaniline (DMA), which acts as an acid acceptor. The resulting product, this compound, is a key building block for numerous therapeutic agents.

Reaction and Mechanism

The underlying chemical transformation involves the conversion of the diol functional groups of 5-fluorouracil into chlorides. Phosphorus oxychloride serves as the source of chlorine, and N,N-dimethylaniline facilitates the reaction by neutralizing the hydrochloric acid byproduct.

Experimental Data

Optimized Reaction Parameters

The following table summarizes the optimized process parameters for the synthesis of this compound from 5-fluorouracil (5-FU).

ParameterValueReference
Molar Ratio (5-FU : POCl₃)1 : 10[1]
Molar Ratio (5-FU : DMA)1 : 1.5[1]
Reaction Temperature114 °C[1]
Reaction Time2 hours[1]
Maximum Yield 92.2% [1]
Large-Scale Synthesis Parameters

For industrial or large-scale laboratory preparations, the following parameters have been reported.

Reactant/ReagentMolar EquivalentsReference
5-Fluoropyrimidine-2,4-diol1.00[2]
Phosphorus Oxychloride2.50[2]
N,N-Dimethylaniline2.00[2]
Reaction Temperature~100 °C[2]
Reaction Time~13 hours (9h addition, 4h stirring)[2]
Typical Yield ~95% [2][3]

Detailed Experimental Protocol

This protocol is based on a large-scale synthesis procedure.[2][3] Appropriate scaling and safety precautions should be taken for laboratory-scale experiments.

Materials and Equipment:

  • 5-Fluoropyrimidine-2,4-diol (5-Fluorouracil)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Reaction vessel equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 5-fluoropyrimidine-2,4-diol and phosphorus oxychloride under a nitrogen atmosphere.

  • Heating: Begin stirring the mixture and heat it to approximately 100 °C.

  • Addition of Base: Slowly add N,N-dimethylaniline to the reaction mixture over a period of about 9 hours, maintaining the temperature at around 100 °C.

  • Reaction: After the addition is complete, continue to stir the mixture at 100 °C for up to 4 hours.

  • Cooling: Cool the reaction mixture to approximately 20 °C over a period of about 2 hours.

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a separate vessel containing a mixture of water and dichloromethane. Ensure the temperature of the quench mixture is maintained below 40 °C.

  • Extraction: Stir the resulting mixture at about 20 °C for at least 3 hours, then allow the layers to separate.

  • Aqueous Wash: Separate the organic layer. Wash the aqueous layer with an additional portion of dichloromethane and combine the organic layers.

  • Acid and Base Wash: Wash the combined organic layers sequentially with concentrated aqueous hydrochloric acid and then with a 5% w/w aqueous sodium bicarbonate solution.

  • Concentration: Concentrate the washed organic solution by distillation at atmospheric pressure to yield a solution of this compound in dichloromethane. This solution can often be used directly in subsequent reactions.

Visual Representations

Experimental Workflow Diagram

Chlorination_Workflow Reactants 5-Fluorouracil + POCl3 Heating Heat to 100 °C Reactants->Heating Addition Add N,N-Dimethylaniline (9 hours) Heating->Addition Reaction Stir at 100 °C (4 hours) Addition->Reaction Cooling Cool to 20 °C Reaction->Cooling Quench Quench with H2O / CH2Cl2 Cooling->Quench Extraction Separate Layers Quench->Extraction Wash_Acid Wash with HCl Extraction->Wash_Acid Wash_Base Wash with NaHCO3 Wash_Acid->Wash_Base Concentration Concentrate Wash_Base->Concentration Product 2,4-dichloro-5- fluoropyrimidine Concentration->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Scheme)

Reaction_Scheme Start 5-Fluoropyrimidine-2,4-diol Reagents + POCl3 + N,N-Dimethylaniline Start->Reagents Product This compound Reagents->Product Chlorination Conditions 100-114 °C

Caption: Reaction scheme for the chlorination of 5-fluorouracil.

References

Application Notes and Protocols for the Regioselective Synthesis of 2,4-Disubstituted-5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoropyrimidine (B1206419) scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and virology. The ability to selectively introduce substituents at the C2 and C4 positions is crucial for modulating the biological activity, pharmacokinetic properties, and target specificity of these compounds. This document provides detailed application notes and protocols for the regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines, starting from the key intermediate, 2,4-dichloro-5-fluoropyrimidine.

The primary challenge in the synthesis of 2,4-disubstituted-5-fluoropyrimidines lies in controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Generally, the C4 position of this compound is more electrophilic and sterically accessible, leading to preferential substitution at this site under standard conditions. However, by carefully selecting reagents, catalysts, and reaction conditions, selective functionalization at the C2 position can also be achieved, enabling the synthesis of a diverse range of isomers.

Synthesis of the Key Intermediate: this compound

The common starting material for the synthesis of 2,4-disubstituted-5-fluoropyrimidines is this compound, which is typically prepared from 5-fluorouracil (B62378).

Protocol 1: Chlorination of 5-Fluorouracil with Phosphorus Oxychloride

This protocol describes the conversion of 5-fluorouracil to this compound using phosphorus oxychloride (POCl₃) and a tertiary amine base.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Start 5-Fluorouracil, POCl3, N,N-dimethylaniline Heat Heat to 100-114 °C Start->Heat Combine reagents Stir Stir for 2-13 hours Heat->Stir Cool Cool to room temperature Stir->Cool Reaction completion Quench Quench with ice-water Cool->Quench Extract Extract with an organic solvent (e.g., DCM) Quench->Extract Wash Wash organic layer with aq. NaHCO3 and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by distillation or chromatography Concentrate->Purify End End Purify->End Yields up to 95%

Caption: Workflow for the synthesis of this compound.

Materials:

  • 5-Fluorouracil (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.5 - 10 equiv)

  • N,N-dimethylaniline (DMA) or other tertiary amine base (1.5 - 2.0 equiv)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a dropping funnel, add 5-fluorouracil and phosphorus oxychloride.

  • Heat the mixture to 100-114 °C with stirring.

  • Slowly add N,N-dimethylaniline to the reaction mixture over a period of several hours.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for 2-13 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and water.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford this compound as a colorless to light yellow liquid.

Quantitative Data:

ReagentsConditionsYieldReference
5-FU, POCl₃ (10 equiv), DMA (1.5 equiv)114 °C, 2 h92.2%[1]
5-FU, POCl₃ (2.5 equiv), DMA (2.0 equiv)100 °C, 13 h~95%[2]

Regioselective C4-Substitution of this compound

The C4 position of this compound is generally more reactive towards nucleophiles and in palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at C4

A wide range of nucleophiles, including amines, thiols, and alkoxides, can be selectively introduced at the C4 position.

Reaction Pathway:

G Start 2,4-Dichloro- 5-fluoropyrimidine Product 4-Substituted-2-chloro- 5-fluoropyrimidine Start->Product Base, Solvent, Temp. Nucleophile Nucleophile (NuH) (e.g., R-NH2, R-SH, R-OH) Nucleophile->Product

Caption: General scheme for C4-selective SNAr.

Protocol 2: C4-Amination with a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.0 - 1.2 equiv)

  • Triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv)

  • Acetonitrile (ACN) or another suitable solvent

Procedure:

  • Dissolve this compound in anhydrous acetonitrile.

  • Add the primary amine and triethylamine to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 10 minutes to a few hours), monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for C4-SNAr:

NucleophileBaseSolventTemperatureYieldReference
CyclopentylamineEt₃NAcetonitrileRoom Temp.-[3]
DiethylamineiPrNEtChloroform40 °C>90%[3]
p-Methoxy anilineDIPEA---[4]
Suzuki-Miyaura Cross-Coupling at C4

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming C-C bonds at the C4 position.

Protocol 3: C4-Arylation via Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 - 5 mol%)

  • Potassium carbonate (K₂CO₃) or other base (3.0 equiv)

  • 1,4-Dioxane/Water mixture (e.g., 2:1)

Procedure:

  • In a microwave reactor vial or a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Flush the vessel with an inert gas (e.g., argon).

  • Heat the reaction mixture with stirring. For microwave-assisted reactions, 100 °C for 15 minutes is often sufficient. For conventional heating, 80-100 °C for several hours may be required.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for C4-Suzuki Coupling:

Arylboronic AcidCatalystBaseSolventTemperatureTimeYieldReference
Phenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃Dioxane/H₂O100 °C (MW)15 min81%[5]
3-Methoxyphenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃Dioxane/H₂O100 °C (MW)15 min85%[5]
3-Chlorophenylboronic acidPd(PPh₃)₄ (0.5%)K₂CO₃Dioxane/H₂O100 °C (MW)15 min83%[5]

Regioselective C2-Substitution of this compound

Achieving substitution at the C2 position requires overcoming the inherent preference for C4 reactivity. This can be accomplished through specific catalytic systems or by using particular nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) at C2

While most nucleophiles react at C4, tertiary amines have been shown to promote C2-selective amination through an in situ dealkylation mechanism.

Protocol 4: C2-Amination using a Tertiary Amine

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (as a model system, data for 5-fluoro analog is limited) (1.0 equiv)

  • Tertiary amine (e.g., triethylamine) (2.0 equiv)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the 2,4-dihalopyrimidine in the chosen solvent.

  • Add the tertiary amine to the solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for several hours.

  • Monitor the reaction for the formation of the C2-aminated product.

  • Work-up and purify as described in Protocol 2.

Note: This method has been primarily demonstrated on 2,4-dichloro-5-nitropyrimidine, but the principle may be applicable to the 5-fluoro analog for achieving C2 selectivity.[3][6]

Palladium-Catalyzed C-S Coupling at C2

Specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely favor C2-selective thiolation.

Logical Diagram for Regioselective Thiolation:

G cluster_c2 C2-Selective Conditions cluster_c4 C4-Selective Conditions Start 2,4-Dichloropyrimidine (B19661) Catalyst_C2 Pd(II) precatalyst with bulky NHC ligand Start->Catalyst_C2 Catalyst_C4 Conventional Pd(0) catalyst Start->Catalyst_C4 Thiol Primary Alkane Thiol or Thiophenol Thiol->Catalyst_C2 Thiol->Catalyst_C4 Base_C2 Base (e.g., K3PO4) Catalyst_C2->Base_C2 Solvent_C2 Solvent (e.g., Toluene) Base_C2->Solvent_C2 Product_C2 2-Thio-4-chloropyrimidine Solvent_C2->Product_C2 Favored Pathway Base_C4 Base Catalyst_C4->Base_C4 Solvent_C4 Solvent Base_C4->Solvent_C4 Product_C4 4-Thio-2-chloropyrimidine Solvent_C4->Product_C4 Conventional Pathway

Caption: Decision pathway for regioselective thiolation.

Protocol 5: C2-Selective Thiolation

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Thiol (1.1 equiv)

  • Palladium precatalyst with a bulky NHC ligand (e.g., [(IPr)Pd(allyl)Cl]) (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (1.5 equiv)

  • Toluene (B28343)

Procedure:

  • In a glovebox, combine the palladium precatalyst, potassium phosphate, and 2,4-dichloropyrimidine in a vial.

  • Add toluene, followed by the thiol.

  • Seal the vial and stir the mixture at room temperature for the required time (typically 12-24 hours).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Quantitative Data for C2-Selective C-S Coupling:

ThiolCatalyst (2 mol%)BaseSolventTemp.TimeC2:C4 RatioYieldReference
1-Octanethiol[(IPr)Pd(allyl)Cl]K₃PO₄TolueneRT24 h>20:185%[5][7]
Thiophenol[(IPr)Pd(allyl)Cl]K₃PO₄TolueneRT24 h>20:188%[5][7]
Buchwald-Hartwig Amination at C2

While less common, specific ligand systems in the Buchwald-Hartwig amination can favor C2-amination, particularly on related dichloropyridine systems, suggesting a potential strategy for this compound.

Protocol 6: C2-Selective Buchwald-Hartwig Amination (Proposed)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Bulky biarylphosphine ligand (e.g., XPhos, RuPhos)

  • Strong base (e.g., NaOtBu, LHMDS)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the solvent, followed by the amine and then this compound.

  • Seal the tube and heat the reaction mixture with stirring (e.g., 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter.

  • Concentrate the filtrate and purify by column chromatography.

Note: Specific conditions for highly C2-selective Buchwald-Hartwig amination of this compound are not well-documented and would require optimization. The use of bulky ligands is a key starting point for investigation.[8]

Sequential Functionalization

By exploiting the differential reactivity of the C2 and C4 positions, sequential reactions can be performed to synthesize 2,4-disubstituted-5-fluoropyrimidines with two different substituents. The more reactive C4 position is typically functionalized first, followed by substitution at the C2 position under more forcing conditions.

Sequential Synthesis Workflow:

G Start 2,4-Dichloro- 5-fluoropyrimidine Step1 C4-Substitution (e.g., SNAr or Suzuki) Start->Step1 Milder Conditions Intermediate 4-Substituted-2-chloro- 5-fluoropyrimidine Step1->Intermediate Step2 C2-Substitution (e.g., SNAr, Suzuki, or Buchwald-Hartwig) Intermediate->Step2 Harsher Conditions Final_Product 2,4-Disubstituted- 5-fluoropyrimidine Step2->Final_Product

Caption: General workflow for sequential C4 then C2 substitution.

Conclusion

The regioselective synthesis of 2,4-disubstituted-5-fluoropyrimidines is a critical aspect of drug discovery and development. By understanding the principles of reactivity and carefully selecting the appropriate synthetic methodology, researchers can effectively control the introduction of substituents at either the C4 or C2 position of the 5-fluoropyrimidine core. The protocols and data presented in these application notes provide a foundation for the rational design and synthesis of novel 5-fluoropyrimidine derivatives with potential therapeutic applications. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve the desired regioselectivity and yield.

References

Application Notes and Protocols: Synthesis of 2,4-Dichloro-5-fluoropyrimidine using Phosphorus Oxychloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dichloro-5-fluoropyrimidine is a critical intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its halogenated pyrimidine (B1678525) structure allows for selective functionalization, making it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents.[2] The most common and established method for synthesizing this compound is through the chlorination of 5-fluorouracil (B62378) using phosphorus oxychloride (POCl₃).[3] This document provides detailed application notes and experimental protocols for this synthesis.

Role of Phosphorus Oxychloride

Phosphorus oxychloride serves as the chlorinating agent in this reaction, converting the hydroxyl groups of the tautomeric form of 5-fluorouracil into chloro groups.[1][4] The reaction is typically carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as an acid acceptor.[3] The use of excess phosphorus oxychloride can also help to keep the reaction mixture fluid.[4][5] While effective, handling and quenching of excess POCl₃ must be done with extreme caution as it reacts violently with water in a highly exothermic manner.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound based on reported experimental data.

Table 1: Reactant Molar Ratios

ReactantMolar Equivalent (relative to 5-Fluorouracil)Reference
5-Fluorouracil (or 5-fluoropyrimidine-2,4-diol)1.00[3][6]
Phosphorus Oxychloride (POCl₃)2.50 - 10.0[3][6]
N,N-Dimethylaniline (DMA)1.5 - 2.00[3][6]

Table 2: Reaction Conditions and Yield

ParameterValueReference
Reaction Temperature100 - 114 °C[3][6]
Reaction Time2 - 13 hours[3][6]
Yield~92.2 - 95%[3][6]

Experimental Protocols

Materials and Equipment:

  • 5-Fluorouracil (5-FU) or 5-fluoropyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (DMA)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Round-bottom flask with a reflux condenser and stirring mechanism

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Nitrogen gas line

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_isolation Isolation Reactants 5-Fluorouracil + Phosphorus Oxychloride Add_DMA Add N,N-Dimethylaniline Reactants->Add_DMA Under N2 Heat Heat to 100-114°C Add_DMA->Heat React Stir for 2-13 hours Heat->React Cool Cool to 20°C React->Cool Quench Quench with Water/DCM Cool->Quench Separate Separate Layers Quench->Separate Wash_HCl Wash Organic Layer with conc. HCl Separate->Wash_HCl Wash_NaHCO3 Wash Organic Layer with 5% NaHCO3 Wash_HCl->Wash_NaHCO3 Concentrate Concentrate Organic Layer Wash_NaHCO3->Concentrate Product This compound in Dichloromethane Concentrate->Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under a nitrogen atmosphere, mix 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 - 10.0 mole equivalents).[6]

  • Heating: Heat the mixture to approximately 100 °C with stirring.[6]

  • Addition of Amine: Slowly add N,N-dimethylaniline (1.5 - 2.00 mole equivalents) to the heated mixture over a period of about 9 hours.[6]

  • Reaction: Maintain the reaction mixture at 100-114 °C and continue stirring for an additional 2 to 4 hours.[3][6]

  • Cooling: After the reaction is complete, cool the mixture to about 20 °C over approximately 2 hours.[6]

  • Quenching: Carefully and slowly pour the cooled reaction mixture into a mixture of water and dichloromethane, ensuring the temperature is maintained below 40 °C.[6]

  • Extraction and Washing: Stir the resulting mixture at about 20 °C for at least 3 hours, then allow the layers to separate.

    • Separate the organic layer.

    • Wash the aqueous layer with dichloromethane.[6]

    • Combine the organic layers.

    • Wash the combined organic phase at least once with concentrated aqueous hydrochloric acid.[6]

    • Subsequently, wash with a 5% w/w aqueous sodium bicarbonate solution.[6]

  • Isolation: Concentrate the washed organic solution by distillation at atmospheric pressure to obtain a solution of this compound in dichloromethane, typically at a concentration of about 50% w/w.[6] This solution can often be used directly in subsequent reactions.[6]

Reaction Scheme

reaction_scheme cluster_product Product R1 5-Fluorouracil P1 This compound R1->P1 Chlorination R2 Phosphorus Oxychloride (POCl3) R3 N,N-Dimethylaniline

Caption: Synthesis of this compound from 5-Fluorouracil.

Safety Precautions

  • Phosphorus oxychloride is highly corrosive and reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching process is highly exothermic and should be performed with extreme care, ensuring slow addition and efficient cooling.

Conclusion

The synthesis of this compound using phosphorus oxychloride is a robust and high-yielding method. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving optimal results. The provided protocols, based on established literature, offer a detailed guide for researchers in the fields of chemical synthesis and drug development. Adherence to safety protocols is paramount when working with phosphorus oxychloride.

References

Application Notes and Protocols for the Synthesis of 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine, a molecule of interest in medicinal chemistry and drug discovery. The protocols detailed herein are based on established synthetic methodologies for analogous compounds and are intended to be a foundational resource for researchers. This document outlines a multi-step synthesis, including the preparation of key intermediates and the final product, along with proposed methods for purification and characterization. Additionally, potential applications and the biological relevance of this class of compounds are discussed.

Introduction

Substituted 2,4-diaminopyrimidines are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. Many derivatives have been investigated as potent inhibitors of various kinases, exhibiting potential as anticancer and anti-inflammatory agents. The introduction of a fluorine atom at the 5-position of the pyrimidine (B1678525) ring can enhance metabolic stability and binding affinity to target proteins. The N,N-bis(4-methoxyphenyl)amino moiety introduces specific steric and electronic properties that can influence the compound's pharmacological profile. This document provides a putative synthetic route and detailed experimental protocols for the preparation of 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine.

Proposed Synthetic Pathway

The proposed synthesis is a three-stage process, commencing with commercially available starting materials. The overall workflow is depicted below.

Synthetic Workflow 5-Fluorouracil 5-Fluorouracil POCl3_DMA POCl3, DMA 5-Fluorouracil->POCl3_DMA Dichloropyrimidine 2,4-Dichloro-5- fluoropyrimidine POCl3_DMA->Dichloropyrimidine SNAr SNAr Reaction Dichloropyrimidine->SNAr 4-Bromoanisole 4-Bromoanisole Buchwald_Hartwig Buchwald-Hartwig Amination 4-Bromoanisole->Buchwald_Hartwig 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Buchwald_Hartwig Diarylamine N,N-Bis(4-methoxyphenyl)amine Buchwald_Hartwig->Diarylamine Diarylamine->SNAr Target_Molecule 5-fluoro-N,N-bis(4-methoxyphenyl) -2,4-pyrimidinediamine SNAr->Target_Molecule Purification Purification & Characterization Target_Molecule->Purification Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) RTK->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Target_Molecule 5-fluoro-N,N-bis(4-methoxyphenyl) -2,4-pyrimidinediamine Target_Molecule->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Growth_Factor Growth Factor Growth_Factor->RTK

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-amino-2-chloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2-chloro-5-fluoropyrimidine (B92753) is a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. Its structural features, particularly the presence of a reactive chlorine atom and a fluorine substituent, make it a versatile building block in medicinal chemistry. This document provides detailed application notes and laboratory-scale protocols for the synthesis of 4-amino-2-chloro-5-fluoropyrimidine, commencing from the readily available starting material, 5-fluorouracil (B62378).

The synthetic strategy involves a two-step reaction sequence:

  • Chlorination: The initial step is the conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. This is achieved through a chlorination reaction using a dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of a base.

  • Selective Amination: The subsequent step involves the regioselective amination of the resulting this compound. The greater reactivity of the chlorine atom at the C4 position, activated by the adjacent electron-withdrawing fluorine atom, allows for selective displacement by ammonia (B1221849) to yield the desired 4-amino-2-chloro-5-fluoropyrimidine.

Synthetic Pathway Overview

Synthesis_Pathway A 5-Fluorouracil B This compound A->B  POCl₃, Base (e.g., N,N-Dimethylaniline)  Heat C 4-Amino-2-chloro-5-fluoropyrimidine B->C  Ammonia (aq. or in alcohol)  Sealed Vessel, Heat

Caption: Overall synthetic scheme for 4-amino-2-chloro-5-fluoropyrimidine.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol details the chlorination of 5-fluorouracil to produce the key intermediate, this compound.[1][2]

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Notes
5-Fluorouracil130.081.0Starting material
Phosphorus Oxychloride (POCl₃)153.334.0 - 10.0Chlorinating agent, use in a fume hood
N,N-Dimethylaniline (DMA)121.181.5 - 2.0Base, use in a fume hood
Dichloromethane (B109758) (DCM)84.93-Solvent for extraction
Water (deionized)18.02-For workup
Sodium Bicarbonate (aq. sol.)84.01-For washing
Anhydrous Sodium Sulfate142.04-Drying agent

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add phosphorus oxychloride (4.0 - 10.0 eq.) and N,N-dimethylaniline (1.5 - 2.0 eq.).

  • With stirring, add 5-fluorouracil (1.0 eq.) portion-wise to the mixture at room temperature. An exothermic reaction may be observed; control the temperature with a water bath if necessary.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 2-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it into a beaker of crushed ice and water with vigorous stirring in a well-ventilated fume hood.

  • Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound as a solid. The typical yield is around 92-95%.[2]

Part 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine

This protocol describes the selective amination of this compound at the C4 position.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Notes
This compound166.971.0Starting material
Ammonia solution (28-30% in water)17.03Excess (e.g., 10 eq.)Aminating agent
Ethanol (B145695) or Tetrahydrofuran (THF)--Solvent (optional)

Equipment:

  • Pressure-rated reaction vessel (e.g., a sealed tube or a Parr reactor)

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or THF, or use the ammonia solution directly as the solvent.

  • Add an excess of aqueous ammonia solution (e.g., 10 eq.).

  • Seal the vessel tightly and heat the mixture with stirring to a temperature between 50-100 °C. The optimal temperature and time should be determined by monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure in a fume hood.

  • If a precipitate has formed, collect the solid product by filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

  • If the product remains in solution, remove the solvent and excess ammonia under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-amino-2-chloro-5-fluoropyrimidine as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Chlorination5-FluorouracilPOCl₃, N,N-DimethylanilineNone110-1152-1492-95
AminationThis compoundAqueous AmmoniaWater/Ethanol50-1004-24Variable

Visualization of Experimental Workflow and Regioselectivity

Experimental Workflow

Workflow cluster_chlorination Part 1: Chlorination cluster_amination Part 2: Amination A Mix POCl₃ and DMA B Add 5-Fluorouracil A->B C Reflux (110-115°C) B->C D Quench with Ice/Water C->D E Extract with DCM D->E F Wash and Dry E->F G Isolate Intermediate F->G H Dissolve Intermediate G->H Proceed to Amination I Add Aqueous Ammonia H->I J Heat in Sealed Vessel I->J K Cool and Isolate Product J->K L Purify (Recrystallization) K->L M Final Product L->M

Caption: Step-by-step workflow for the synthesis of 4-amino-2-chloro-5-fluoropyrimidine.

Regioselectivity of Amination

The selective amination at the C4 position is a key feature of this synthesis. This is due to the electronic effects of the substituents on the pyrimidine (B1678525) ring. The electron-withdrawing fluorine atom at C5 enhances the electrophilicity of the adjacent C4 and C6 positions. However, the C4 position is generally more susceptible to nucleophilic attack by primary amines.

Caption: Regioselectivity of the nucleophilic aromatic substitution by ammonia.

References

Application Notes and Protocols for the Synthesis of Potent Deoxycytidine Kinase Inhibitors Using 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a rate-limiting step in the production of precursors for DNA synthesis.[1] Beyond its physiological role, dCK is essential for the activation of numerous anticancer and antiviral nucleoside analog prodrugs, such as gemcitabine (B846) and cytarabine.[2][3] Consequently, the development of potent and selective dCK inhibitors is of significant interest for various therapeutic applications, including the treatment of certain cancers and immune disorders.[1][4]

2,4-Dichloro-5-fluoropyrimidine is a versatile and crucial starting material for the synthesis of a variety of kinase inhibitors.[5][6][7] Its reactive chlorine atoms at the C2 and C4 positions allow for sequential and regioselective substitutions, making it an ideal scaffold for building diverse chemical libraries. This document provides detailed protocols for the synthesis of potent O-linked pyrimidin-4-amine-based dCK inhibitors, starting from this compound, along with methodologies for evaluating their inhibitory activity.

Synthesis of Potent dCK Inhibitors

The synthetic route involves the preparation of a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, from this compound. This intermediate can then be further functionalized to generate a library of potent dCK inhibitors.

Experimental Protocol 1: Synthesis of Key Intermediate 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride (B599025) (1a)

This protocol is adapted from a practical and scalable synthesis method. The process involves four telescoped steps starting from commercially available this compound.[1][8]

Materials:

  • This compound

  • N-Boc-4-hydroxypiperidine

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF)

  • Ammonia (B1221849) (7 N solution in methanol)

  • Isopropyl alcohol (IPA)

  • Acetyl chloride

  • Standard laboratory glassware and equipment

Procedure:

  • Alkoxylation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise. Stir the mixture for 30 minutes at 0 °C.

  • First Substitution: To the resulting slurry, add a solution of this compound (1.0 eq) in THF dropwise, maintaining the temperature below 5 °C. Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting pyrimidine.

  • Amination (Telescoped): Cool the reaction mixture to 0 °C and add a 7 N solution of ammonia in methanol (B129727) (10 eq). Seal the reaction vessel and heat to 60 °C for 12 hours.

  • Work-up and Boc-Protection: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude tert-butyl 4-(4-amino-5-fluoropyrimidin-2-yloxy)piperidine-1-carboxylate. This intermediate can be purified by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate (1.0 eq) in isopropyl alcohol. At 60 °C, slowly add a solution of HCl in isopropyl alcohol (prepared by the slow addition of acetyl chloride (4.0 eq) to IPA at 0 °C).[1]

  • Isolation: Heat the mixture at 60 °C for 1 hour. Cool to 0 °C and stir for an additional hour. Filter the resulting solid, wash with cold isopropyl alcohol, and dry under vacuum to afford the final product, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride (1a), as a solid.[1]

Synthesis_Workflow Start 2,4-Dichloro- 5-fluoropyrimidine Step1 Alkoxylation (KOtBu, THF) Start->Step1 Intermediate1 N-Boc-4-hydroxypiperidine Intermediate1->Step1 Intermediate2 Boc-protected Intermediate Step1->Intermediate2 Step2 Amination (NH3 in MeOH) Intermediate2->Step2 Intermediate3 tert-butyl 4-(4-amino-5-fluoropyrimidin- 2-yloxy)piperidine-1-carboxylate Step2->Intermediate3 Step3 Deprotection (HCl in IPA) Intermediate3->Step3 Final_Intermediate Key Intermediate (1a) 5-Fluoro-2-(piperidin-4-yloxy) -pyrimidin-4-amine Step3->Final_Intermediate Step4 Acylation / Alkylation (R-COCl or R-Br) Final_Intermediate->Step4 Final_Product Potent dCK Inhibitor Step4->Final_Product

Experimental Protocol 2: General Procedure for Final Inhibitor Synthesis

Procedure:

  • To a solution of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride (1a) (1.0 eq) and a suitable base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.2 eq) in a solvent like dichloromethane (B109758) or DMF, add the desired acyl chloride, sulfonyl chloride, or alkyl halide (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction with an organic solvent, wash sequentially with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final dCK inhibitor.

Potency of Synthesized dCK Inhibitors

The following table summarizes the inhibitory potency of representative compounds from this class against human dCK.

Compound IDR-Group on Piperidine NitrogendCK IC₅₀ (nM)
9a 2-Thienylacetyl150
9d 3-Chlorobenzoyl50
9h 4-Trifluoromethylbenzoyl8
9k 2-Naphthoyl25
Ref. Gemcitabine (as substrate)N/A

Note: The data presented are representative values for this class of compounds and are based on findings reported in the literature for potent piperidine-linked cytosine derivatives. Actual values will vary based on the specific R-group and assay conditions.

Biochemical Assay for dCK Inhibition

Several assay formats can be used to determine the potency of synthesized compounds, including radiolabel-based assays and coupled-enzyme spectrophotometric or luminescent assays.[1][2]

Experimental Protocol 3: ³H-Deoxycytidine Phosphorylation Assay

This assay measures the ability of a test compound to inhibit the dCK-catalyzed phosphorylation of radiolabeled deoxycytidine.

Materials:

  • Human recombinant dCK enzyme

  • ³H-deoxycytidine (³H-dC)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., Millipore MultiScreen GV)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, 10 mM ATP, and an appropriate concentration of human recombinant dCK.

  • Compound Addition: Add varying concentrations of the test compound (typically from a 10 mM DMSO stock, serially diluted) to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Initiate Reaction: Start the reaction by adding ³H-deoxycytidine to a final concentration of 10 µM (and 0.25 µCi per well).

  • Incubation: Incubate the plate at 37 °C for 1 hour.

  • Termination and Washing: Stop the reaction by washing the plate four times with ice-cold water or buffer to separate the phosphorylated, charged ³H-dCMP (which is retained on the filter) from the unreacted, neutral ³H-dC (which is washed away).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Prep_Enzyme Prepare dCK enzyme and ATP in buffer Add_Components Add enzyme mix and compounds to 96-well plate Prep_Enzyme->Add_Components Prep_Compound Serially dilute test compounds Prep_Compound->Add_Components Start_Rxn Initiate with ³H-dC Add_Components->Start_Rxn Incubate Incubate at 37°C Start_Rxn->Incubate Stop_Rxn Stop reaction and wash on filter plate Incubate->Stop_Rxn Add_Scint Add scintillation fluid Stop_Rxn->Add_Scint Count Measure radioactivity Add_Scint->Count Calculate Calculate % Inhibition Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC₅₀ Value Plot->Determine_IC50

Mechanism of Action: dCK in Nucleoside Salvage Pathway

dCK plays a pivotal role in the salvage pathway for deoxyribonucleosides. By inhibiting dCK, the phosphorylation of deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) is blocked. This action depletes the intracellular pools of dNTPs, which are essential for DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in cells that are highly dependent on the salvage pathway.[3][4]

dCK_Pathway dC Deoxycytidine (dC) dCK Deoxycytidine Kinase (dCK) dC->dCK dA Deoxyadenosine (dA) dA->dCK dG Deoxyguanosine (dG) dG->dCK dCMP dCMP dCK->dCMP dAMP dAMP dCK->dAMP dGMP dGMP dCK->dGMP Other_Kinases Other Kinases dCMP->Other_Kinases dAMP->Other_Kinases dGMP->Other_Kinases dCTP dCTP Other_Kinases->dCTP dATP dATP Other_Kinases->dATP dGTP dGTP Other_Kinases->dGTP DNA_Syn DNA Synthesis & Repair dCTP->DNA_Syn dATP->DNA_Syn dGTP->DNA_Syn Inhibitor dCK Inhibitor (e.g., Compound 9h) Inhibitor->dCK

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2,4-Dichloro-5-fluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,4-dichloro-5-fluoropyrimidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

ProblemPossible CauseSolution
Low to No Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (not exceeding 120°C to avoid decomposition).
Degradation of starting material or product: Excessive temperature or prolonged reaction time.Ensure the reaction temperature is carefully controlled. Avoid unnecessarily long reaction times once the starting material is consumed.
Moisture in reactants or solvent: Water can react with the chlorinating agent (e.g., POCl₃), reducing its effectiveness.Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents in a dry atmosphere (e.g., under a nitrogen or argon).
Impure starting materials: Purity of 5-fluorouracil (B62378) can affect the reaction outcome.Use high-purity 5-fluorouracil.
Formation of Impurities/Side Products Side reactions with the base: The base (e.g., N,N-dimethylaniline) can sometimes react with the pyrimidine (B1678525) ring, leading to byproducts like N-methylanilino derivatives.[1]Use the recommended molar ratio of the base. Adding the base slowly and maintaining the optimal reaction temperature can minimize these side reactions.
Monochloro- or trichloro-pyrimidine impurities: Incomplete or excessive chlorination.Optimize the molar ratio of the chlorinating agent. Ensure homogenous mixing and temperature control.
Hydrolysis of the product during work-up: The dichloro product can be susceptible to hydrolysis back to the starting material or to monochloro derivatives if exposed to water for extended periods, especially at non-neutral pH.Perform the aqueous work-up efficiently and at a controlled temperature (below 40°C).[2] Neutralize the reaction mixture carefully.
Difficulties in Product Isolation/Purification Poor separation of organic and aqueous layers: Formation of an emulsion during the work-up.Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Product loss during purification: The product can be volatile or may decompose during high-temperature distillation.If distillation is used for purification, perform it under reduced pressure to lower the boiling point. Alternatively, recrystallization can be a milder purification method.
Incomplete removal of N,N-dimethylaniline: The base can be difficult to remove completely.Wash the organic layer with an acidic solution (e.g., dilute HCl) to protonate the aniline (B41778) and extract it into the aqueous layer.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the chlorination of 5-fluorouracil (or its tautomeric form, 5-fluoropyrimidine-2,4-diol) with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as N,N-dimethylaniline (DMA).[1][2]

Q2: What is the role of N,N-dimethylaniline (DMA) in the reaction?

A2: N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction. This is crucial for driving the reaction to completion.

Q3: Can other chlorinating agents be used?

A3: Yes, other chlorinating agents like triphosgene (B27547) have been reported for this transformation.[3] However, phosphorus oxychloride remains the most common choice in published procedures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the 5-fluorouracil starting material.

Q5: What are the critical safety precautions for this reaction?

A5: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction is also typically performed under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture.

Q6: My final product is a solution in dichloromethane (B109758). Can I use it directly in the next step?

A6: In many cases, a dichloromethane solution of this compound with a concentration of around 50% w/w is suitable for direct use in subsequent reactions, provided the purity is sufficient.[2] This avoids potential product loss during solvent removal.

Optimized Reaction Conditions

The following table summarizes the optimized reaction conditions for the synthesis of this compound from 5-fluorouracil and phosphorus oxychloride.

ParameterOptimized ValueReference
Molar Ratio (5-FU : POCl₃)1 : 10[1]
Molar Ratio (5-FU : DMA)1 : 1.5[1]
Reaction Temperature114°C[1]
Reaction Time2 hours[1]
Reported Yield 92.2% [1]

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound.

Materials:

  • 5-fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w aqueous Sodium Bicarbonate (NaHCO₃)

  • Water

Procedure:

  • Under an inert nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil and phosphorus oxychloride.

  • Heat the mixture to approximately 100-114°C with stirring.[1][2]

  • Slowly add N,N-dimethylaniline to the reaction mixture over a period of time.

  • Maintain the reaction at 100-114°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC until the 5-fluorouracil is consumed.[1][2]

  • Cool the reaction mixture to room temperature (around 20°C).[2]

  • Slowly and carefully quench the reaction by pouring the mixture into a vessel containing a mixture of water and dichloromethane, ensuring the temperature is maintained below 40°C.[2]

  • Stir the resulting mixture for at least 3 hours at approximately 20°C, then allow the layers to separate.[2]

  • Separate the organic layer. Wash the aqueous layer with dichloromethane and combine the organic layers.[2]

  • Wash the combined organic layers with concentrated aqueous hydrochloric acid, followed by a wash with 5% w/w aqueous sodium bicarbonate solution.[2]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound. Alternatively, the dichloromethane solution can be concentrated to a desired volume for direct use in the next step.[2]

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound node_5FU 5-Fluorouracil node_product This compound node_5FU->node_product  + node_POCl3 POCl₃ node_POCl3->node_product  + node_DMA N,N-Dimethylaniline node_DMA->node_product (Base)

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reactants Mix 5-FU and POCl₃ start->reactants heat Heat to 100-114°C reactants->heat add_base Slowly add DMA heat->add_base react React for 2-4 hours add_base->react cool Cool to 20°C react->cool quench Quench with Water/DCM cool->quench extract Extract with DCM quench->extract wash_acid Wash with HCl extract->wash_acid wash_base Wash with NaHCO₃ wash_acid->wash_base dry Dry and Concentrate wash_base->dry product Obtain Product dry->product Troubleshooting_Decision_Tree Troubleshooting Low Yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_impurities Major Side Products? check_reaction->check_impurities No solution1 Increase reaction time/temp. Check reagent purity. check_reaction->solution1 Yes check_workup Issues During Work-up? check_impurities->check_workup No solution2 Optimize base addition. Control temperature. check_impurities->solution2 Yes solution3 Ensure anhydrous conditions. Optimize washing steps. check_workup->solution3 Yes end Yield Improved check_workup->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Purification of Crude 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 2,4-Dichloro-5-fluoropyrimidine (CAS: 2927-71-1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound is a halogenated heterocyclic organic compound widely used as a critical intermediate in the synthesis of pharmaceuticals, particularly anticancer and antifungal drugs.[1] It is a white to pale brown low-melting solid or crystalline powder.[1][2] Key physical properties are crucial for selecting an appropriate purification method.

PropertyValueSource(s)
CAS Number 2927-71-1[2]
Molecular Formula C₄HCl₂FN₂[2]
Molecular Weight 166.97 g/mol [3]
Appearance White to pale brown powder or crystalline solid[1][2]
Melting Point 37-41 °C[1][2]
Boiling Point 80 °C @ 16 mmHg[2]
Solubility Soluble in chloroform, methanol[2]
Sensitivity Moisture sensitive[2]

Q2: What are the common impurities found in crude this compound?

A2: Impurities typically originate from the synthesis process, which most commonly involves the reaction of 5-fluorouracil (B62378) with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline (DMA).[4]

Common impurities include:

  • Unreacted Starting Materials: Residual 5-fluorouracil.

  • Excess Reagents: Phosphorus oxychloride and its hydrolysis products (phosphoric acid).

  • Catalyst/Base: N,N-dimethylaniline (DMA) and its salts.

  • By-products: Monochloro-intermediates or products from side reactions, such as N-methylanilino-pyrimidines, can form if reaction conditions are not optimal.[4]

  • Solvents: Residual solvents used during the reaction or initial work-up, such as dichloromethane (B109758).[5]

Q3: What are the standard methods for purifying crude this compound?

A3: The most common purification strategies involve an initial aqueous work-up followed by distillation, recrystallization, or column chromatography.[6] The choice of method depends on the scale of the experiment, the nature of the impurities, and the desired final purity.

General purification workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Problem: Low Purity After Initial Purification

Q: My product purity is below 98% after an initial purification attempt. What are the likely causes and how can I improve it?

A: Low purity is a common issue stemming from incomplete removal of synthesis-related impurities. The best approach is to identify the impurity if possible and select a targeted purification technique.

TroubleshootingPurity start Low Purity Detected (GC/HPLC/NMR) check_impurities Identify Impurity Type start->check_impurities is_base Residual Base? (e.g., DMA) check_impurities->is_base Basic Impurity is_starting_material Unreacted Starting Material? check_impurities->is_starting_material Polar Impurity is_byproduct Side-Reaction Products? check_impurities->is_byproduct Structurally Similar is_solvent Residual Solvent? check_impurities->is_solvent Low Boiling Point solution_wash Action: Perform Acid Wash (e.g., dilute HCl) is_base->solution_wash solution_recrystallize Action: Recrystallize (Select appropriate solvent) is_starting_material->solution_recrystallize solution_chromatography Action: Column Chromatography (Polarity-based separation) is_byproduct->solution_chromatography solution_distill Action: Vacuum Distillation (Separate by boiling point) is_byproduct->solution_distill solution_vacuum Action: Dry Under High Vacuum is_solvent->solution_vacuum

Troubleshooting logic for low product purity.
Problem: Low Yield After Purification

Q: I am losing a significant amount of product during the purification steps. How can I improve my yield?

A: Low yields can result from losses at various stages of the process. Here are common causes and solutions:

  • Aqueous Washes: Emulsion formation or high solubility of the product in the aqueous layer can lead to loss. To mitigate this, use brine (saturated NaCl solution) to break emulsions and reduce the solubility of the organic product in the aqueous phase. Ensure phase separation is complete before proceeding.

  • Recrystallization: Using too much solvent will keep a significant portion of your product dissolved even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product. Additionally, ensure the solution is cooled slowly, and finally in an ice bath, to maximize crystal formation. Recovering a second crop of crystals from the mother liquor can also improve overall yield.

  • Distillation: De-trapping product in the distillation apparatus is a common source of loss. Ensure the system is efficiently transferring heat and that the collection flask is appropriately cooled. Distilling at the lowest possible pressure will lower the required temperature and can reduce thermal degradation, which is another source of yield loss.

  • Column Chromatography: Overloading the column with too much crude product can lead to poor separation and loss of material in mixed fractions. A general rule is to use 20-50 times the weight of silica (B1680970) gel to the weight of the crude sample.[7] Using an optimal eluent system (determined by TLC) where the product has an Rf of ~0.35 will also improve separation and yield.[7]

Problem: Product is a Discolored Oil Instead of a Crystalline Solid

Q: My final product is a brown oil, but it is expected to be a white to pale brown crystalline solid. What went wrong?

A: This issue typically points to one of two causes:

  • Persistent Impurities: Even small amounts of impurities can depress the melting point of a compound, causing it to appear as an oil or waxy solid at room temperature. Colored impurities from side reactions are also a common cause of discoloration.

    • Solution: Further purification is necessary. If distillation was already performed, column chromatography is an excellent next step to remove closely related, colored by-products. If recrystallization failed, try a different solvent system.

  • Residual Solvent: Trapped solvent from the purification process can also result in an oily product.

    • Solution: Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-35 °C, which is below the melting point) while under vacuum can help drive off residual solvents.

Experimental Protocols

Protocol 1: Aqueous Work-up for Crude Product

This protocol is designed to remove acidic and basic impurities from the crude product after the initial reaction quench.

  • Quench and Extraction: The crude reaction mixture is typically quenched by slowly adding it to a mixture of water and an organic solvent like dichloromethane (DCM).[5]

  • Acid Wash: Separate the organic layer. Wash the organic layer one to two times with dilute hydrochloric acid (e.g., 1M HCl) to remove basic impurities like N,N-dimethylaniline.[2]

  • Base Wash: Wash the organic layer with a 5% w/w aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[2][5]

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the concentrated crude product.

Protocol 2: Purification by Vacuum Distillation

This method is suitable for purifying the low-melting product on a larger scale.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure: Place the concentrated crude product into the distillation flask.

  • Distillation: Apply vacuum (e.g., 16 mmHg) and gently heat the flask in an oil bath.[2]

  • Collection: Collect the fraction that distills at approximately 80 °C.[2] The purified product should solidify in the receiving flask upon cooling.

Protocol 3: Purification by Recrystallization

This is a powerful technique for removing small amounts of impurities, provided a suitable solvent is found.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which the product is highly soluble when hot but poorly soluble when cold. Based on the polarity of similar compounds, common solvent systems to test include:

    • Hexanes/Ethyl Acetate

    • Hexanes/Dichloromethane

    • Ethanol/Water

    • Isopropanol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 4: Purification by Column Chromatography

This technique offers the highest resolution for removing closely related impurities and is ideal for smaller scales.[7]

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good system (e.g., a mixture of hexanes and ethyl acetate) will show good separation of the product spot from impurities, with the product having an Rf value of approximately 0.3-0.4.[7]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]

  • Sample Loading: Dissolve the crude product in the minimum amount of the eluent or a volatile solvent (like DCM). Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from TLC.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2,4-Dichloro-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the chlorination of 5-fluorouracil (B62378).[1][2] This reaction typically employs a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA) which also acts as an acid scavenger.[1][3]

Q2: What are the primary categories of by-products observed in this synthesis?

A2: By-products in the synthesis of this compound can be broadly categorized into three groups:

  • Process-related impurities: These arise from incomplete or excessive reaction, including unreacted starting material and partially chlorinated intermediates.

  • Reagent-related impurities: These are formed from side reactions involving the reagents, such as the base or the chlorinating agent.

  • Degradation-related impurities: These result from the breakdown of the desired product, often during the work-up and purification stages, with hydrolysis being a primary concern.

Q3: Can the base, N,N-dimethylaniline (DMA), react to form by-products?

A3: Yes, N,N-dimethylaniline (DMA) is not always an innocent bystander in chlorination reactions. Under the reaction conditions, it can potentially react with the electrophilic chlorinated pyrimidine (B1678525) intermediate to form N-methylanilino-substituted pyrimidines.[1] In some instances, bis(N-methylanilino) pyrimidines have also been observed in similar reactions.[1]

Q4: What are the common inorganic by-products generated during the work-up?

A4: The use of phosphorus oxychloride (POCl₃) as the chlorinating agent leads to the formation of phosphoric acid upon quenching the reaction with water. Subsequent neutralization with a base, such as sodium hydroxide (B78521) or sodium carbonate, will generate phosphate (B84403) salts like disodium (B8443419) hydrogen phosphate.[1][3]

Troubleshooting Guides

Issue 1: Presence of Partially Chlorinated Intermediates in the Final Product

Symptoms:

  • Analytical data (e.g., GC-MS, LC-MS, NMR) indicates the presence of compounds with masses corresponding to 2-chloro-4-hydroxy-5-fluoropyrimidine (B86934) or 4-chloro-2-hydroxy-5-fluoropyrimidine.

  • The isolated product has a higher polarity than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of the starting material and any intermediates.
- Increase Reaction Temperature: Gradually increase the reaction temperature. Note that higher temperatures can sometimes promote the formation of other by-products.[4]
- Insufficient Chlorinating Agent: Ensure the correct stoichiometry of the chlorinating agent (POCl₃). An excess is often used to drive the reaction to completion.
Moisture Contamination - Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Issue 2: Formation of Hydrolysis-Related Impurities

Symptoms:

  • The presence of 5-fluorouracil or mono-chloro-hydroxy-fluoropyrimidines in the final product.

  • A significant decrease in the overall yield after the aqueous work-up.

Possible Causes & Solutions:

CauseRecommended Action
Harsh Quenching Conditions - Controlled Quenching: Quench the reaction mixture slowly onto crushed ice or into cold water with vigorous stirring to dissipate the heat generated.[4] Uncontrolled temperature spikes during quenching can accelerate hydrolysis.
- Optimized pH during Work-up: Maintain a neutral or slightly acidic pH during the initial stages of the aqueous work-up to minimize the hydrolysis of the dichloro-product. The stability of this compound is pH-dependent.
Prolonged Exposure to Aqueous Media - Efficient Extraction: Perform the extraction of the product into an organic solvent promptly after quenching and phase separation to minimize contact time with the aqueous phase.
Issue 3: Uncontrolled Reaction Exotherm

Symptoms:

  • A rapid and uncontrolled increase in the reaction temperature, especially during the addition of reagents or during heating.

Possible Causes & Solutions:

CauseRecommended Action
Rapid Reagent Addition - Slow, Controlled Addition: Add the chlorinating agent (POCl₃) or the base (DMA) dropwise or in portions to the reaction mixture, especially on a larger scale.
Inadequate Cooling - Efficient Cooling System: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath, cryostat) to manage the heat generated during the reaction.
High Reactant Concentration - Use of a Co-solvent: In some cases, using a high-boiling inert solvent can help to better control the reaction temperature.

Experimental Protocols

Synthesis of this compound

A general laboratory-scale procedure for the synthesis of this compound is as follows:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-fluorouracil and N,N-dimethylaniline.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) to the mixture with stirring. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (typically around 100-115°C) and maintain for a period of 2 to 4 hours.[1][5] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, a dilute acid solution (e.g., HCl) to remove residual DMA, and a dilute base solution (e.g., sodium bicarbonate) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Visualizations

Synthesis_and_Byproducts cluster_byproducts Potential By-products POCl3 / DMA POCl3 / DMA This compound This compound Partially Chlorinated Intermediates Partially Chlorinated Intermediates Hydrolysis Products Hydrolysis Products DMA-adducts DMA-adducts Ring-opened Products Ring-opened Products This compound->DMA-adducts Side reaction with DMA 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil->Partially Chlorinated Intermediates Incomplete Reaction 5-Fluorouracil->Ring-opened Products Aqueous Chlorination

Caption: Overview of the synthesis of this compound and major by-product classes.

Troubleshooting_Workflow start Impurity Detected in Product is_intermediate Is it a partially chlorinated intermediate? start->is_intermediate is_hydrolysis Is it a hydrolysis product? is_intermediate->is_hydrolysis No incomplete_reaction Incomplete Reaction: - Increase reaction time/temp - Check reagent stoichiometry is_intermediate->incomplete_reaction Yes is_dma_adduct Is it a DMA-adduct? is_hydrolysis->is_dma_adduct No workup_issue Work-up Issue: - Control quench temperature - Minimize time in aqueous phase is_hydrolysis->workup_issue Yes dma_reaction DMA Side Reaction: - Consider alternative base - Optimize reaction temperature is_dma_adduct->dma_reaction Yes moisture Moisture Contamination: - Use anhydrous conditions

Caption: A troubleshooting workflow for identifying and addressing common impurities.

References

Technical Support Center: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-5-fluoropyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yield is a common problem that can often be traced back to several key reaction parameters. The most critical factors to optimize are the molar ratios of reactants, reaction temperature, and reaction time.

  • Molar Ratios: The ratio of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) and the base (e.g., N,N-dimethylaniline, DMA) to the starting material (5-fluorouracil, 5-FU) is crucial. An excess of the chlorinating agent is typically required. One study found optimal results with a 5-FU to POCl₃ ratio of 1:10 and a 5-FU to DMA ratio of 1:1.5.[1]

  • Reaction Temperature: The reaction is typically performed at an elevated temperature. A temperature of around 100-114°C is often cited for driving the reaction to completion.[1][2] Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may promote side reactions.

  • Reaction Time: The duration of the reaction needs to be carefully controlled. A reaction time of 2-4 hours at the optimal temperature is reported to give high yields.[1][2] Prolonged reaction times can sometimes lead to the formation of by-products.[1]

Q2: I am observing significant impurity peaks in my crude product analysis. What are the likely side reactions?

A2: The formation of N-methylanilino by-products is a known issue, particularly when N,N-dimethylaniline is used as the base.[1] These impurities arise from the reaction of the aniline (B41778) derivative with the chlorinated pyrimidine (B1678525) ring. To minimize these by-products, it is important to adhere to the optimized reaction time and temperature. Overheating or extending the reaction duration can increase the prevalence of these side reactions.

Q3: The work-up procedure seems complex. Are there any critical steps to ensure maximum product recovery?

A3: Yes, the work-up is critical for isolating the product and achieving a high final yield. Key steps include:

  • Quenching: The reaction mixture must be carefully cooled and then quenched, typically by adding it to a mixture of water/ice and an immiscible organic solvent like dichloromethane (B109758) (DCM).[2] This must be done slowly to control the exothermic reaction.

  • Extraction: Thorough extraction with a suitable solvent (e.g., DCM) is necessary to move the product from the aqueous phase to the organic phase.[2]

  • Washing: The combined organic layers should be washed sequentially with an acid (e.g., aqueous HCl) to remove the base (like DMA) and then with a mild base (e.g., aqueous sodium bicarbonate) to neutralize any remaining acid.[2][3]

  • Solvent Removal: The final step is the removal of the solvent by distillation, which should be done under controlled conditions to avoid product degradation.[2]

Q4: Are there alternative, more environmentally friendly synthetic routes available?

A4: The conventional method using phosphorus oxychloride generates phosphoric acid waste.[4] An alternative patented method avoids this by using triphosgene (B27547) (bis(trichloromethyl)carbonate) in the presence of a tertiary amine catalyst. This process is reported to have a high yield, short reaction time, operate under normal pressure, and produce less hazardous waste.[4] Another approach involves starting from 2-alkoxy-5-fluoro-4(3H)-pyrimidinones, which can shorten the overall process.[5]

Data Presentation: Comparison of Synthesis Protocols

The following tables summarize quantitative data from different reported synthesis methods for this compound.

Table 1: Reaction Conditions for Synthesis from 5-Fluorouracil (B62378)

ParameterMethod 1[1]Method 2 (Large Scale)[2]
Starting Material 5-Fluorouracil (5-FU)5-Fluoropyrimidine-2,4-diol (5-FU)
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)
Base N,N-Dimethylaniline (DMA)N,N-Dimethylaniline (DMA)
Molar Ratio (5-FU:POCl₃) 1:101:2.5
Molar Ratio (5-FU:DMA) 1:1.51:2
Temperature 114°C~100°C
Reaction Time 2 hoursUp to 4 hours
Reported Yield 92.2%~95%

Table 2: Alternative Synthesis Method

ParameterMethod 3 (Triphosgene)[4]
Starting Material 5-Fluorouracil (5-FU)
Chlorinating System Triphosgene & Trichloroethylene
Catalyst Tertiary Amine (e.g., N,N-dimethylaniline)
Temperature Reflux
Reaction Time 2 - 24 hours
Reported Purity >98%
Key Advantage No phosphoric acid waste

Experimental Protocols

Protocol 1: Synthesis from 5-Fluorouracil using Phosphorus Oxychloride

This protocol is based on a common laboratory and industrial-scale method.[1][2]

Materials:

  • 5-Fluorouracil (5-FU) or 5-fluoropyrimidine-2,4-diol

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil and phosphorus oxychloride (see Table 1 for molar ratios).

  • Begin stirring and heat the mixture to approximately 100-114°C.

  • Slowly add N,N-dimethylaniline to the mixture over a period of several hours, maintaining the reaction temperature.

  • After the addition is complete, continue stirring the mixture at 100-114°C for 2 to 4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Once the reaction is complete, cool the mixture to room temperature (~20°C).

  • In a separate vessel, prepare a quench mixture of water (or ice) and dichloromethane.

  • Slowly and carefully add the reaction mixture to the quench pot, ensuring the temperature does not exceed 40°C.

  • Stir the resulting biphasic mixture vigorously for at least 3 hours.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic (DCM) layer. Wash the aqueous layer again with DCM and combine the organic extracts.

  • Wash the combined organic layer with concentrated aqueous HCl, followed by a wash with 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by distillation if required.[5]

Diagrams and Workflows

General Synthesis Workflow

The following diagram illustrates the typical experimental workflow for the synthesis of this compound from 5-Fluorouracil.

G A 1. Reactant Charging (5-FU, POCl3) B 2. Heating & DMA Addition (~100-114°C) A->B C 3. Reaction (2-4 hours) B->C D 4. Cooling to RT C->D E 5. Quenching (Water/DCM) D->E F 6. Extraction E->F G 7. Aqueous Washes (HCl, NaHCO3) F->G H 8. Drying & Solvent Removal G->H I 9. Product Isolation (this compound) H->I

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This diagram provides a logical workflow for troubleshooting low product yields.

G start_node Low Yield Observed D1 Reaction Complete? start_node->D1 decision_node decision_node process_node process_node end_node Yield Improved P1 Increase Time or Temperature Verify Thermometer Accuracy D1->P1 No D2 Significant Impurities? D1->D2 Yes P1->D1 P2 Decrease Time or Temperature Check Reactant Purity D2->P2 Yes D3 Molar Ratios Correct? D2->D3 No P2->D1 P3 Adjust Stoichiometry (e.g., increase POCl3) D3->P3 No P4 Optimize Work-up (Quenching, Extraction) D3->P4 Yes P3->D1 P4->end_node

Caption: A troubleshooting decision tree for diagnosing causes of low reaction yield.

References

Technical Support Center: Nucleophilic Substitution on Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidine substrates.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for nucleophilic substitution on 2,4-dichloropyrimidine (B19661)?

Generally, the chlorine atom at the C4 position of 2,4-dichloropyrimidine is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, rendering it more electrophilic.[1][2] However, this selectivity is not absolute and can be influenced by various factors, often resulting in a mixture of C2 and C4 substituted products.[1]

Q2: What factors influence the C4/C2 regioselectivity in SNAr reactions of 2,4-dichloropyrimidines?

Several factors can significantly impact the regioselectivity of these reactions:

  • Substituents on the Pyrimidine (B1678525) Ring:

    • Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][3][4]

    • Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1][5][6][7][8]

  • Nature of the Nucleophile:

    • While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, especially when an EWG is present at C5.[1][5][7][8]

    • Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[1][9]

  • Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in determining the reaction's outcome.[1]

  • Catalysis: The use of palladium catalysts in amination reactions has been shown to strongly favor the formation of the C4-substituted product.[1][9]

Q3: How can I favor mono-substitution over di-substitution?

To favor mono-substitution, consider the following strategies:

  • Use a stoichiometric amount of the nucleophile.[6]

  • Lower the reaction temperature.[6]

  • Consider using a less reactive nucleophile.[6]

Troubleshooting Guide

This guide addresses common issues encountered during SNAr reactions on dichloropyrimidine substrates.

Issue 1: Low to No Product Yield
Potential CauseTroubleshooting Steps
Insufficiently activated pyrimidine ring Ensure the pyrimidine ring has electron-withdrawing groups (e.g., nitro, cyano) positioned to facilitate nucleophilic attack.[6]
Poor leaving group While chlorine is a good leaving group, fluorine is generally more reactive in SNAr reactions.[6]
Weak nucleophile Increase the nucleophilicity of the attacking species. For instance, use an alkoxide instead of an alcohol.[6]
Low reaction temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[6][10]
Inappropriate solvent Use a polar aprotic solvent such as DMF, DMSO, or THF to facilitate the reaction.[6]
Unsuitable or weak base For amine nucleophiles, a non-nucleophilic organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often used. For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to generate the more nucleophilic alkoxide.[6]
Issue 2: Formation of Multiple Products / Poor Regioselectivity
Potential CauseTroubleshooting Steps
Competing reaction at C2 and C4 positions The regioselectivity is highly dependent on the electronic environment of the ring. Substitution at C4 is generally favored.[3][4][6][11] However, an electron-donating group at C6 can favor substitution at C2.[3][4] Modifying the nucleophile can also influence regioselectivity. For instance, tertiary amine nucleophiles have shown excellent C2 selectivity on 2,4-dichloropyrimidines with an electron-withdrawing group at C5.[5][7][8]
Difficult separation of C2 and C4 isomers Optimize reaction conditions by systematically screening different solvents, bases, and temperatures. For example, to favor C4 substitution with amines, conditions like n-butanol with DIPEA have been reported to be effective.[1] For aminations, a Pd-catalyzed approach can also strongly favor the C4-substituted product.[1][9]
Issue 3: Side Reactions
Potential CauseTroubleshooting Steps
Solvolysis (reaction with the solvent) If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at higher temperatures.[6][12] Use a non-nucleophilic solvent.[6]
Hydrolysis of starting material or product Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[6]
Ring-opening or degradation of the pyrimidine ring This can occur under harsh basic conditions or at very high temperatures.[6] Use milder bases and reaction temperatures.[6]

Experimental Protocols

General Protocol for Amination of a Chloropyrimidine

This is a general protocol and may require optimization for specific substrates and nucleophiles.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).[6]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.[6]

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).[6]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other water-soluble impurities.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[6]

Visual Guides

Troubleshooting_Workflow Start Start: Nucleophilic Substitution on Dichloropyrimidine Problem Identify Primary Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Conversion PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Mixture of Isomers SideReactions Side Reactions Observed Problem->SideReactions Unexpected Products CheckReagents Check Reagent - Nucleophile strength - Base suitability - Solvent choice LowYield->CheckReagents ModifySubstrate Modify Substrate/ Nucleophile - Change substituents - Alter nucleophile PoorSelectivity->ModifySubstrate CheckPurity Check Starting Material Purity & Anhydrous Conditions SideReactions->CheckPurity OptimizeConditions Optimize Conditions - Temperature - Concentration - Reaction time CheckReagents->OptimizeConditions End Successful Reaction OptimizeConditions->End ModifySubstrate->OptimizeConditions CheckPurity->OptimizeConditions

Caption: Troubleshooting workflow for nucleophilic substitution on dichloropyrimidines.

Regioselectivity_Factors cluster_factors Influencing Factors cluster_outcomes Substitution Outcome Dichloropyrimidine 2,4-Dichloropyrimidine Substituents Ring Substituents Nucleophile Nucleophile Nature Conditions Reaction Conditions C4_Substitution C4-Substitution (Generally Favored) Substituents->C4_Substitution EWG at C5 C2_Substitution C2-Substitution Substituents->C2_Substitution EDG at C6 Nucleophile->C2_Substitution Tertiary Amines Conditions->C4_Substitution Pd-Catalysis (Amination) Conditions->C4_Substitution Conditions->C2_Substitution

Caption: Factors influencing regioselectivity in nucleophilic substitution on 2,4-dichloropyrimidines.

References

Technical Support Center: Functionalization of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-dichloro-5-fluoropyrimidine. The content is designed to address common challenges related to its low reactivity and to provide guidance on achieving desired regioselectivity in functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate to work with?

A1: The pyrimidine (B1678525) ring is inherently electron-deficient, which activates the C2, C4, and C6 positions for nucleophilic attack.[1] However, the reactivity of the chloro substituents in this compound can be sluggish compared to other dihalopyrimidines. The fluorine atom at the C5 position further influences the electronic properties of the ring, affecting the reactivity and regioselectivity of substitution reactions.

Q2: Which position (C2 or C4) is generally more reactive in Nucleophilic Aromatic Substitution (SNAr) reactions?

A2: In general, the C4 position of 2,4-dichloropyrimidines is more reactive towards nucleophilic attack.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position.[1]

Q3: How can I favor substitution at the C2 position in an SNAr reaction?

A3: Achieving C2 selectivity can be challenging but is possible under specific conditions. Two main strategies can be employed:

  • Introduce an electron-donating group (EDG) at the C6 position: An EDG, such as a methoxy (B1213986) (-OMe) or methylamino (-NHMe) group, can alter the electronic distribution of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[2][3]

  • Use tertiary amine nucleophiles with an electron-withdrawing group at C5: For 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position (like a nitro group), using tertiary amine nucleophiles can lead to excellent C2 selectivity.[4][5]

Q4: What are the recommended starting points for Suzuki-Miyaura coupling reactions with this compound?

A4: For Suzuki-Miyaura couplings, mono-arylation at the C4 position is generally favored.[6] Microwave-assisted protocols have proven to be highly efficient, often resulting in shorter reaction times and high yields with low catalyst loading.[6][7][8] A common starting point is using a palladium catalyst like Pd(PPh₃)₄ with a base such as K₂CO₃ in a solvent system like 1,4-dioxane (B91453)/water.[6][7]

Q5: Can Buchwald-Hartwig amination be used to functionalize this compound?

A5: Yes, Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides and can be applied to dichloropyrimidines.[9][10] This palladium-catalyzed reaction often offers superior regioselectivity compared to traditional SNAr reactions, particularly for the synthesis of C4-aminated pyrimidines.[11][12] Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.[10]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Problem Possible Cause Troubleshooting Steps
Low or no reactivity Inherently low reactivity of the substrate.- Increase reaction temperature. - Use a more polar, aprotic solvent like DMF or DMSO. - Employ a stronger base to enhance the nucleophilicity of the attacking species.
Mixture of C2 and C4 isomers Similar reactivity of the two chloro positions under the reaction conditions.- To favor C4 substitution, use standard SNAr conditions. - To favor C2 substitution, consider the strategies mentioned in FAQ A3. - Computational modeling can help predict the outcome of sensitive reactions.[1]
Formation of hydrolysis byproducts Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Steps
Low yield Inefficient catalyst system or reaction conditions.- Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands).[13][14] - Optimize the base (e.g., K₂CO₃, K₃PO₄).[6][15] - Vary the solvent system (e.g., 1,4-dioxane/water, ethanol).[16] - Consider using microwave irradiation to accelerate the reaction.[7][8]
Formation of diarylated byproduct High reactivity of the mono-arylated product under the reaction conditions.- Use a stoichiometric amount of the boronic acid. - Lower the reaction temperature or shorten the reaction time. - A one-pot, regioselective double Suzuki coupling can be achieved by carefully controlling the reaction conditions and solvent.[16]
Decomposition of boronic acid Instability of the boronic acid under the reaction conditions.- Use freshly purchased or recrystallized boronic acid. - Employ potassium trifluoroborate salts or boronate esters as coupling partners.[17]
Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Steps
Low conversion Inactive catalyst or suboptimal reaction conditions.- Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, Xantphos).[9][11] - Optimize the base (e.g., LiHMDS, K₃PO₄).[12] - Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
Formation of bis-arylated amine High reactivity of the primary amine product.- Use a bulky phosphine ligand to sterically hinder the second amination. - For primary amines, consider using an ammonia (B1221849) surrogate.
Poor regioselectivity Competing SNAr pathway.- Ensure the amine is pre-mixed with the base (e.g., LiHMDS) before adding to the reaction mixture containing the dichloropyrimidine and catalyst to favor the palladium-catalyzed pathway.[12]

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling (C4-selective)

This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidines.[7]

  • To a microwave reactor vial, add this compound (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Purge the mixture with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate (B1210297) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination (C4-selective)

This protocol is a general representation for the amination of a dichloropyrimidine.[10][11]

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Add the solvent (e.g., anhydrous toluene (B28343) or 1,4-dioxane).

  • In a separate flask, dissolve the amine (1.1 equiv) and the base (e.g., LiHMDS or K₃PO₄, 1.5-2.0 equiv) in the solvent.

  • Add the this compound (1.0 equiv) to the catalyst mixture.

  • Add the amine/base solution to the reaction flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

Catalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane10024 h71[13]
Pd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[7][13]
Pd(OAc)₂ (4) / PPh₃K₂CO₃1,4-Dioxane10024 h75[13]

Table 2: Regioselectivity in the Amination of a 6-Aryl-2,4-dichloropyrimidine [11]

MethodCatalyst/BaseSolventProduct Ratio (C4:C2)
Buchwald-HartwigPd(OAc)₂ / Ligand / LiHMDSToluene>99:1
SNArK₂CO₃DMF85:15

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, and base in vial B Add solvent and purge with Argon A->B 1. C Add Palladium Catalyst B->C 2. D Heat reaction mixture (Conventional or Microwave) C->D 3. E Cool and perform aqueous extraction D->E 4. F Dry organic layer and concentrate E->F 5. G Purify by column chromatography F->G 6.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

regioselectivity_pathway cluster_start cluster_conditions Reaction Conditions cluster_products Products Start This compound SNAr Standard SNAr (e.g., NaH, K2CO3) Start->SNAr Nucleophilic Attack C2_Selective Modified SNAr (e.g., C6-EDG or tertiary amine nucleophile) Start->C2_Selective Nucleophilic Attack Suzuki Suzuki-Miyaura Coupling (e.g., Pd(PPh3)4, K2CO3) Start->Suzuki Cross-Coupling C4_Product C4-Substituted Product (Major) SNAr->C4_Product Favored Pathway C2_Product C2-Substituted Product SNAr->C2_Product Minor C2_Selective->C2_Product Favored Pathway Suzuki->C4_Product Favored Pathway

Caption: Logical diagram illustrating pathways to achieve regioselective functionalization.

References

Preventing hydrolysis of 2,4-Dichloro-5-fluoropyrimidine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the hydrolysis of 2,4-dichloro-5-fluoropyrimidine during reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive during workup?

This compound is a halogenated heterocyclic organic compound widely used as a building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and neoplasm inhibitors.[1][2] Its pyrimidine (B1678525) ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic substitution, especially hydrolysis, where they are replaced by hydroxyl groups. The compound is sensitive to moisture, strong acids, and strong bases, which can catalyze this decomposition.[3]

Q2: What are the primary signs of hydrolysis during the workup of this compound?

Signs of significant hydrolysis include:

  • Unexpected pH changes in the aqueous layer.

  • Formation of insoluble white or off-white precipitates , which are likely the less soluble mono- or di-hydroxylated pyrimidine byproducts.

  • Lower than expected yield of the desired this compound product.

  • Appearance of new, more polar spots on a Thin Layer Chromatography (TLC) analysis of the organic layer.

Q3: Under what conditions is hydrolysis most likely to occur?

Hydrolysis is accelerated by:

  • Prolonged exposure to aqueous environments , especially at elevated temperatures.

  • Strongly acidic or basic conditions. While controlled washes with dilute acid and base are used for purification, extended contact can promote hydrolysis.[3]

  • Presence of water-miscible organic solvents (e.g., THF, acetone) that can increase the solubility of the pyrimidine in the aqueous phase, thereby increasing its contact with water.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield After Workup Hydrolysis of the product due to prolonged exposure to aqueous acid or base.• Minimize the duration of aqueous washes.• Use pre-chilled aqueous solutions to slow down the rate of hydrolysis.• Ensure rapid and efficient phase separation.
Emulsion formation during extraction, leading to product loss.• Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.• If the reaction solvent is known to cause emulsions (e.g., THF, benzene), remove it via rotary evaporation before the aqueous workup.[4]
Precipitate Forms at the Interface Formation of insoluble hydrolysis byproducts.• Filter the biphasic mixture through a pad of Celite to remove the solid before proceeding with the separation.• Re-evaluate the pH and duration of the aqueous washes in subsequent experiments.
Incomplete reaction, with starting material crashing out.• Confirm reaction completion via TLC or another analytical method before initiating workup.
Organic Layer Remains Acidic/Basic After Washing Insufficient washing or inefficient mixing.• Increase the number of washes with the appropriate aqueous solution (e.g., saturated sodium bicarbonate for acid, dilute HCl for base).• Shake the separatory funnel vigorously but vent frequently to ensure thorough mixing.[5]
The concentration of the washing solution is too low.• Use a saturated solution of sodium bicarbonate for neutralizing acids.

Experimental Protocols

Standard Aqueous Workup Protocol to Minimize Hydrolysis

This protocol is based on common procedures for the synthesis of this compound.[1][6]

  • Quenching: Cool the reaction mixture to room temperature (approximately 20°C). Slowly pour the mixture into a separate vessel containing a biphasic mixture of dichloromethane (B109758) (or another suitable water-immiscible organic solvent) and cold water, ensuring the temperature of the quench mixture does not exceed 40°C.[1][6]

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Drain the organic layer.

  • Aqueous Wash (Acidic): Wash the organic layer with a dilute solution of hydrochloric acid to remove any remaining basic catalysts (e.g., N,N-dimethylaniline).[1][6]

  • Aqueous Wash (Basic): Subsequently, wash the organic layer with a 5% w/w aqueous sodium bicarbonate solution to neutralize any remaining acid.[1][6] Test the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[5]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution by distillation or rotary evaporation.[6]

Visual Guides

Logical Workflow for Preventing Hydrolysis

Hydrolysis_Prevention_Workflow Start Reaction Complete Quench Quench in Biphasic Mixture (DCM/Cold Water) Start->Quench Control Temp < 40°C AcidWash Wash with Dilute HCl Quench->AcidWash Remove Basic Impurities BaseWash Wash with NaHCO3 Solution AcidWash->BaseWash Neutralize Acid BrineWash Wash with Brine BaseWash->BrineWash Remove Bulk Water Dry Dry with Anhydrous Agent (e.g., MgSO4) BrineWash->Dry Remove Trace Water Concentrate Concentrate Organic Phase Dry->Concentrate Product Pure this compound Concentrate->Product Low_Yield_Troubleshooting Problem Low Yield of Product CheckTLC Analyze TLC of Crude Organic Layer Problem->CheckTLC PolarSpots New Polar Spots Present? CheckTLC->PolarSpots Crude material available Emulsion Emulsion Observed During Workup? CheckTLC->Emulsion Crude material not available Hydrolysis Conclusion: Hydrolysis Occurred PolarSpots->Hydrolysis Yes PolarSpots->Emulsion No Solution1 Action: Reduce Wash Times, Use Colder Solutions Hydrolysis->Solution1 LossInEmulsion Conclusion: Product Lost in Emulsion Emulsion->LossInEmulsion Yes Other Consider Other Issues: Incomplete Reaction, Transfer Loss Emulsion->Other No Solution2 Action: Add Brine to Break Emulsion, Consider Pre-workup Solvent Removal LossInEmulsion->Solution2

References

2,4-Dichloro-5-fluoropyrimidine reaction scale-up challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4-Dichloro-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves the chlorination of 5-fluorouracil (B62378) or its tautomer, 5-fluoropyrimidine-2,4-diol, using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-dimethylaniline (DMA) which acts as an acid acceptor.[1] Another patented method utilizes triphosgene (B27547) with a tertiary amine catalyst.[2]

Q2: What are the typical yields for this reaction on a large scale?

A2: With optimized process parameters, yields for the synthesis of this compound can be quite high, typically around 92-95%.[1][3]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters to control are the molar ratios of reactants, reaction temperature, and reaction time. For the reaction with POCl₃ and DMA, optimal conditions have been reported as a 5-FU to POCl₃ ratio of 1:10, a 5-FU to DMA ratio of 1:1.5, a reaction temperature of 114°C, and a reaction time of 2 hours.[1]

Q4: Are there any specific safety precautions to consider during the manufacturing process?

A4: Yes, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage. The reaction involves corrosive reagents like phosphorus oxychloride. It is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[4] The reaction should be conducted under an inert atmosphere (e.g., nitrogen).[3]

Troubleshooting Guide

Issue 1: Low Yield

Q: My reaction yield is significantly lower than the expected 90-95%. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can often be attributed to several factors, especially during scale-up.

Potential Causes & Solutions:

  • Insufficient Reagent: Ensure the molar ratio of the chlorinating agent (e.g., POCl₃) to 5-fluorouracil is adequate. A significant excess of the chlorinating agent is often required to drive the reaction to completion.[1]

  • Inadequate Temperature Control: The reaction temperature is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the formation of byproducts.[1] Ensure uniform heating, which can be a challenge in large reactors.[5]

  • Poor Mixing: Inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction or side product formation. The type of impeller and stirring speed are critical in large reactors.[5]

  • Moisture Contamination: The presence of moisture can quench the chlorinating agent and lead to the formation of unwanted by-products. Ensure all reactants and equipment are thoroughly dried before use.[6]

  • Sub-optimal Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Inadequate reaction time will result in a lower yield.[6]

Issue 2: Product Purity and Impurities

Q: I am observing significant impurities in my final product after scale-up. What are the common impurities and how can I minimize them?

A: Impurity profiles can change significantly when moving from lab scale to pilot or production scale.

Common Impurities & Purification Strategies:

  • Unreacted Starting Material: The presence of 5-fluorouracil indicates an incomplete reaction. Consider optimizing reaction time, temperature, or reagent ratios as discussed in the low yield section.

  • Mono-chlorinated Intermediate: Incomplete chlorination can lead to the presence of 2-chloro-5-fluoro-4-hydroxypyrimidine. Increasing the amount of chlorinating agent or prolonging the reaction time may help.

  • By-products from Side Reactions: Side reactions can be minimized by maintaining strict temperature control and ensuring homogenous mixing.[5]

  • Effective Work-up: A thorough work-up procedure is crucial for removing impurities. This typically involves:

    • Controlled Quenching: The reaction mixture is cooled and then quenched in a mixture of water and an organic solvent like dichloromethane (B109758). It is critical to maintain the temperature below 40°C during this exothermic step to prevent byproduct formation.[3]

    • Aqueous Washes: The organic layer should be washed with concentrated hydrochloric acid to remove basic impurities like N,N-dimethylaniline.[3] This is followed by a wash with aqueous sodium bicarbonate to neutralize any remaining acid.[3][7]

    • Solvent Removal: The final product is typically obtained as a solution in the extraction solvent after distillation.[3]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Large-Scale Reaction Parameters

ParameterLab-Scale (Optimized)Large-Scale ExampleReference
Starting Material 5-Fluorouracil (5-FU)5-Fluoropyrimidine-2,4-diol[1],[3]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Phosphorus Oxychloride (POCl₃)[1],[3]
Acid Acceptor N,N-Dimethylaniline (DMA)N,N-Dimethylaniline (DMA)[1],[3]
Molar Ratio (5-FU:POCl₃) 1:101:2.5[1],[3]
Molar Ratio (5-FU:DMA) 1:1.51:2[1],[3]
Temperature 114°C~100°C[1],[3]
Reaction Time 2 hoursup to 13 hours (including addition)[1],[3]
Solvent Not specified (likely excess POCl₃)Dichloromethane (for work-up)[1],[3]
Yield 92.2%~95%[1],[3]

Experimental Protocols

Key Experiment: Large-Scale Synthesis of this compound

This protocol is based on a documented large-scale synthesis.[3][7]

Methodology:

  • Reaction Setup: Under a nitrogen atmosphere, 5-fluoropyrimidine-2,4-diol (525 kg, 1.00 mole equivalent) is mixed with phosphorus oxychloride (1545 kg, 2.50 mole equivalents).

  • Heating: The mixture is heated to approximately 100°C with stirring.

  • Reagent Addition: N,N-dimethylaniline (980 kg, 2.00 mole equivalents) is added slowly over a period of about 9 hours, maintaining the temperature at around 100°C.

  • Reaction: The resulting mixture is stirred at approximately 100°C for up to 4 hours.

  • Cooling: The reaction mixture is then cooled to about 20°C over approximately 2 hours.

  • Quenching: The cooled reaction mixture is slowly added to a mixture of water (3150 kg) and dichloromethane (1915 kg), ensuring the temperature is maintained below 40°C.

  • Extraction: The mixture is stirred at about 20°C for at least 3 hours, and then the layers are allowed to separate. The aqueous phase is extracted again with dichloromethane (1915 kg).

  • Washing: The combined organic phases are washed at least once with concentrated aqueous hydrochloric acid (525 kg), followed by a wash with 5% w/w aqueous sodium bicarbonate solution (2625 kg).

  • Concentration: The washed organic solution is concentrated by distillation at atmospheric pressure to give a solution of this compound in dichloromethane with a typical concentration of about 50% w/w.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or High Impurity in Scale-up check_params Review Critical Process Parameters start->check_params check_materials Verify Starting Material Quality start->check_materials check_workup Evaluate Work-up & Purification start->check_workup temp_control Is Temperature Uniform & Correct? check_params->temp_control mixing Is Mixing Efficient for Reactor Size? check_params->mixing ratios Are Molar Ratios Optimized for Scale? check_params->ratios moisture Is Moisture Content Low (<0.1%)? check_materials->moisture quench Is Quench Temperature Controlled (<40°C)? check_workup->quench washes Are Acid/Base Washes Effective? check_workup->washes adjust_heating Adjust Heating/Cooling System temp_control->adjust_heating No end Successful Scale-up: High Yield & Purity temp_control->end Yes adjust_stirring Modify Stirrer Speed/Type mixing->adjust_stirring No mixing->end Yes adjust_ratios Titrate Reagent Addition ratios->adjust_ratios No ratios->end Yes dry_reagents Dry Reagents/Solvents moisture->dry_reagents No moisture->end Yes optimize_quench Optimize Quench Conditions quench->optimize_quench No quench->end Yes optimize_washes Add/Repeat Wash Steps washes->optimize_washes No washes->end Yes adjust_heating->end adjust_stirring->end adjust_ratios->end dry_reagents->end optimize_quench->end optimize_washes->end

Caption: Troubleshooting workflow for scaling up this compound synthesis.

References

Technical Support Center: Production of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2,4-dichloro-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the chlorination of 5-fluorouracil (B62378) using a chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA).[1] This reaction is generally carried out at an elevated temperature.

Q2: What are the primary impurities encountered in this synthesis?

A2: Several types of impurities can arise during the synthesis of this compound. These can be broadly categorized as:

  • Partially Chlorinated Intermediates: These are molecules where only one of the hydroxyl groups of the tautomeric form of 5-fluorouracil has been replaced by a chlorine atom. Examples include 2-chloro-5-fluoro-4-hydroxypyrimidine and 4-chloro-5-fluoro-2-hydroxypyrimidine.

  • N-Methylanilino By-products: When N,N-dimethylaniline is used as the base, it can react with the product to form impurities such as 2-(N-methylanilino)-4-chloro-5-fluoropyrimidine and 4-(N-methylanilino)-2-chloro-5-fluoropyrimidine.[1]

  • Ring-Opened Products: The presence of water in the reaction mixture can lead to the hydrolysis of the pyrimidine (B1678525) ring, resulting in various degradation products.[2][3]

  • Unreacted Starting Material: Incomplete reaction can leave residual 5-fluorouracil in the final product.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as excess chlorinating agents and their by-products, can also be present as impurities.

Q3: How can I minimize the formation of these impurities?

A3: Minimizing impurity formation requires careful control over reaction conditions. Key parameters to optimize include:

  • Stoichiometry of Reagents: Using an optimal molar ratio of 5-fluorouracil to phosphorus oxychloride and N,N-dimethylaniline is crucial. A study has shown that a molar ratio of 5-FU:POCl₃ of 1:10 and 5-FU:DMA of 1:1.5 can yield up to 92.2% of the desired product.[1]

  • Reaction Temperature and Time: The reaction temperature and duration should be carefully controlled to ensure complete conversion of the starting material while minimizing the formation of side products. A reaction temperature of 114°C for 2 hours has been reported as optimal in one study.[1]

  • Moisture Control: The reaction should be carried out under anhydrous conditions to prevent the formation of hydrolysis-related impurities.

  • Purity of Starting Materials: Using high-purity 5-fluorouracil, phosphorus oxychloride, and N,N-dimethylaniline is essential to avoid introducing impurities from the outset.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying the crude product are:

  • Distillation: Vacuum distillation is effective for removing less volatile impurities.

  • Recrystallization: This is a powerful technique for removing a wide range of impurities. The choice of solvent is critical for successful recrystallization. Common solvent systems include ethanol, n-hexane/ethyl acetate, and n-hexane/tetrahydrofuran.[4]

  • Chromatography: For very high purity requirements, column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.Optimize reaction time and temperature. Ensure proper mixing. Increase the molar ratio of the chlorinating agent.
Suboptimal stoichiometry of reagents.Systematically vary the molar ratios of 5-fluorouracil, POCl₃, and DMA to find the optimal conditions for your setup.[1]
Degradation of product during work-up.Ensure the quench step is performed at a low temperature and that the work-up is completed promptly.
Presence of Partially Chlorinated Intermediates Insufficient amount of chlorinating agent.Increase the molar equivalent of POCl₃.
Reaction time is too short.Increase the reaction time to allow for complete chlorination.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.
High Levels of N-Methylanilino By-products Excess N,N-dimethylaniline.Reduce the molar equivalent of DMA.
Prolonged reaction time at high temperature.Reduce the reaction time or temperature after the main reaction is complete.
Detection of Ring-Opened Impurities Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Discolored Product (Yellow to Brown) Formation of polymeric or degradation products.Optimize reaction conditions to minimize side reactions. Consider purification by recrystallization with activated carbon treatment.

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of this compound[1]

ParameterOptimized Value
Molar Ratio (5-FU : POCl₃)1 : 10
Molar Ratio (5-FU : DMA)1 : 1.5
Reaction Temperature114 °C
Reaction Time2 hours
Yield 92.2%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on optimized conditions reported in the literature.[1]

Materials:

  • 5-fluorouracil (5-FU)

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (DMA)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Water, deionized

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 5-fluorouracil.

  • Add phosphorus oxychloride to the flask.

  • Slowly add N,N-dimethylaniline to the mixture through the dropping funnel while stirring.

  • Heat the reaction mixture to 114°C and maintain this temperature for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it into a beaker containing ice-cold water and dichloromethane.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, concentrated hydrochloric acid, and 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Analytical Method for Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general guideline for developing a GC-MS method for impurity analysis.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

  • Scan Speed: 2 scans/second

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start 5-Fluorouracil Reaction Chlorination (114°C, 2h) Start->Reaction Reagents POCl3, DMA Reagents->Reaction Quench Quench (Ice-water/DCM) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Aqueous Washes (HCl, NaHCO3) Extraction->Wash Dry Drying (Na2SO4) Wash->Dry Concentration Solvent Removal Dry->Concentration Purify Distillation or Recrystallization Concentration->Purify Product 2,4-Dichloro-5- fluoropyrimidine Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways cluster_incomplete Incomplete Chlorination cluster_side_reaction Side Reactions cluster_hydrolysis Hydrolysis FU 5-Fluorouracil Product This compound FU->Product POCl3, DMA Partial Partially Chlorinated Intermediates FU->Partial Insufficient POCl3/time Anilino N-Methylanilino By-products Product->Anilino Excess DMA/ high temp RingOpened Ring-Opened Products Product->RingOpened Presence of Water Troubleshooting_Logic cluster_analysis Analysis & Identification cluster_solutions Troubleshooting Solutions cluster_checks Verification Impurity Impurity Detected? Identify Identify Impurity (GC-MS, HPLC) Impurity->Identify Quantify Quantify Impurity Identify->Quantify Optimize Optimize Reaction Conditions Quantify->Optimize Process-related Purify Improve Purification Method Quantify->Purify Co-eluting Reanalyze Re-analyze Purity Optimize->Reanalyze Purify->Reanalyze Pass Purity Meets Specification Reanalyze->Pass Yes Fail Purity Fails Reanalyze->Fail No Fail->Impurity

References

Technical Support Center: Safe Quenching of Phosphorus Oxychloride (POCl₃) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching reactions involving phosphorus oxychloride (POCl₃). Adherence to these protocols is critical for mitigating risks associated with this highly reactive reagent.

Frequently Asked Questions (FAQs)

Q1: What is a "reverse quench" and why is it recommended for POCl₃ reactions?

A1: A "reverse quench" is a procedure where the reaction mixture containing POCl₃ is slowly added to the quenching agent (e.g., water, a basic solution, or a buffer).[1] This method is crucial for safety as it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for better temperature control and prevents a large, uncontrolled exothermic reaction that can occur if the quenching agent is added to the bulk reaction mixture.[1]

Q2: Why is quenching POCl₃ at very low temperatures (e.g., 0-5°C) dangerous?

A2: While it may seem counterintuitive, quenching POCl₃ at very low temperatures is hazardous. The hydrolysis of POCl₃ is sluggish at low temperatures, which can lead to an accumulation of the unreacted reagent.[1][2] As the mixture warms up, the reaction can accelerate uncontrollably, leading to a delayed and violent exothermic event.[1][2][3]

Q3: What are the risks of incomplete hydrolysis of POCl₃?

A3: Incomplete hydrolysis can lead to the formation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH).[1][4] These intermediates are still reactive and can decompose exothermically at a later stage, posing a significant safety risk.[1][4] To ensure complete hydrolysis, it is important to maintain a controlled, slightly elevated temperature during the quench and allow for sufficient stirring time.[1] Monitoring the reaction by ³¹P NMR can confirm the disappearance of POCl₃ and its reactive intermediates.[1]

Q4: Can I use an alcohol to quench excess POCl₃?

A4: While POCl₃ does react with alcohols to form phosphate (B84403) esters, this is generally not a recommended quenching method.[1] The organophosphate byproducts formed can be toxic and may complicate the purification of the desired product.[1][5] Quenching with water or an aqueous base is the standard and preferred method.[1]

Q5: My product is sensitive to basic conditions. What is a suitable alternative to quenching with sodium bicarbonate?

A5: If your product is unstable in basic conditions, consider using a buffered solution, such as aqueous sodium acetate (B1210297), for quenching.[1][3] This allows for the neutralization of the acidic byproducts of POCl₃ hydrolysis while maintaining a milder pH, thus minimizing product degradation.[1]

Troubleshooting Guide

Problem Potential Cause Solution
Delayed Exothermic Reaction 1. Quenching at low temperatures leading to accumulation of unreacted POCl₃.[1][2] 2. Incomplete hydrolysis and formation of metastable intermediates.[1][4]1. Perform a "reverse quench" by adding the reaction mixture to the quenching solution.[1] 2. Maintain a controlled, slightly elevated temperature (e.g., 35-40°C) during the quench to ensure immediate and controlled hydrolysis.[1][3] 3. Ensure vigorous and sufficient stirring to promote complete reaction.[1]
Product Decomposition or Reversion to Starting Material 1. Product instability in the basic conditions of the quench (e.g., using strong bases like NaOH or NaHCO₃).[1][6]1. Use a milder quenching agent like a buffered aqueous sodium acetate solution to control the pH.[1][3] 2. If a base is necessary, add it slowly while carefully monitoring the pH and maintaining a low temperature to minimize product degradation.[1]
Formation of a Large Amount of Insoluble Salts or Precipitate 1. Reaction of POCl₃ byproducts with the quenching agent to form insoluble inorganic salts. 2. Precipitation of the product or starting material upon addition to the aqueous quench solution.1. Dilute the quench mixture with more water to help dissolve inorganic salts.[1] 2. Add a co-solvent to the quench mixture to improve the solubility of the organic components.[1] 3. Adjust the pH of the quench mixture after the initial quench to potentially dissolve any precipitate.[1]
Incomplete Reaction or Low Yield 1. Premature quenching before the reaction has gone to completion.[1] 2. In Vilsmeier-Haack reactions, moisture in the reagents or glassware can hydrolyze the Vilsmeier reagent, leading to lower yields.[1]1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR) to ensure it is complete before initiating the quench. 2. Ensure all reagents and glassware are thoroughly dried before starting the reaction.

Experimental Protocols

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a common and generally safe method for quenching excess POCl₃.

  • Preparation : Prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate in a separate flask, large enough to accommodate the entire reaction mixture.

  • Cooling : Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition : Slowly add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry.[1]

  • Temperature Control : Carefully monitor the temperature of the quenching mixture. Maintain the temperature below 20°C by controlling the rate of addition and adding more ice if necessary.[1]

  • Neutralization and Stirring : After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[1]

  • Extraction : Extract the product from the aqueous mixture with a suitable organic solvent.

Protocol 2: Quenching with Aqueous Sodium Acetate (for Base-Sensitive Products)

This method is recommended when the product is sensitive to strong bases.

  • Preparation : Prepare a vigorously stirred aqueous solution of sodium acetate.

  • Temperature Control : Warm the sodium acetate solution to 35-40°C.[1][3]

  • Addition : Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.[1][3]

  • Stirring : After the addition is complete, continue to stir the mixture for a period to ensure complete hydrolysis.

  • Workup : Cool the mixture to room temperature and extract the product with a suitable organic solvent. Proceed with a standard aqueous workup.[1]

Quantitative Data Summary

Parameter Quenching with Ice/Aqueous NaHCO₃ Quenching with Aqueous NaOAc
Quenching Temperature < 20°C[1]35-40°C[1][3]
Final pH 7-8[1]Mildly acidic to neutral
Key Advantage Effective for neutralizing large amounts of acid.Protects base-sensitive functional groups.[1]
Key Disadvantage Potential for product degradation with strong base.[1][6]May not be as effective for very large excesses of POCl₃.

Visualizations

experimental_workflow General Experimental Workflow for Quenching Excess POCl₃ prep Prepare Quenching Solution (e.g., Ice/NaHCO₃ or NaOAc(aq)) cool Cool Reaction Mixture (if applicable) prep->cool Simultaneously add Slowly Add Reaction Mixture to Quenching Solution (Reverse Quench) prep->add cool->add monitor Monitor Temperature and Control Addition Rate add->monitor stir Continue Stirring for Complete Hydrolysis add->stir Once Addition is Complete monitor->add Adjust Rate workup Aqueous Workup and Product Extraction stir->workup

Caption: General experimental workflow for quenching excess phosphorus oxychloride.

troubleshooting_logic Troubleshooting Logic for Delayed Exotherm start Delayed Exotherm Observed q1 Was a 'reverse quench' performed? start->q1 s1 High risk of uncontrolled reaction. Implement emergency cooling and evacuation procedures. q1->s1 a1_no q2 Was the quenching temperature too low (e.g., < 10°C)? q1->q2 a1_yes a1_no No a1_yes Yes s2 Accumulation of unreacted POCl₃ is likely. Stop addition, allow temperature to rise slowly with vigorous stirring and cooling capacity on standby. q2->s2 a2_yes q3 Was stirring efficient? q2->q3 a2_no a2_yes Yes a2_no No s3 Increase stirring rate to improve heat and mass transfer. q3->s3 a3_no s4 Potential formation of metastable intermediates. Continue stirring at a controlled temperature and monitor for any further exotherms. q3->s4 a3_yes a3_no No a3_yes Yes

Caption: Troubleshooting decision tree for a delayed exothermic reaction during quenching.

Spill and Emergency Procedures

In the event of a phosphorus oxychloride spill or leak, immediate and appropriate action is critical to prevent harm to personnel and property.

  • Evacuation : Evacuate all non-essential personnel from the spill area.[7]

  • Personal Protective Equipment (PPE) : Anyone involved in the clean-up must wear appropriate PPE, including chemical-resistant clothing, gloves, goggles, and a respirator.[8][9]

  • Ventilation : Ensure the area is well-ventilated.[7]

  • Ignition Sources : Remove all potential ignition sources from the area.[7]

  • Containment :

    • DO NOT USE WATER directly on the spill, as it will react violently.[7]

    • Absorb the spilled liquid with an inert material such as vermiculite, dry sand, or earth.[7]

    • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[8]

  • Decontamination : Once the spill is cleaned up, ventilate and wash the area.[7]

  • First Aid :

    • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9]

    • Eye Contact : Immediately flush eyes with lukewarm water for at least 30 minutes.[8][9]

    • Inhalation : Move the individual to fresh air.[9]

    • In all cases of exposure, seek immediate medical attention.[9]

References

Technical Support Center: Regioselectivity in Reactions with 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2,4-dichloro-5-fluoropyrimidine. This resource is designed to help you navigate the challenges of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions and achieve your desired substitution patterns.

Frequently Asked Questions (FAQs)

Q1: I am reacting this compound with a primary or secondary amine and getting a mixture of products. Why is the reaction not selective?

A1: This is a common challenge. In 2,4-dichloropyrimidines, both the C2 and C4 positions are activated for nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This preference is due to the better stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4. However, with many neutral nucleophiles like primary and secondary amines, the intrinsic selectivity can be moderate, often leading to mixtures of C4 and C2 substituted isomers with ratios from 1:1 to 4:1.[1][2] The 5-fluoro substituent, being electron-withdrawing, generally enhances the inherent preference for C4 substitution but may not be sufficient to ensure complete selectivity with all nucleophiles.[1]

Q2: What are the key factors that control whether a nucleophile attacks the C2 or C4 position?

A2: The regioselectivity of SNAr reactions on this compound is a delicate balance of several factors:

  • Electronic Effects of Ring Substituents: The electron-withdrawing fluorine atom at the C5 position enhances the electrophilicity of the ring, primarily favoring substitution at C4.[1] Conversely, introducing an electron-donating group (EDG) at the C6 position can reverse this preference, making the C2 position more susceptible to attack.[3][4]

  • Nature of the Nucleophile: The structure and type of nucleophile are critical. While primary and secondary amines often yield mixtures, tertiary amines have been shown to direct the reaction specifically to the C2 position on 5-substituted-2,4-dichloropyrimidines.[3][5][6] Anionic nucleophiles, formed by deprotonating the nucleophile with a strong base, can also enhance C4 selectivity.[1]

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the isomeric ratio of the products.[1][2]

  • Catalysis: The use of palladium catalysts can dramatically alter the regioselectivity, sometimes inverting the "natural" reactivity. For instance, specific Pd-catalysts with bulky N-heterocyclic carbene (NHC) ligands have been developed for highly C2-selective cross-coupling with thiols.[5]

Q3: How can I favor substitution at the C4 position?

A3: To enhance the formation of the 4-substituted-2-chloro-5-fluoropyrimidine, consider the following strategies:

  • Use of Anionic Nucleophiles: Deprotonating your amine or thiol nucleophile with a non-nucleophilic base (e.g., NaH, LiHMDS) before adding it to the reaction mixture can increase selectivity for the C4 position.[1]

  • Low Temperature: Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can often improve selectivity by favoring the kinetically preferred C4-attack pathway.

  • Solvent Choice: The polarity of the solvent can influence selectivity. It is often beneficial to screen a range of solvents such as THF, acetonitrile, and DMF.

Q4: Is it possible to achieve selective substitution at the C2 position?

A4: Yes, selective C2 functionalization is achievable, which is a significant breakthrough for expanding the diversity of pyrimidine (B1678525) structures. The most effective published strategy for amination at the C2 position of a 2,4-dichloropyrimidine (B19661) with a C5 electron-withdrawing group (like 5-fluoro or 5-nitro) is the use of a tertiary amine nucleophile .[3][5][6] The reaction proceeds through an initial C2-substitution followed by an in situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to yield the formal product of a secondary amine substitution at the C2 position.[5][6] This method is reported to give excellent C2 selectivity.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor regioselectivity (mixture of C2 and C4 isomers) 1. The intrinsic reactivity difference between C2 and C4 is small for the chosen nucleophile and conditions.2. Reaction temperature is too high, leading to scrambling or reaction at the less-favored site.3. Using a neutral primary/secondary amine nucleophile.1. For C4-Selectivity: Lower the reaction temperature. Pre-form the anionic nucleophile using a strong base like NaH or LiHMDS before addition.2. For C2-Selectivity: Switch to a tertiary amine nucleophile (e.g., triethylamine, DIPEA) if a secondary amine is desired as the final substituent.[5][6]3. Systematically screen different solvents and bases to optimize the C4:C2 ratio.[1]
Low or no reaction yield 1. Nucleophile is not strong enough.2. Reaction temperature is too low.3. Deactivation of the pyrimidine ring by the introduced substituent (for sequential reactions).1. Use a stronger base to fully deprotonate the nucleophile.2. Gradually and carefully increase the reaction temperature while monitoring for side products.3. For sluggish reactions, consider switching to a more polar aprotic solvent like DMF or DMSO.
Difficulty achieving C2-substitution with primary/secondary amines 1. C4 is the electronically favored position for substitution with these nucleophiles.2. Reaction conditions are not suitable to override the inherent C4 preference.1. The most reliable method is to use a tertiary amine to direct substitution to C2. The reaction gives the N-dealkylated product, effectively installing a secondary amine at the C2 position.[5][6]2. For other C-C or C-S bond formations, explore specialized palladium-catalyzed cross-coupling reactions that have been developed for C2-selectivity.[5]
Formation of di-substituted product 1. Stoichiometry of the nucleophile is too high (>1.0 equivalent).2. Reaction is run for too long or at an elevated temperature after the first substitution is complete.1. Carefully control the stoichiometry. Use approximately 1.0 to 1.1 equivalents of the nucleophile.2. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.3. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

Data Presentation: Regioselectivity in Amination Reactions

The following tables summarize the expected regioselectivity based on data from 2,4-dichloropyrimidines and their 5-substituted analogs. The 5-nitro analog is an excellent electronic proxy for the 5-fluoro analog.

Table 1: Expected Regioselectivity with Primary and Secondary Amines

SubstrateNucleophileConditionsC4:C2 RatioYieldReference System
2,4-dichloro-5-nitropyrimidineDiethylamineiPrNEt, CHCl₃, 40°C>9:1 to 19:1Good2,4-dichloro-5-nitropyrimidine[5]
Unsubstituted 2,4-dichloropyrimidineNeutral N-nucleophilesVarious1:1 to 4:1Moderate-GoodUnsubstituted 2,4-dichloropyrimidine[1][2]

Table 2: Expected Regioselectivity with Tertiary Amines

SubstrateNucleophileConditionsC4:C2 RatioYieldReference System
2,4-dichloro-5-nitropyrimidineTriethylamineiPrNEt, CHCl₃, 40°CHighly C2-selectiveModerate-Excellent2,4-dichloro-5-nitropyrimidine[5]
2,4-dichloro-5-nitropyrimidineVarious Tertiary AminesCHCl₃ or THF, RT to 40°CExcellent C2-selectivityModerate-Excellent2,4-dichloro-5-nitropyrimidine[5][6]

Signaling Pathways and Workflows

G cluster_0 Factors Influencing Regioselectivity cluster_1 Reaction Pathways cluster_2 Products start 2,4-Dichloro- 5-fluoropyrimidine c4_path C4 Attack Pathway (Generally Favored) start->c4_path Primary/Secondary Amines Anionic Nucleophiles c2_path C2 Attack Pathway (Disfavored/Conditional) start->c2_path Tertiary Amines Specialized Pd-Catalysis nuc Nucleophile (e.g., R₂NH, R₃N) nuc->c4_path nuc->c2_path c4_prod 4-Substituted-2-chloro- 5-fluoropyrimidine c4_path->c4_prod -Cl⁻ c2_prod 2-Substituted-4-chloro- 5-fluoropyrimidine c2_path->c2_prod -Cl⁻

Caption: Factors and pathways governing C4 vs. C2 selectivity.

G start Start: Reaction yields a mixture of C2/C4 isomers q1 Is C4 or C2 the desired product? start->q1 c4_strat Strategies for C4-Selectivity q1->c4_strat C4 c2_strat Strategies for C2-Selectivity q1->c2_strat C2 sol1 Lower reaction temperature c4_strat->sol1 sol2 Use anionic nucleophile (e.g., pre-treat with NaH) c4_strat->sol2 sol3 Screen solvents c4_strat->sol3 sol4 Use a tertiary amine nucleophile (yields N-dealkylated product) c2_strat->sol4 sol5 Investigate specialized Pd-catalyzed cross-coupling c2_strat->sol5 end Achieve Regioselective Synthesis sol1->end sol2->end sol3->end sol4->end sol5->end

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination (Anionic Nucleophile)

This protocol is designed to favor substitution at the C4 position by using the anionic form of a secondary amine.

  • Materials:

    • This compound

    • Secondary amine (e.g., morpholine, piperidine) (1.1 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (B1210297)

    • Brine

  • Procedure:

    • Prepare Nucleophile Solution: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF. Cool the flask to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 equiv) to the stirred THF.

    • Slowly add the secondary amine (1.1 equiv) dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

    • Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

    • Cool the pyrimidine solution to 0 °C.

    • Slowly transfer the pre-formed amine anion solution to the pyrimidine solution via cannula.

    • Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the 4-amino-2-chloro-5-fluoropyrimidine (B92753) product.

Protocol 2: General Procedure for C2-Selective Amination (Tertiary Amine Nucleophile)

This protocol leverages the unique reactivity of tertiary amines to achieve selective substitution at the C2 position, yielding an N-dealkylated product. This example is based on procedures for the analogous 2,4-dichloro-5-nitropyrimidine.[1]

  • Materials:

    • This compound

    • Tertiary amine (e.g., triethylamine) (2.0-3.0 equiv)

    • Anhydrous chloroform (B151607) (CHCl₃) or THF

  • Procedure:

    • Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous chloroform (CHCl₃), add the tertiary amine (2.0-3.0 equiv).

    • Reaction Execution: Stir the mixture at room temperature or gently heat to 40 °C. The reaction is typically complete within 1-4 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Upon completion, remove the solvent and excess tertiary amine under reduced pressure.

    • Purification: The resulting crude residue can be directly purified by flash column chromatography on silica gel to yield the pure 2-(N,N-dialkylamino)-4-chloro-5-fluoropyrimidine product (after N-dealkylation of one group).

G cluster_c4 Protocol 1: C4-Selective Amination cluster_c2 Protocol 2: C2-Selective Amination a1 Prepare Amine Anion: Amine + NaH in THF a3 Reaction: Add anion soln to pyrimidine soln a1->a3 a2 Prepare Pyrimidine Soln: Substrate in THF at 0°C a2->a3 a4 Monitor by TLC/LC-MS a3->a4 a5 Aqueous Work-up a4->a5 a6 Purify by Chromatography a5->a6 b1 Reaction Setup: Substrate + Tertiary Amine in CHCl₃ b2 Stir at RT or 40°C b1->b2 b3 Monitor by TLC/LC-MS b2->b3 b4 Concentrate under vacuum b3->b4 b5 Purify by Chromatography b4->b5

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dichloro-5-fluoropyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2,4-dichloro-5-fluoropyrimidine and its structurally related analogs, 2,4-dichloropyrimidine (B19661) and 2,4-dichloro-5-methylpyrimidine. The presented data, experimental protocols, and visualizations aim to facilitate the interpretation of NMR spectra for this important class of compounds.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its analogs. The data for this compound is based on predicted values and analysis of spectral databases, while the data for the analogs is derived from publicly available spectral information.

Table 1: ¹H NMR Spectral Data

CompoundSolventProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compoundCDCl₃H-6~8.5d~3.0 (³JH-F)
2,4-DichloropyrimidineCDCl₃H-57.43d6.4 (³JH-H)
H-68.62d6.4 (³JH-H)
2,4-Dichloro-5-methylpyrimidineCDCl₃H-68.45s-
CH₃2.40s-

Table 2: ¹³C NMR Spectral Data

CompoundSolventCarbonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compoundCDCl₃C-2~155d(²JC-F)
C-4~158d(²JC-F)
C-5~140d(¹JC-F)
C-6~150d(³JC-F)
2,4-DichloropyrimidineDMSO-d₆C-2155.2
C-4161.9
C-5123.1
C-6158.4
2,4-Dichloro-5-methylpyrimidineCDCl₃C-2154.5
C-4162.1
C-5122.8
C-6155.9
CH₃16.5

Note: The data for this compound is predicted and may vary based on experimental conditions. The coupling constants (J) for C-F coupling are not specified with a numerical value due to the lack of experimental data, but the expected multiplicity is indicated.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of pyrimidine (B1678525) derivatives.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Transfer the sample to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45° pulse width, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Visualizing NMR Analysis Workflow and Molecular Structure

To provide a clear overview of the process, the following diagrams illustrate the NMR analysis workflow and the chemical structure of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert Transfer to Spectrometer lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectrum shim->acquire ft Fourier Transform acquire->ft Generate FID phase Phase Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integration (1H) calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze Structural Elucidation Structural Elucidation analyze->Structural Elucidation

Caption: Workflow for NMR analysis, from sample preparation to structural elucidation.

Caption: Chemical structure and atom numbering of this compound.

A Comparative Guide to LC-MS and HPLC Methods for the Purity Assessment of 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). 2,4-Dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of various pharmaceuticals, including the antiviral drug Favipiravir.[1][2][3][4][5] Ensuring its purity is essential for the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC with UV detection is a robust and widely used technique for the routine quality control and purity assessment of pharmaceutical compounds.[6][7] It offers excellent quantitative performance, high throughput, and is applicable to a wide range of potential impurities.

Table 1: Comparison of HPLC Methodologies for Related Compounds

ParameterMethod 1 (Adapted from Favipiravir Analysis)[5]Method 2 (Adapted from Favipiravir Analysis)[3]Method 3 (Adapted from Favipiravir Analysis)[4]
Stationary Phase C18 (Sunfire), 5 µm, 4.6 × 250 mmPhenomenex C18, 5µ, 4.6 x 150mmDevelosil ODS HG-5 RP C18, 5µm, 15cmx4.6mm i.d.
Mobile Phase A Ammonium (B1175870) acetate (B1210297) buffer pH 6.5Water0.02M Phosphate buffer, pH-3.6
Mobile Phase B MethanolMethanolMethanol
Gradient/Isocratic GradientIsocraticIsocratic
Composition Not specified65% Mobile Phase B45% Mobile Phase B
Flow Rate Not specified1.5 mL/min1.0 mL/min
Column Temperature Not specified40°CAmbient
Detection Wavelength 323 nm239 nm255 nm
Injection Volume Not specified10 µLNot specified
Run Time 10 min7.0 minutesNot specified

Experimental Protocol: A Proposed Starting Point for HPLC Analysis

This protocol is a synthesized starting point based on the methods described for the analysis of Favipiravir and its impurities.[3][4][5]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

    • Gradient Program:

      • Start at 30% B.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 5 minutes.

      • Return to 30% B over 1 minute and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: 254 nm or DAD for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[8][9] This technique is invaluable for the identification of unknown impurities and for providing structural information.

Table 2: Representative LC-MS Parameters for Pharmaceutical Analysis

ParameterGeneral LC-MS Configuration[8]
LC System Reversed-phase HPLC
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Mass Analyzer Time-of-Flight (TOF) or Triple Quadrupole (QqQ)
Scan Mode Full Scan for impurity profiling; Multiple Reaction Monitoring (MRM) for quantification
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 400°C
Collision Gas Argon (for MS/MS)

Experimental Protocol: A Proposed Starting Point for LC-MS Analysis

This protocol outlines a general approach for the purity assessment and impurity identification of this compound using LC-MS.

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions: The same conditions as the proposed HPLC method can be used as a starting point. The mobile phase additives may need to be volatile buffers (e.g., ammonium formate (B1220265) or ammonium acetate) to be compatible with the MS detector.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive and negative modes to ensure detection of a wide range of impurities.

    • Scan Range: A suitable mass range to cover the parent compound and potential impurities (e.g., m/z 50-500).

    • Data Acquisition: Full scan mode for initial impurity profiling. For targeted analysis of known impurities, Selected Ion Monitoring (SIM) or MRM can be employed for higher sensitivity and specificity.

  • Sample Preparation: Similar to the HPLC sample preparation, ensuring the final solvent is compatible with the LC-MS system.

Performance Comparison

The following table summarizes typical performance characteristics of HPLC and LC-MS methods based on the analysis of related compounds.[5]

Table 3: Illustrative Performance Data (from Favipiravir Analysis)

ParameterHPLC-UV[5]LC-MS
Limit of Detection (LOD) 3.5 µg/mLPotentially lower, in the ng/mL to pg/mL range
Limit of Quantification (LOQ) 12 µg/mLPotentially lower, in the ng/mL to pg/mL range
Linearity (R²) > 0.999> 0.99 (can be less linear than UV detection)[8]
Specificity Good for separation of knownsExcellent for identification and separation from co-eluting species
Throughput HighModerate to High

Workflow for Purity Assessment

The following diagram illustrates a general workflow for the purity assessment of this compound using both HPLC and LC-MS techniques.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_data Data Processing and Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Routine QC LCMS LC-MS System Filtration->LCMS Impurity ID & Characterization Data_Analysis_HPLC Chromatogram Analysis (Peak Integration, Purity Calculation) HPLC->Data_Analysis_HPLC Data_Analysis_LCMS Mass Spectra Analysis (Impurity Identification) LCMS->Data_Analysis_LCMS Report Purity Report Data_Analysis_HPLC->Report Data_Analysis_LCMS->Report

Caption: Workflow for purity assessment of this compound.

Conclusion

Both HPLC and LC-MS are powerful techniques for assessing the purity of this compound.

  • HPLC-UV is a reliable and cost-effective method for routine quality control, providing accurate quantification of the main component and known impurities.

  • LC-MS is indispensable for the identification of unknown impurities and for providing a more comprehensive purity profile, which is crucial during process development and for regulatory submissions.

The choice of method will depend on the specific requirements of the analysis. For routine purity checks, a validated HPLC-UV method is often sufficient. For in-depth impurity profiling and identification, LC-MS is the preferred technique. The methods presented in this guide, adapted from the analysis of the final product Favipiravir, provide a solid starting point for developing a robust purity assessment strategy for this compound. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.

References

Efficacy Showdown: Unveiling the Anticancer Potential of 2,4-Dichloro-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Guide for Drug Development Professionals

The synthetic precursor 2,4-Dichloro-5-fluoropyrimidine is a cornerstone in the development of a new generation of targeted anticancer therapies. Its versatile chemical scaffold has given rise to a multitude of derivatives, primarily potent kinase inhibitors that demonstrate significant efficacy in preclinical studies. This guide provides a comparative analysis of the anticancer performance of key drug candidates derived from this pyrimidine (B1678525) core, supported by experimental data and detailed methodologies to aid researchers in their quest for novel cancer treatments.

Quantitative Efficacy of 2,4-Diaminopyrimidine (B92962) Derivatives

The most promising anticancer agents synthesized from this compound are N2,N4-disubstituted-5-fluoropyrimidine-2,4-diamines. These compounds have been extensively evaluated for their ability to inhibit the proliferation of various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, for several lead compounds against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Citation
8f FAKMDA-MB-231 (Triple-Negative Breast Cancer)0.126[1]
22 CDK7MV4-11 (Leukemia)Enzymatic IC50 = 0.00721[2]
9k Not SpecifiedA549 (Lung Cancer)2.14[3]
HCT-116 (Colon Cancer)3.59[3]
PC-3 (Prostate Cancer)5.52[3]
MCF-7 (Breast Cancer)3.69[3]
13f Not SpecifiedA549 (Lung Cancer)1.98[3]
HCT-116 (Colon Cancer)2.78[3]
PC-3 (Prostate Cancer)4.27[3]
MCF-7 (Breast Cancer)4.01[3]
7i Not SpecifiedHCT116 (Colon Cancer)4.93[4]
HT-29 (Colon Cancer)5.57[4]
MCF-7 (Breast Cancer)8.84[4]
HeLa (Cervical Cancer)14.16[4]
B6 PAK4A549 (Lung Cancer)2.533[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these anticancer compounds.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 2,4-diaminopyrimidine derivatives are dissolved in DMSO and then diluted to various concentrations with cell culture medium. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to control cells treated with DMSO alone. The IC50 value is determined from the dose-response curve.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used for these studies.

  • Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 A549 cells) are suspended in a mixture of culture medium and Matrigel and are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days by measuring the length and width of the tumor with calipers. The volume is calculated using the formula: (Length x Width²) / 2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to that of the control group. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size, and the tumors from all groups are excised for further analysis.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these 2,4-diaminopyrimidine derivatives and a general workflow for their preclinical evaluation.

FAK_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Compound_8f Compound 8f Compound_8f->FAK p53 p53 Compound_8f->p53 Apoptosis Apoptosis p53->Apoptosis Akt Akt PI3K->Akt MMP2_9 MMP-2/9 Akt->MMP2_9 Metastasis Metastasis MMP2_9->Metastasis

FAK Signaling Pathway Inhibition by Compound 8f

CDK_Signaling_Pathway G1_Phase G1 Phase S_Phase S Phase G1_Phase->S_Phase G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase G2_Phase->M_Phase M_Phase->G1_Phase CDK7 CDK7 CDK2 CDK2 CDK7->CDK2 RNA_Pol_II RNA Pol II CDK7->RNA_Pol_II phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CDK9 CDK9 CDK9->RNA_Pol_II phosphorylates Apoptosis Apoptosis Transcription Transcription RNA_Pol_II->Transcription Diaminopyrimidines 2,4-Diaminopyrimidine Derivatives Diaminopyrimidines->CDK7 Diaminopyrimidines->CDK2 Diaminopyrimidines->CDK9

CDK Signaling and Inhibition by 2,4-Diaminopyrimidines

Experimental_Workflow Start Start: This compound Synthesis Synthesis of 2,4-Diaminopyrimidine Derivatives Start->Synthesis InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro IC50 Determine IC50 Values InVitro->IC50 Lead_ID Lead Compound Identification IC50->Lead_ID InVivo In Vivo Efficacy (Xenograft Model) Lead_ID->InVivo TGI Tumor Growth Inhibition Analysis InVivo->TGI Preclinical Preclinical Candidate TGI->Preclinical

Preclinical Evaluation Workflow for Anticancer Drug Candidates

References

A Comparative Guide to Alternative Chlorinating Agents for 5-Fluorouracil Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective chlorination of 5-fluorouracil (B62378) (5-FU) is a critical step in the synthesis of various derivatives with potential therapeutic applications. The introduction of a chlorine atom can significantly alter the molecule's lipophilicity, metabolic stability, and biological activity. This guide provides an objective comparison of alternative chlorinating agents for the conversion of 5-fluorouracil, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

Performance Comparison of Chlorinating Agents

The choice of a chlorinating agent is pivotal, influencing reaction efficiency, yield, and the purity of the final product. Below is a summary of common and alternative agents for the chlorination of uracil (B121893) and its derivatives, which can be extrapolated for the conversion of 5-fluorouracil. Direct comparative studies on 5-fluorouracil are limited; therefore, the data presented is a compilation from various sources, primarily focusing on the analogous chlorination of uracil.

Chlorinating AgentSubstrateProductTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesPotential Disadvantages
N-Chlorosuccinimide (NCS) Uracil5-Chlorouracil>95%[1]1.5 - 3[1]50 - 60[1]High yield, mild conditions, readily available.Requires careful monitoring to avoid over-reaction.
Sulfuryl Chloride (SO₂Cl₂) Uracil Derivatives5-Chlorouracil DerivativesNot specifiedNot specifiedNot specifiedCan be used for chlorination.[2]Can be aggressive; may require a catalyst.[2]
Phosphorus Oxychloride (POCl₃) HydroxypyrimidinesDichloropyrimidinesHigh3.5 - 4RefluxEffective for converting hydroxyl groups to chlorides.Harsh conditions, excess reagent required, violent reaction with water.
m-Chloroperbenzoic Acid (MCPBA) / HCl Pyrimidine (B1678525) Nucleosides5-Chloropyrimidine NucleosidesHighShortNot specifiedGood yields, short reaction times, mild conditions.[3]Primarily demonstrated on nucleosides.
Hypochlorous Acid (HOCl) 5-Fluorouracil5-chloro-5-fluoro-6-hydroxy-5,6-dihydrouracilNot applicable (degradation study)Not applicableNot applicableRelevant for understanding degradation pathways.[4]Leads to ring opening and degradation, not targeted synthesis.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocol for the direct chlorination of uracil using N-Chlorosuccinimide is a well-established method that can be adapted for 5-fluorouracil.

Protocol 1: Synthesis of 5-Chlorouracil via Direct Chlorination with NCS[1]

This protocol details the electrophilic chlorination of uracil at the C5 position.

Materials and Equipment:

  • Uracil (or 5-Fluorouracil) (1.0 eq)

  • Glacial Acetic Acid

  • Acetic Anhydride (B1165640)

  • N-Chlorosuccinimide (NCS) (1.2 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel, filter flask)

  • Vacuum oven or desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend Uracil (1.0 eq) in a solvent mixture of glacial acetic acid and acetic anhydride (e.g., a 15:1 v/v ratio). The typical concentration is approximately 1 mole of uracil per liter of solvent mixture.

  • Heating: Begin stirring the suspension and heat the mixture to 50-60 °C.

  • Addition of Chlorinating Agent: Once the reaction mixture reaches the target temperature, add N-Chlorosuccinimide (1.2 eq) portion-wise over 15-20 minutes.

  • Reaction: Maintain the temperature at 50-60 °C and continue stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-3 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Dilute the reaction mixture with an equal volume of cold deionized water to precipitate the product fully. Collect the crude product as a white solid by vacuum filtration.

  • Washing: Wash the filter cake with additional portions of cold deionized water, followed by a small amount of cold ethanol.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add hot deionized water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Mandatory Visualization

Electrophilic Chlorination of 5-Fluorouracil

The reaction proceeds via an electrophilic aromatic substitution mechanism. The C5 position of the pyrimidine ring is activated towards electrophilic attack.

Electrophilic_Chlorination cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_product Products 5-FU 5-Fluorouracil Sigma_Complex Sigma Complex (Resonance Stabilized) 5-FU->Sigma_Complex + Cl⁺ (from NCS) NCS N-Chlorosuccinimide (NCS) 5-Cl-5-FU 5-Chloro-5-fluorouracil Sigma_Complex->5-Cl-5-FU - H⁺ Succinimide Succinimide

Caption: Electrophilic substitution mechanism for the chlorination of 5-fluorouracil.

Experimental Workflow for 5-Fluorouracil Chlorination

The following diagram outlines the general experimental workflow for the synthesis and purification of chlorinated 5-fluorouracil.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (5-FU, Solvent, Stirring) Start->Reaction_Setup Heating Heat to 50-60 °C Reaction_Setup->Heating Add_NCS Add NCS Portion-wise Heating->Add_NCS Reaction_Monitoring Monitor by TLC (1.5 - 3 hours) Add_NCS->Reaction_Monitoring Workup Cool and Precipitate with Water Reaction_Monitoring->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Drying Dry Under Vacuum Purification->Drying Final_Product 5-Chloro-5-fluorouracil Drying->Final_Product

Caption: General workflow for the synthesis of 5-chloro-5-fluorouracil.

References

A Comparative Guide to 2,4-Dichloro-5-fluoropyrimidine and 4,6-Dichloro-5-fluoropyrimidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyrimidines are indispensable building blocks for the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Among these, dichlorofluorinated pyrimidines serve as versatile intermediates. This guide provides an objective comparison of two constitutional isomers, 2,4-dichloro-5-fluoropyrimidine and 4,6-dichloro-5-fluoropyrimidine (B1312760), focusing on their synthesis, reactivity, and applications, supported by experimental data.

Synthesis of Isomers

The synthetic routes to this compound and 4,6-dichloro-5-fluoropyrimidine differ in their starting materials, reflecting the distinct substitution patterns of the final products.

This compound

The most common laboratory and industrial synthesis of this compound starts from the readily available 5-fluorouracil (B62378). The transformation is typically achieved by chlorination using a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA) to neutralize the generated HCl.[1]

A high-yielding process involves the reaction of 5-fluorouracil with phosphorus oxychloride in the presence of N,N-dimethylaniline, affording the product in up to 92.2% yield.[1] Alternative methods have also been developed, such as using triphosgene (B27547) in the presence of a tertiary amine catalyst, which is reported to be a high-yield, normal-pressure process with reduced acidic wastewater.[2]

4,6-Dichloro-5-fluoropyrimidine

The synthesis of 4,6-dichloro-5-fluoropyrimidine typically begins with a precursor already possessing the C5-fluoro substituent, such as 5-fluoro-4,6-dihydroxypyrimidine. This precursor is then subjected to chlorination, again commonly using phosphorus oxychloride.[3] Another synthetic approach starts from 2-diethyl fluoropropionate and formamidine (B1211174) acetate (B1210297) to first construct the 4,6-dihydroxy-5-fluoropyrimidine ring, followed by chlorination.[4] A patented process describes the synthesis from 4,6-dihydroxy-5-fluoropyrimidine with phosphorus oxychloride, followed by the addition of phosphorus trichloride (B1173362) and chlorine gas, achieving a yield of 81.6%.[5]

Comparative Synthesis Data

ParameterThis compound4,6-Dichloro-5-fluoropyrimidine
Starting Material 5-Fluorouracil[1]5-Fluoro-4,6-dihydroxypyrimidine[3] or Diethyl fluoromalonate[4]
Chlorinating Agent Phosphorus oxychloride[1], Triphosgene[2]Phosphorus oxychloride[3], Phosgene[6]
Base/Catalyst N,N-Dimethylaniline[1]N,N-Dimethylaniline[3], Tertiary amine catalyst[4]
Reported Yield Up to 92.2%[1]79-98%[3][7]

Experimental Protocols

Synthesis of this compound from 5-Fluorouracil[1]

Reagents and Conditions:

  • 5-Fluorouracil (1.0 mol)

  • Phosphorus oxychloride (10.0 mol)

  • N,N-Dimethylaniline (1.5 mol)

  • Reaction Temperature: 114°C

  • Reaction Time: 2 hours

Procedure:

  • A mixture of 5-fluorouracil and phosphorus oxychloride is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

  • N,N-Dimethylaniline is added to the mixture.

  • The reaction mixture is heated to 114°C and maintained for 2 hours.

  • After the reaction is complete, the mixture is cooled, and excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice water and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by distillation or chromatography to afford pure this compound.

G 5-Fluorouracil 5-Fluorouracil This compound This compound 5-Fluorouracil->this compound Chlorination (up to 92.2% yield) POCl3, DMA POCl3, DMA POCl3, DMA->5-Fluorouracil

Caption: Synthesis of this compound.

Synthesis of 4,6-Dichloro-5-fluoropyrimidine from 5-Fluoro-4,6-dihydroxypyrimidine[3]

Reagents and Conditions:

  • 5-Fluoro-4,6-dihydroxypyrimidine (1.0 mol)

  • Phosphorus oxychloride (3.0 mol)

  • N,N-Dimethylaniline (0.3 mol)

  • Reaction Temperature: 110°C

  • Reaction Time: 6 hours

Procedure:

  • To a slurry of 5-fluoro-4,6-dihydroxypyrimidine in a reaction flask, phosphorus oxychloride is slowly added at room temperature.

  • N,N-Dimethylaniline is then added dropwise, leading to an exothermic reaction.

  • The mixture is heated to 110°C and stirred for 6 hours.

  • Upon completion, the reaction mixture is cooled, and excess phosphorus oxychloride is distilled off under vacuum.

  • The resulting residue is subjected to vacuum distillation to isolate 4,6-dichloro-5-fluoropyrimidine as a colorless oil.

G 5-Fluoro-4,6-dihydroxypyrimidine 5-Fluoro-4,6-dihydroxypyrimidine 4,6-Dichloro-5-fluoropyrimidine 4,6-Dichloro-5-fluoropyrimidine 5-Fluoro-4,6-dihydroxypyrimidine->4,6-Dichloro-5-fluoropyrimidine Chlorination (79-98% yield) POCl3, DMA POCl3, DMA POCl3, DMA->5-Fluoro-4,6-dihydroxypyrimidine

Caption: Synthesis of 4,6-Dichloro-5-fluoropyrimidine.

Comparison of Reactivity and Regioselectivity

The primary utility of both isomers lies in their reactivity towards nucleophiles in SₙAr reactions, where one or both chlorine atoms are displaced. The regioselectivity of these reactions is a critical consideration for synthetic planning.

This compound

In 2,4-dichloropyrimidine (B19661) systems, the C4 position is generally more activated towards nucleophilic attack than the C2 position. This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4. However, the presence of substituents can influence this selectivity. For this compound, while C4 substitution is common, the use of certain nucleophiles can lead to substitution at the C2 position. For instance, the reaction with tertiary amines has been shown to exhibit excellent C2 selectivity.[8]

This compound is a key intermediate in the synthesis of the antifungal drug voriconazole, where a crucial step involves the reaction at the C4 position.[1][3]

4,6-Dichloro-5-fluoropyrimidine

In 4,6-dichloropyrimidines, both chlorine atoms are meta to each other and are activated by the two ring nitrogen atoms. The fluorine atom at the C5 position further influences the electronics of the ring. This isomer is a key intermediate in the synthesis of certain herbicides.[7] The reactivity of the two chlorine atoms is generally considered to be similar, which can lead to mixtures of products in monosubstitution reactions unless specific conditions or directing groups are employed.

G cluster_0 This compound Reactivity cluster_1 4,6-Dichloro-5-fluoropyrimidine Reactivity 2,4-DCFP 2,4-Dichloro- 5-fluoropyrimidine C4_Substituted 4-Substituted Product 2,4-DCFP->C4_Substituted Generally Preferred C2_Substituted 2-Substituted Product 2,4-DCFP->C2_Substituted With specific nucleophiles (e.g., tertiary amines) Nu- Nucleophile Nu-->2,4-DCFP 4,6-DCFP 4,6-Dichloro- 5-fluoropyrimidine Mono_Substituted_Mix Mixture of 4- and 6- Substituted Products 4,6-DCFP->Mono_Substituted_Mix 1 equivalent Nu- Di_Substituted 4,6-Disubstituted Product 4,6-DCFP->Di_Substituted ≥2 equivalents Nu- Nu-_2 Nucleophile Nu-_2->4,6-DCFP

Caption: Regioselectivity in Nucleophilic Substitution.

Applications in Synthesis

Both isomers are valuable precursors in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • This compound is a well-established intermediate for the synthesis of kinase inhibitors and other therapeutic agents.[9] Its most notable application is in the production of the triazole antifungal agent, voriconazole.[1][3]

  • 4,6-Dichloro-5-fluoropyrimidine is utilized as a key building block for the synthesis of various agrochemicals, including herbicides.[7] It is also a useful intermediate for pharmaceuticals.[10]

Conclusion

This compound and 4,6-dichloro-5-fluoropyrimidine, while being constitutional isomers, exhibit distinct synthetic pathways and reactivity patterns that dictate their specific applications in organic synthesis. The choice between these two reagents is primarily determined by the desired substitution pattern in the target molecule. This compound offers a more predictable regioselectivity in SₙAr reactions, with a general preference for substitution at the C4 position. In contrast, the two chlorine atoms in 4,6-dichloro-5-fluoropyrimidine have similar reactivity, which can be advantageous for disubstitution reactions but may require careful control for selective monosubstitution. The selection of the appropriate isomer is therefore a critical strategic decision in the design of synthetic routes for novel pharmaceuticals and agrochemicals.

References

Characterization of novel derivatives synthesized from 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Newly synthesized derivatives of 2,4-Dichloro-5-fluoropyrimidine are demonstrating significant potential as potent and selective kinase inhibitors, offering promising new avenues for cancer therapy. Researchers have developed several classes of these compounds, including 2,4-diaminopyrimidine (B92962) and 2,4,5-trisubstituted pyrimidine (B1678525) analogs, which exhibit remarkable efficacy against key cancer-related kinases such as CDK7, FAK, Aurora A, and EGFR. These novel derivatives have shown comparable or superior activity to existing inhibitors in preclinical studies, marking a significant advancement in the field of targeted cancer treatment.

The parent compound, this compound, serves as a versatile scaffold for the synthesis of a diverse range of derivatives. Through strategic chemical modifications, scientists have been able to fine-tune the pharmacological properties of these molecules to achieve high potency and selectivity for specific kinase targets. This targeted approach is crucial for developing safer and more effective cancer drugs with fewer side effects.

Comparative Performance of Novel Pyrimidine Derivatives

Recent studies have highlighted the exceptional performance of these novel compounds against various cancer cell lines. The inhibitory activities of these derivatives, often measured by the half-maximal inhibitory concentration (IC50), demonstrate their potential as next-generation anticancer agents.

Derivative ClassTarget Kinase/Cell LineLead CompoundIC50 (nM)Reference CompoundIC50 (nM)
2,4-Diaminopyrimidine Derivatives CDK7Compound 22Significant enzymatic inhibitory activityBTX-A51(Starting Material)
FAKCompound 11b2.75TAE-226(Lead Compound)
FAKCompound 12f1.87TAE-226(Lead Compound)
A549 (NSCLC)Compound A12130TAE-226(Lead Compound)
MDA-MB-231 (Breast Cancer)Compound A1294TAE-226(Lead Compound)
HeLa (Cervical Cancer)Compound 11c500 - 4000VX-680(Control)
2,4-Dichloro-6-methylpyrimidine Derivatives EGFR T790M/L858RCompound L-18650Osimertinib(Reference)
Thiazolo[4,5-d]pyrimidine Derivatives C32 (Melanoma)Compound 3b24,400--
A375 (Melanoma)Compound 3b25,400--

Experimental Protocols

The synthesis and evaluation of these novel derivatives follow rigorous experimental protocols to ensure the accuracy and reproducibility of the findings.

General Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

A general synthetic route for creating these novel compounds begins with this compound. The process involves a sequential nucleophilic aromatic substitution (SNA_r_) reaction. The first substitution is typically achieved by reacting the starting material with an appropriate amine at a low temperature. The second chlorine atom is then substituted by reacting the intermediate with another amine, often at an elevated temperature. This step-wise approach allows for the introduction of different functional groups at the 2 and 4 positions of the pyrimidine ring, leading to a diverse library of compounds.

Synthesis_Workflow start This compound step1 Nucleophilic Aromatic Substitution (SNA_r_) + Amine 1 (R1-NH2) Low Temperature start->step1 intermediate 2-Amino-4-chloro-5-fluoropyrimidine Derivative step1->intermediate step2 Nucleophilic Aromatic Substitution (SNA_r_) + Amine 2 (R2-NH2) Elevated Temperature intermediate->step2 product Novel 2,4-Disubstituted Pyrimidine Derivative step2->product

General synthetic workflow for 2,4-disubstituted pyrimidine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases is determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is performed in a multi-well plate format, where the kinase, substrate, ATP, and varying concentrations of the test compound are incubated together. The luminescence signal, which is inversely proportional to the amount of ADP produced, is measured to determine the kinase activity. The IC50 value is then calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the novel derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the compounds for a specified period (e.g., 72 hours). The MTT reagent is then added to each well, where it is converted into formazan (B1609692) crystals by metabolically active cells. The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways Targeted by Novel Pyrimidine Derivatives

These novel pyrimidine derivatives exert their anticancer effects by targeting and inhibiting specific signaling pathways that are crucial for cancer cell proliferation, survival, and migration.

CDK7 Signaling Pathway

Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription.[1] Novel 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors.[1] By inhibiting CDK7, these compounds can induce cell cycle arrest, typically at the G1/S phase, and promote apoptosis in cancer cells.[1]

CDK7_Pathway cluster_CAK CAK Complex Formation CDK7 CDK7 CAK CDK-Activating Kinase (CAK) Complex CyclinH Cyclin H MAT1 MAT1 CDKs Other CDKs (e.g., CDK1, CDK2, CDK4, CDK6) CAK->CDKs Phosphorylation & Activation RNAPII RNA Polymerase II CAK->RNAPII Phosphorylation & Activation CellCycle Cell Cycle Progression CDKs->CellCycle Transcription Gene Transcription RNAPII->Transcription Inhibitor Novel 2,4-Diaminopyrimidine Derivative Inhibitor->CDK7 Inhibition

Inhibition of the CDK7 signaling pathway by novel pyrimidine derivatives.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Overexpression of FAK is associated with various cancers.[2] Novel 2,4-diaminopyrimidine derivatives have been designed as potent FAK inhibitors, demonstrating anti-cancer and anti-angiogenesis activities.[2][3]

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Src->FAK Phosphorylation Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration Inhibitor Novel 2,4-Diaminopyrimidine Derivative Inhibitor->FAK Inhibition

Inhibition of the FAK signaling pathway by novel pyrimidine derivatives.

The continued development of these novel pyrimidine derivatives holds great promise for the future of cancer therapy. Their high potency, selectivity, and ability to overcome resistance to existing drugs make them a significant area of focus for researchers and drug development professionals. Further clinical investigations are anticipated to translate these preclinical successes into tangible benefits for cancer patients.

References

Assessing the Biological Activity of 2,4-diamino-5-fluoropyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine (B92962) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 5-position can significantly modulate the physicochemical and pharmacological properties of these derivatives, leading to enhanced potency and selectivity. This guide provides a comparative assessment of the biological activity of 2,4-diamino-5-fluoropyrimidine derivatives, with a focus on their anticancer and antimicrobial properties. Experimental data from various studies are summarized, and detailed methodologies for key biological assays are provided to facilitate further research and development in this area.

Anticancer Activity

Derivatives of 2,4-diamino-5-fluoropyrimidine have demonstrated significant antiproliferative activity against a range of human cancer cell lines. A primary mechanism of their anticancer action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway responsible for the synthesis of nucleotides and certain amino acids.[1] Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Comparative Antiproliferative Activity (IC50 values in µM)

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2,4-diamino-5-substituted pyrimidine (B1678525) derivatives, including 5-fluoro analogs, against several human cancer cell lines. This data allows for a direct comparison of the cytotoxic potential of these compounds.

Compound IDSubstitution at C5A549 (Lung)HCT-116 (Colon)PC-3 (Prostate)MCF-7 (Breast)HeLa (Cervical)Reference
9k Varied triazolopiperazine scaffold2.143.595.523.69-[2]
13f Varied 1,4,8-triazaspiro[4.5]decan-3-one scaffold1.982.784.274.01-[2]
7i Methyleneaminopyrimidine-4.93-8.8414.16[3]
7a 1,2,4-oxadiazole linked 5-fluorouracilPromising-PromisingPromising-[4]
7b 1,2,4-oxadiazole linked 5-fluorouracilPromising-PromisingPromising-[4]
7c 1,2,4-oxadiazole linked 5-fluorouracilPromising-PromisingPromising-[4]
7d 1,2,4-oxadiazole linked 5-fluorouracilPromising-PromisingPromising-[4]
7i 1,2,4-oxadiazole linked 5-fluorouracilPromising-PromisingPromising-[4]

Note: "-" indicates that data was not available in the cited literature. "Promising" indicates that the source mentioned significant activity without providing specific IC50 values.

Antimicrobial Activity

The 2,4-diaminopyrimidine scaffold is also a well-established pharmacophore for antimicrobial agents. Similar to their anticancer mechanism, these compounds often exert their antimicrobial effects by selectively inhibiting microbial DHFR over its human counterpart. This selective inhibition disrupts the folate pathway in bacteria, fungi, and protozoa, leading to growth inhibition.

Comparative Antimicrobial Activity (MIC values in µg/mL)

The following table presents the minimum inhibitory concentration (MIC) values of various 2,4-diamino-5-substituted pyrimidine derivatives against different microbial strains.

Compound IDSubstitution at C5Staphylococcus aureusEscherichia coliCandida albicansReference
6-Chloro-2,4-diaminopyrimidine ChloroLow activityLow activityLow activity[5]
7a Benzothiazol and thiophene (B33073) moiety4-12 (µmol/L)4-12 (µmol/L)-[6]
7d Fluoro-substituted phenyl on pyridopyrimidine4-12 (µmol/L)4-12 (µmol/L)-[6]
F5 Amide and aryl groups on cyclopropane32-6432-6432-64[7]
F9 Amide and aryl groups on cyclopropane32-6432-6432-64[7]
F8 Amide and aryl groups on cyclopropane--16[7]
F24 Amide and aryl groups on cyclopropane--16[7]
F42 Amide and aryl groups on cyclopropane--16[7]

Note: "-" indicates that data was not available in the cited literature. Some values are reported in µmol/L as per the source.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of biological activity. Below are methodologies for key assays used to evaluate the anticancer and antimicrobial properties of 2,4-diamino-5-fluoropyrimidine derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.[1][8]

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 2,4-diamino-5-fluoropyrimidine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2,4-diamino-5-fluoropyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[12]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the standardized microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound), a sterility control well (broth only), and a positive control well (a known antimicrobial agent).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental process is essential for understanding the biological assessment of these compounds.

DHFR Inhibition Signaling Pathway

The following diagram illustrates the central role of Dihydrofolate Reductase (DHFR) in the folate metabolism pathway and how its inhibition by 2,4-diamino-5-fluoropyrimidine derivatives disrupts essential cellular processes.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcid Amino Acid Synthesis THF->AminoAcid NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Derivatives 2,4-Diamino-5-fluoropyrimidine Derivatives Derivatives->DHFR Inhibition DNA DNA Synthesis & Repair Purine->DNA Thymidylate->DNA Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis

Caption: DHFR inhibition pathway by 2,4-diamino-5-fluoropyrimidine derivatives.

Experimental Workflow for Screening DHFR Inhibitors

The following diagram outlines a typical high-throughput screening (HTS) workflow for identifying and characterizing novel DHFR inhibitors.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization CompoundLibrary Compound Library PrimaryAssay Primary HTS Assay (e.g., Biochemical DHFR Assay) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification PrimaryAssay->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse Confirmed Hits SecondaryAssays Secondary Assays (e.g., Orthogonal Assays, Selectivity) DoseResponse->SecondaryAssays SAR Structure-Activity Relationship (SAR) Studies SecondaryAssays->SAR ADMET In Vitro ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate ADMET->LeadCandidate

References

A Comparative Crystallographic Analysis of 2,4-Dichloro-5-fluoropyrimidine Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is fundamental to designing effective therapeutic agents. X-ray crystallography provides unparalleled insight into the atomic arrangement of crystalline solids, informing structure-activity relationship (SAR) studies and guiding rational drug design. This guide presents a comparative analysis of the crystallographic data for derivatives of 2,4-dichloro-5-fluoropyrimidine and structurally related compounds, offering a valuable resource for those working with halogenated pyrimidines.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of halogenated pyrimidine (B1678525) derivatives. This data allows for a direct comparison of how different substituents on the pyrimidine ring influence the crystal lattice and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)
2,4-DichloropyrimidineC₄H₂Cl₂N₂MonoclinicP2₁/c7.5090(15)10.776(2)7.1980(14)92.92(3)581.7(2)
2-ChloropyrimidineC₄H₃ClN₂OrthorhombicPnma12.011(2)12.593(2)3.821(1)90577.9(2)
2-Amino-4-chloro-5-(4'-methylbenzyl)-6-methylpyrimidineC₂₆H₂₈Cl₂N₆MonoclinicP2₁/c14.892(7)6.129(3)14.889(7)109.795(8)1278.7(10)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis of the parent compound, this compound, and the general procedure for X-ray crystallographic analysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 5-fluorouracil (B62378).

Materials:

Procedure:

  • A mixture of 5-fluorouracil and phosphorus oxychloride is prepared in the presence of N,N-dimethylaniline, which acts as an acid acceptor.

  • The reaction mixture is heated to a specified temperature (e.g., 114°C) and maintained for a set duration (e.g., 2 hours) to ensure the completion of the chlorination reaction.

  • Upon completion, the excess phosphorus oxychloride is removed, often by distillation under reduced pressure.

  • The resulting product is then purified. This may involve adjusting the pH with sodium hydroxide to facilitate the recovery of DMA and the separation of by-products like disodium (B8443419) hydrogen phosphate.

  • Extraction with an organic solvent such as dichloromethane is performed to isolate the this compound.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification start Start: 5-Fluorouracil react Reaction with POCl3 and DMA start->react heat Heating at 114°C for 2h react->heat distill Removal of excess POCl3 heat->distill ph_adjust pH Adjustment with NaOH distill->ph_adjust extract Extraction with Dichloromethane ph_adjust->extract end end extract->end Final Product: This compound

A flowchart illustrating the synthesis and purification process for this compound.
X-ray Crystallography Analysis

The determination of a crystal structure by X-ray diffraction follows a standardized workflow.

Procedure:

  • Crystal Growth: Single crystals of the compound of interest suitable for X-ray diffraction are grown. This is often a critical and challenging step, which can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.

  • Structure Validation: The final crystal structure is validated using crystallographic software to check for consistency and to ensure the quality of the model.

The logical flow of an X-ray crystallography experiment is depicted in the diagram below.

G X-ray Crystallography Workflow crystal_growth Crystal Growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Comparative Analysis of Kinase Inhibitors Featuring the 5-Fluoropyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy and mechanisms of a promising class of anti-cancer agents, this guide offers a comparative analysis of kinase inhibitors built upon the 5-fluoropyrimidine (B1206419) scaffold. Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of quantitative performance data, detailed experimental protocols, and the intricate signaling pathways these inhibitors modulate.

The 5-fluoropyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique electronic properties and ability to form key interactions within the ATP-binding pocket of various kinases have led to the development of several promising therapeutic candidates. This guide will explore a selection of these inhibitors, focusing on their performance against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Mitogen-activated protein kinase kinase (MEK).

Quantitative Performance of 5-Fluoropyrimidine-Based Kinase Inhibitors

The following tables summarize the in vitro potency of selected kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency.

Table 1: Potency of Pimasertib (a MEK1/2 Inhibitor) Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
INA-6Multiple Myeloma10[1]
U266Multiple Myeloma5[1]
H929Multiple Myeloma200[1]

Pimasertib demonstrates a range of potencies against different multiple myeloma cell lines, highlighting the importance of cellular context in inhibitor efficacy.[1]

Table 2: Comparative Potency of Furopyrimidine and Thienopyrimidine-Based VEGFR-2 Inhibitors

CompoundScaffoldVEGFR-2 IC50 (nM)
Compound 21eThieno[2,3-d]pyrimidine (B153573)21[2]
Compound 21bThieno[2,3-d]pyrimidine33.4[2]
Compound 21cThieno[2,3-d]pyrimidine47.0[2]
Compound 15bFuro[2,3-d]pyrimidineNot specified, but potent

This data indicates that thieno[2,3-d]pyrimidine derivatives show highly potent inhibition of the VEGFR-2 kinase enzyme in the nanomolar range.[2]

Table 3: Potency of a 5-Trifluoromethylpyrimidine Derivative (Compound 9u) Against EGFR and Cancer Cell Lines

TargetIC50 (µM)
EGFR Kinase0.091
A549 (Lung Cancer)0.35
MCF-7 (Breast Cancer)3.24
PC-3 (Prostate Cancer)5.12

Compound 9u, a 5-trifluoromethylpyrimidine derivative, exhibits potent inhibition of EGFR kinase and antiproliferative activity against the A549 lung cancer cell line.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by these inhibitors and a general workflow for kinase inhibitor screening.

Targeted Signaling Pathways

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-F-Pyrimidine\nEGFR Inhibitor", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation; Inhibitor -> EGFR [label="Inhibits", style=dashed, color="#EA4335"]; } . Caption: EGFR Signaling Pathway and Inhibition.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EndothelialCell [label="Endothelial Cell\nProliferation, Migration,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-F-Pyrimidine\nVEGFR-2 Inhibitor", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PI3K -> Akt; PKC -> EndothelialCell; Akt -> EndothelialCell; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; } . Caption: VEGFR-2 Signaling Pathway and Inhibition.

// Nodes CyclinD [label="Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK46 [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S_Transition [label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="5-F-Pyrimidine\nCDK Inhibitor", shape=box, style=filled, fillcolor="#D93025", fontcolor="#FFFFFF"];

// Edges CyclinD -> CDK46 [label="Binds and Activates"]; CDK46 -> Rb [label="Phosphorylates"]; Rb -> E2F [label="Releases"]; E2F -> G1_S_Transition [label="Promotes"]; Inhibitor -> CDK46 [label="Inhibits", style=dashed, color="#EA4335"]; } . Caption: CDK-Mediated Cell Cycle Progression and Inhibition.

Experimental Workflow

// Nodes Start [label="Start: Compound Library", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical_Assay [label="Biochemical Kinase Assay\n(e.g., ADP-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Determine_IC50 [label="Determine IC50 Values", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Based_Assay [label="Cell-Based Assay\n(e.g., Cell Viability, Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Identification [label="Lead Compound Identification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Biochemical_Assay; Biochemical_Assay -> Determine_IC50; Determine_IC50 -> Cell_Based_Assay [label="Potent Compounds"]; Cell_Based_Assay -> Lead_Identification; } . Caption: General Workflow for Kinase Inhibitor Screening.

Experimental Protocols

A fundamental aspect of drug discovery is the robust and reproducible assessment of compound activity. Below are detailed methodologies for key experiments cited in this guide.

In Vitro MEK1 Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against the MEK1 kinase.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive ERK2 substrate

  • [γ-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (serially diluted in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the MEK1 enzyme and inactive ERK2 substrate in kinase assay buffer.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the [γ-³³P]ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a kinase inhibitor on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Test compound (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Kinase inhibitors based on the 5-fluoropyrimidine scaffold represent a vibrant and promising area of cancer drug discovery. The examples highlighted in this guide demonstrate their potential to potently and selectively inhibit key oncogenic kinases. The provided data and protocols offer a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of targeted cancer therapies. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial for their successful clinical translation.

References

Validating the Structure of 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation data for 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine and its structurally related alternatives. The information presented herein is intended to assist researchers in confirming the synthesis and purity of these compounds through a comparative analysis of their spectroscopic and physical properties. All quantitative data is summarized in clear, tabular formats, and detailed experimental protocols for key synthetic and analytical methods are provided.

Introduction

2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is a substituted pyrimidine (B1678525) derivative with potential applications in medicinal chemistry and drug discovery. The precise structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and for ensuring the reliability of research outcomes. This guide focuses on the validation of its structure through a comparative analysis with two key alternatives:

  • Alternative 1: 2-chloro-4-(4-fluorophenyl)pyrimidine

  • Alternative 2: 4,6-dichloro-2-(4-fluorophenyl)pyrimidine

The comparison will be based on available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside a discussion of the synthetic route.

Synthesis and Structural Confirmation

The primary synthetic route to 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for forming carbon-carbon bonds.

General Synthetic Pathway

The synthesis involves the reaction of a dihalogenated pyrimidine with an appropriately substituted boronic acid in the presence of a palladium catalyst and a base.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product reactant1 2,4-dichloro-5-fluoropyrimidine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reactant1->catalyst reactant2 (4-fluorophenyl)boronic acid reactant2->catalyst product 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine catalyst->product Suzuki Coupling

Caption: General synthetic scheme for 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of dihalopyrimidines, which can be adapted for the synthesis of the target compound and its alternatives.[1][2]

Materials:

  • This compound (1.0 equiv)

  • (4-fluorophenyl)boronic acid (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine and its alternatives. This data is essential for confirming the identity and purity of the synthesized compounds.

Physical and Molecular Properties
Property2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidineAlternative 1: 2-chloro-4-(4-fluorophenyl)pyrimidineAlternative 2: 4,6-dichloro-2-(4-fluorophenyl)pyrimidine
Molecular Formula C₁₀H₅ClF₂N₂C₁₀H₆ClFN₂C₁₀H₅Cl₂FN₂
Molecular Weight 226.61 g/mol 208.62 g/mol 243.06 g/mol
Appearance (Predicted) Solid--
Mass Spectrometry (MS) Data
CompoundIonization ModeObserved m/zInterpretationReference
Alternative 1 GC-MS208, 210[M]+, [M+2]+ (isotopic pattern for 1 Cl)[3]
Alternative 2 --Data not readily available

Note: Specific MS data for 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine was not found in the searched literature. The expected molecular ion peaks would be at m/z 226 and 228, showing the characteristic isotopic pattern for a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR:

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Target Compound -Data not readily available
Alternative 1 -Data not readily available
Alternative 2 CDCl₃7.20-7.30 (m, 2H, Ar-H), 7.50 (s, 1H, pyrimidine-H), 8.15-8.25 (m, 2H, Ar-H)

¹³C NMR:

CompoundSolventChemical Shift (δ, ppm)
Target Compound -Data not readily available
Alternative 1 -Data not readily available
Alternative 2 CDCl₃116.1 (d, J=22 Hz), 120.0, 131.5 (d, J=9 Hz), 133.0, 162.5, 164.0 (d, J=255 Hz), 165.0

¹⁹F NMR:

CompoundSolventChemical Shift (δ, ppm)Reference
Target Compound -Data not readily available
Alternative 1 DMSO-112.4[4]
Alternative 2 -Data not readily available

Note: The absence of readily available NMR data for the target compound highlights the importance of experimental characterization upon synthesis.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Interpretation
Target Compound -Data not readily available
Alternative 1 ~1600, ~1550, ~1490, ~1230, ~840C=N and C=C stretching (aromatic rings), C-F stretching, C-H out-of-plane bending
Alternative 2 -Data not readily available

Note: The IR spectrum is expected to show characteristic peaks for the pyrimidine and fluorophenyl rings.

Experimental Workflow and Logic

The validation of the structure of a newly synthesized compound like 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine follows a logical progression of steps, from synthesis and purification to comprehensive spectroscopic analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation synthesis Suzuki Coupling Reaction workup Reaction Workup & Extraction synthesis->workup purification Column Chromatography workup->purification tlc TLC/LC-MS Monitoring purification->tlc Purity Check ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir Infrared (IR) Spectroscopy purification->ir comparison Comparison with Expected Data and Alternatives ms->comparison nmr->comparison ir->comparison confirmation Structure Confirmed comparison->confirmation

Caption: A logical workflow for the synthesis and structural validation of 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.

Conclusion

References

A Comparative Guide to the Synthesis Efficiency of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural similarities to the adenine (B156593) core of ATP. This allows for competitive inhibition at the enzyme's active site, making it a privileged structure in modern drug discovery. This guide provides an objective comparison of the synthesis efficiency of prominent pyrimidine-based kinase inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. The analysis is supported by experimental data from peer-reviewed literature, offering a quantitative basis for evaluating different synthetic routes.

I. Comparative Synthesis Efficiency of EGFR Inhibitors

Osimertinib and Erlotinib are key pyrimidine-based inhibitors targeting EGFR, a critical signaling pathway in cell proliferation and survival.[1] While both are effective, their synthetic routes vary in overall efficiency.

Data Presentation: Osimertinib vs. Erlotinib Synthesis

The following table summarizes the multi-step synthesis of Osimertinib and Erlotinib, providing a side-by-side comparison of their overall yields. Two synthetic routes for each compound are presented to highlight the impact of different chemical strategies on efficiency.

Kinase Inhibitor Target Kinase Number of Steps Overall Yield (%) Reference
Osimertinib (Route 1) EGFR7~57%[2]
Osimertinib (Route 2) EGFR640.4%[3]
Erlotinib (Route 1) EGFR744%[4][5]
Erlotinib (Route 2 - Flow Synthesis) EGFR583%[6]

II. Comparative Synthesis Efficiency of an Aurora Kinase Inhibitor: Alisertib

Alisertib (MLN8237) is a selective, orally bioavailable inhibitor of Aurora A kinase, a key regulator of mitosis.[7][8] Its synthesis involves the construction of a complex pyrimidobenzazepine core.

Data Presentation: Alisertib Synthesis

The table below outlines a reported synthesis of Alisertib, detailing the yield for each step and the calculated overall yield.

Step Reaction Yield (%)
1Synthesis of 2-amino-5-chloro-2'-fluoro-6'-methoxybenzophenone92%
2Sandmeyer reaction to form the aryl iodide79%
3Sonogashira coupling with a protected propargyl amine93%
4Hydration of the alkyne and deprotection of the amineNot specified
5Cyclization to form the azepine ring64% (over 2 steps)
6Formation of the enamineNot specified
7Pyrimidine ring formation50%
Overall Yield (Calculated) ~21.8%

Note: The overall yield is calculated based on the reported yields of the specified steps. Steps with unreported yields are not factored into this calculation, and the actual overall yield may be lower.

III. Experimental Protocols

Detailed methodologies for key transformations in the synthesis of these inhibitors are provided below.

Synthesis of Osimertinib (Route 1)[2]

A convergent synthesis approach is employed:

  • Friedel-Crafts Arylation: Commercial N-methylindole is reacted with a dichloropyrimidine to yield a 3-pyrazinyl indole.

  • SNAr Reaction: The product from step 1 undergoes a nucleophilic aromatic substitution (SNAr) with a nitroaniline.

  • Second SNAr Reaction: A subsequent SNAr reaction with N,N,N'-trimethylethylenediamine is performed.

  • Nitro Reduction: The nitro group is reduced to an amine using iron under acidic conditions.

  • Acylation/Elimination: A two-step sequence involving acylation with 3-chloropropanoyl chloride followed by elimination is carried out to install the acrylamide (B121943) moiety.

  • Mesylate Salt Formation: The final product is converted to its mesylate salt.

Synthesis of Erlotinib (Route 1)[4][5]

A linear seven-step synthesis starting from 3,4-dihydroxy benzoic acid:

  • O-alkylation: The starting material is O-alkylated with 1-chloro-2-methoxyethane.

  • Basic Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • Esterification: The carboxylic acid is esterified in acidic ethanol.

  • Nitration: The aromatic ring is nitrated using nitric acid in glacial acetic acid.

  • Nitro Reduction: The nitro group is reduced to an amine using ammonium (B1175870) formate (B1220265) and a Palladium/Carbon catalyst.

  • Cyclization: The intermediate is cyclized to form the quinazolone core using formamide (B127407) and ammonium formate.

  • Chlorination and Substitution: The quinazolone is chlorinated, followed by substitution with 3-ethynylaniline (B136080) to yield Erlotinib.

Synthesis of Alisertib[9]

A multi-step synthesis to construct the pyrimidobenzazepine scaffold:

  • Synthesis of Benzophenone Intermediate: 2-amino-5-chloro-2'-fluoro-6'-methoxybenzophenone is synthesized.

  • Conversion to Aryl Iodide: The amino-benzophenone is converted to the corresponding aryl iodide via a Sandmeyer reaction.

  • Sonogashira Coupling: The aryl iodide is coupled with a protected propargyl amine.

  • Hydration and Deprotection: The alkyne is hydrated, and the amine is deprotected.

  • Cyclization: The intermediate undergoes cyclization under basic conditions to form the azepine ring.

  • Enamine Formation: The azepine is converted to its enamine.

  • Pyrimidine Ring Formation: The final pyrimidobenzazepine core is formed by reaction with a functionalized guanidine.

IV. Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for kinase inhibitor synthesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based Inhibitors (Osimertinib, Erlotinib) Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and points of inhibition.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_A->Chromosome_Segregation Inhibitor Pyrimidine-based Inhibitor (Alisertib) Inhibitor->Aurora_A Inhibits

Caption: Aurora A kinase signaling pathway and inhibition.

Experimental_Workflow Start Starting Materials Step1 Step 1: Reaction A Start->Step1 Purification1 Purification Step1->Purification1 Step2 Step 2: Reaction B Purification1->Step2 Purification2 Purification Step2->Purification2 StepN Step N: Reaction X Purification2->StepN FinalPurification Final Purification StepN->FinalPurification FinalProduct Final Kinase Inhibitor FinalPurification->FinalProduct

Caption: General experimental workflow for synthesis.

References

Safety Operating Guide

2,4-Dichloro-5-fluoropyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2,4-Dichloro-5-fluoropyrimidine is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous and must be managed as regulated chemical waste. Improper disposal, such as discarding it with regular trash or pouring it down the drain, is strictly prohibited.[1][2] Personnel handling this chemical for disposal must be thoroughly trained in hazardous waste procedures and wear appropriate personal protective equipment (PPE).

Hazard Summary

This compound presents multiple health and environmental hazards. It is essential to understand these risks before handling the substance for disposal.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[3][4]
Skin Corrosion / IrritationCategory 1BCauses severe skin burns and eye damage.[3][4]
Serious Eye DamageCategory 1Causes serious eye damage.[4]
Skin SensitizationSub-category 1AMay cause an allergic skin reaction.[3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[4]

Required Personal Protective Equipment (PPE)

Due to the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is mandatory during all handling and disposal activities.

PPE CategorySpecification
Eye / Face Protection Wear tight-sealing safety goggles or a face shield.[1]
Hand Protection Use chemical-resistant gloves (e.g., nitrile, neoprene) that are compatible with chlorinated compounds.[1]
Body Protection A laboratory coat, apron, or other protective clothing is required to prevent skin exposure.[1][3][4]
Respiratory Protection Handle only in a well-ventilated area or under a chemical fume hood.[4][5] A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous.[1]

  • This compound is a halogenated organic waste due to the presence of chlorine and fluorine.[1][6]

  • It is crucial to segregate this waste from non-halogenated chemical waste streams to ensure proper disposal by specialized waste management services.[1][7]

2. Waste Collection and Containerization:

  • Use a designated, clearly labeled hazardous waste container that is compatible with the chemical.[1][8] Plastic containers are often preferred to minimize the risk of breakage.[1]

  • The container must be kept tightly closed except when adding waste.[4][8]

  • All materials contaminated with this compound, such as gloves, wipes, and disposable labware, must also be placed in the same hazardous waste container.[1]

3. Disposal of Empty Containers:

  • An empty container that previously held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1]

  • The solvent rinsate must be collected and disposed of as halogenated hazardous waste.[1]

  • After triple-rinsing and allowing it to dry, and with the original label defaced, the container may be disposed of as non-hazardous waste, though institutional policies may vary and should be consulted.[1]

4. Storage and Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • The container should be stored in a secondary containment tray to prevent the spread of material in case of a leak.

  • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3] Remove all sources of ignition.[2][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, dry sand, or earth. Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, sealed container for hazardous waste disposal.[4] Avoid generating dust.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill cleanup material must be disposed of as halogenated hazardous waste.[3]

G cluster_final_disposal Storage & Final Disposal ppe Wear Full PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Chemical Fume Hood identify_waste Identify as Halogenated Organic Waste segregate Segregate from Non-Halogenated Waste identify_waste->segregate Step 1 container Use Designated, Labeled, Sealed Waste Container segregate->container Step 2 collect_solid Collect Solid Waste & Contaminated Materials container->collect_solid Step 3a collect_rinse Triple-Rinse Empty Containers & Collect Rinsate container->collect_rinse Step 3b store Store Securely in Secondary Containment collect_solid->store Step 4 collect_rinse->store Step 4 ehs Arrange Pickup via EHS or Licensed Waste Contractor store->ehs Step 5

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dichloro-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,4-Dichloro-5-fluoropyrimidine (CAS No. 2927-71-1), a key intermediate in pharmaceutical synthesis. By adhering to these protocols, you can mitigate risks and foster a culture of safety in your laboratory.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[1][2] It is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[3][4]

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2][5]

  • If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shieldsNitrile gloves (minimum 5 mil thickness)Laboratory coatNot generally required if handled in a fume hood
Chemical Synthesis (reflux, extraction, distillation) Chemical splash goggles and a face shieldDouble gloving (e.g., nitrile inner, neoprene or butyl rubber outer)Chemical-resistant apron over a laboratory coatNot generally required if handled in a fume hood
Handling large quantities or potential for aerosol generation Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA NIOSH-approved respirator with appropriate cartridges may be necessary based on risk assessment
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA NIOSH-approved respirator with appropriate cartridges may be necessary depending on the spill size and location

Operational Plan: Step-by-Step Handling Procedure

This compound is a versatile building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[6] A typical laboratory workflow involves several stages, each requiring specific safety considerations.

G Workflow for Handling this compound prep Preparation & PPE weigh Weighing prep->weigh Ensure fume hood is operational dissolve Dissolution weigh->dissolve Use anti-static weigh paper react Reaction dissolve->react Add slowly to solvent workup Work-up & Extraction react->workup Cool reaction mixture before quenching purify Purification workup->purify Separate aqueous and organic layers waste Waste Disposal purify->waste Collect all waste streams

A step-by-step workflow for the safe handling of this compound.

1. Preparation and PPE:

  • Before starting any work, ensure that a safety shower and eyewash station are readily accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Don the appropriate PPE as outlined in the table above.

2. Weighing:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static weigh paper or a tared container to prevent dispersal of the solid.

3. Dissolution:

  • Add the solid this compound to the solvent slowly to avoid splashing.

  • The compound is often used in solvents like dichloromethane.[3]

4. Reaction:

  • Set up the reaction apparatus within the fume hood.

  • If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Synthesis protocols may involve heating to around 100°C.[3]

  • Maintain an inert atmosphere if the reaction is sensitive to air or moisture.

5. Work-up and Extraction:

  • After the reaction is complete, allow the mixture to cool to room temperature before quenching.

  • Quenching is often done by slowly adding water or an aqueous solution.[3]

  • Perform liquid-liquid extractions in a separatory funnel, ensuring to vent frequently to release any pressure buildup.

6. Purification:

  • Purification is often achieved through techniques like distillation or chromatography.[7]

  • Handle all fractions and residues as hazardous.

Disposal Plan: Managing Waste Streams

Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.

G Decision Tree for Waste Disposal start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Solid Hazardous Waste Container is_solid->solid_waste Yes is_halogenated Halogenated? is_liquid->is_halogenated Yes is_empty Empty Container? is_liquid->is_empty No halogenated_liquid Halogenated Liquid Waste Container is_halogenated->halogenated_liquid Yes non_halogenated_liquid Non-Halogenated Liquid Waste Container is_halogenated->non_halogenated_liquid No is_empty->start No rinse_container Triple rinse with a suitable solvent is_empty->rinse_container Yes rinsate_waste Collect rinsate in Halogenated Liquid Waste rinse_container->rinsate_waste dispose_container Dispose of rinsed container as non-hazardous waste (check institutional policy) rinsate_waste->dispose_container

A decision-making flowchart for the proper segregation and disposal of laboratory waste.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh paper, and contaminated silica (B1680970) gel, must be collected in a designated and clearly labeled "Hazardous Solid Waste" container.

  • Liquid Waste:

    • Halogenated Waste: All liquid waste containing this compound and other chlorinated solvents must be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

    • Aqueous Waste: Aqueous layers from extractions should be treated as hazardous and collected in a designated aqueous waste container. Neutralize acidic or basic aqueous waste before disposal, if required by your institution's policy.

  • Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or the solvent used in the procedure). Collect the rinsate as halogenated liquid waste. Once triple-rinsed, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label and follow your institution's specific guidelines.

Storage of Waste:

  • Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers tightly sealed and do not overfill them.

  • Ensure all waste containers are clearly labeled with their contents.

By implementing these comprehensive safety and handling procedures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-fluoropyrimidine
Reactant of Route 2
2,4-Dichloro-5-fluoropyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.